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  • Product: Methyl amino(2-bromophenyl)acetate hydrochloride
  • CAS: 1219408-44-2

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Solubility and Stability of Methyl amino(2-bromophenyl)acetate hydrochloride

Introduction: Navigating the Physicochemical Landscape of a Key Pharmaceutical Intermediate Methyl amino(2-bromophenyl)acetate hydrochloride is a crucial building block in the synthesis of various pharmaceutical agents....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Physicochemical Landscape of a Key Pharmaceutical Intermediate

Methyl amino(2-bromophenyl)acetate hydrochloride is a crucial building block in the synthesis of various pharmaceutical agents. Its utility in drug discovery and development is predicated on a thorough understanding of its fundamental physicochemical properties. This technical guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the solubility and stability of this compound. Moving beyond a simple recitation of facts, this document elucidates the causal relationships behind experimental design and offers robust, self-validating protocols for the comprehensive characterization of this and similar molecules. Our objective is to empower researchers with the foundational knowledge and practical methodologies necessary to confidently handle, formulate, and analyze Methyl amino(2-bromophenyl)acetate hydrochloride.

Physicochemical Profile: Foundational Knowledge

A comprehensive understanding of a molecule's inherent properties is the bedrock of any successful development program. While extensive public data on Methyl amino(2-bromophenyl)acetate hydrochloride is limited, we can infer and establish a baseline from its structural components and data on analogous compounds.

Chemical Structure and Properties

PropertyValue/InformationSource
Chemical Name Methyl amino(2-bromophenyl)acetate hydrochloride-
Molecular Formula C₉H₁₁BrClNO₂[1]
Molecular Weight 280.55 g/mol [1]
CAS Number 42718-20-7[2]
Appearance White to off-white solid (typical for hydrochloride salts of amino acid esters)General Knowledge
pKa (predicted) Amine: ~7.5-8.5; Ester hydrolysis is pH-dependentInferred from similar structures
LogP (predicted) ~1.7-2.0[2]

The structure features a chiral center, an aromatic ring substituted with a bromine atom, an amino group, and a methyl ester. The hydrochloride salt form is expected to enhance aqueous solubility and stability compared to the free base.[3] The presence of the ester and amino functionalities, along with the brominated phenyl ring, are key determinants of its chemical reactivity and degradation pathways.

Solubility Determination: A Practical Framework

Quantitative solubility data is paramount for a wide range of applications, from reaction chemistry to formulation development. In the absence of published data for Methyl amino(2-bromophenyl)acetate hydrochloride, this section provides a robust experimental protocol for its determination.

The Scientific Rationale: Why the Shake-Flask Method?

The equilibrium shake-flask method is the gold standard for solubility determination due to its simplicity, reliability, and ability to ensure that a true equilibrium is reached between the dissolved and undissolved solute. This method is widely accepted by regulatory bodies for its accuracy in establishing thermodynamic solubility.

Experimental Workflow for Solubility Assessment

The following diagram outlines the key steps in determining the solubility of Methyl amino(2-bromophenyl)acetate hydrochloride.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Weigh excess compound into vials B Add known volume of solvent A->B C Seal vials and place in shaking incubator B->C D Agitate at constant temperature (e.g., 25°C, 37°C) for 24-48h C->D E Allow solids to settle D->E F Filter supernatant (e.g., 0.45 µm PTFE filter) E->F G Dilute filtrate with mobile phase F->G H Analyze by validated HPLC-UV method G->H I Calculate concentration against a standard curve H->I

Caption: Workflow for Solubility Determination by the Shake-Flask Method.

Detailed Protocol: Shake-Flask Solubility Determination

Objective: To determine the equilibrium solubility of Methyl amino(2-bromophenyl)acetate hydrochloride in various solvents at controlled temperatures.

Materials:

  • Methyl amino(2-bromophenyl)acetate hydrochloride

  • Selected solvents (e.g., Water, pH 7.4 buffer, 0.1 M HCl, Ethanol, Methanol, Acetonitrile, Dichloromethane)

  • Scintillation vials or other suitable sealed containers

  • Shaking incubator

  • Syringe filters (0.45 µm, solvent-compatible)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • HPLC system with UV detector

Procedure:

  • Preparation: Add an excess amount of Methyl amino(2-bromophenyl)acetate hydrochloride to a series of vials. The presence of undissolved solid at the end of the experiment is crucial.

  • Solvent Addition: Add a precise volume of each test solvent to the respective vials.

  • Equilibration: Securely cap the vials and place them in a shaking incubator set to the desired temperature (e.g., 25 °C). Agitate for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection: After equilibration, cease agitation and allow the vials to stand at the same temperature for the solid to settle.

  • Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter to remove any undissolved particles.

  • Dilution: Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV, and determine the concentration against a calibration curve prepared from a known standard of the compound.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A robust, stability-indicating HPLC method is essential for accurate quantification.

Typical HPLC Parameters:

ParameterRecommended SettingRationale
Column C18 reversed-phase, 4.6 x 150 mm, 5 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent, improving peak shape for the amine.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase chromatography.
Gradient 10-90% B over 10 minutesEnsures elution of the main peak and any potential impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CMaintains consistent retention times.
Detection UV at λmax (e.g., ~220 nm, to be determined experimentally)The bromophenyl group should provide strong UV absorbance.
Injection Vol. 10 µLA typical injection volume.

Stability Assessment and Degradation Pathway Elucidation

Understanding the stability of Methyl amino(2-bromophenyl)acetate hydrochloride is critical for defining appropriate storage conditions, shelf-life, and for the development of stable formulations. Forced degradation studies are a systematic way to probe the intrinsic stability of a molecule.[4]

Rationale for Forced Degradation Studies

Forced degradation, or stress testing, deliberately exposes the compound to conditions more severe than it would typically encounter.[5] This accelerated approach serves several key purposes:

  • Identification of Degradation Products: To generate potential degradation products that might form under normal storage conditions over a longer period.

  • Elucidation of Degradation Pathways: To understand the chemical transformations the molecule undergoes when it degrades.[4]

  • Development of Stability-Indicating Methods: To ensure the analytical method can separate the intact drug from its degradation products, a regulatory requirement.[6][7]

Potential Degradation Pathways

Based on the structure of Methyl amino(2-bromophenyl)acetate hydrochloride, several degradation pathways can be anticipated. The following diagram illustrates these potential routes.

G cluster_hydrolysis Hydrolytic Degradation cluster_photolytic Photolytic Degradation cluster_thermal Thermal Degradation A Methyl amino(2-bromophenyl)acetate HCl B Amino(2-bromophenyl)acetic Acid (Ester Hydrolysis) A->B Acid/Base, Water C Methyl amino(phenyl)acetate (Reductive Debromination) A->C UV/Visible Light D Deamination Products A->D High Temperature E Decarboxylation Products A->E High Temperature

Caption: Potential Degradation Pathways for Methyl amino(2-bromophenyl)acetate hydrochloride.

  • Hydrolysis: The ester functional group is susceptible to both acid and base-catalyzed hydrolysis, which would yield the corresponding carboxylic acid, amino(2-bromophenyl)acetic acid, and methanol.[8][9] This is often a primary degradation pathway for ester-containing compounds in aqueous environments.

  • Photodegradation: Brominated aromatic compounds can undergo reductive debromination upon exposure to UV light.[10][11] This would result in the formation of Methyl amino(phenyl)acetate.

  • Thermal Degradation: At elevated temperatures, amino acids and their derivatives can undergo complex degradation reactions, including deamination and decarboxylation.[12][13]

  • Oxidation: While less predictable from the structure alone, oxidative degradation should also be investigated using an agent like hydrogen peroxide.

Protocol for a Forced Degradation Study

Objective: To investigate the stability of Methyl amino(2-bromophenyl)acetate hydrochloride under various stress conditions and to identify major degradation products.

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60 °C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature for 4 hours. (Base hydrolysis is often faster than acid hydrolysis for esters).

    • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 80 °C for 48 hours. Dissolve a known amount in the stock solution solvent for analysis.

    • Photolytic Degradation: Expose the solution to a photostability chamber (ICH Q1B conditions) for a defined period. A control sample should be wrapped in aluminum foil to exclude light.

  • Sample Quenching and Analysis: At appropriate time points, withdraw samples. If necessary, neutralize the acidic and basic samples. Analyze all samples, including a non-stressed control, by HPLC-UV.

  • Peak Purity and Mass Balance: For the stressed samples, assess the purity of the main peak using a photodiode array (PDA) detector. Calculate the mass balance to account for the parent compound and all degradation products. A significant loss in mass balance may indicate the formation of non-UV active or volatile degradants.

  • Identification of Degradants: For significant degradation products, use techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to determine their molecular weights and fragmentation patterns, which will aid in structural elucidation.

Concluding Remarks and Best Practices

A thorough understanding of the solubility and stability of Methyl amino(2-bromophenyl)acetate hydrochloride is not merely an academic exercise but a fundamental prerequisite for its successful application in pharmaceutical development. The experimental frameworks provided in this guide offer a robust starting point for generating this critical data.

Key Takeaways for the Researcher:

  • Prioritize Experimental Data: While predictions are useful, experimentally determined solubility and stability data are indispensable.

  • Method Validation is Crucial: The accuracy of your results is entirely dependent on the quality of your analytical methods. Ensure your HPLC method is validated for its intended purpose.

  • A Systematic Approach is Key: Follow a structured protocol for both solubility and stability studies to ensure reproducible and reliable results.

  • Safety First: Always consult the Safety Data Sheet (SDS) before handling the compound and wear appropriate personal protective equipment.

By diligently applying the principles and protocols outlined herein, researchers can build a comprehensive physicochemical profile of Methyl amino(2-bromophenyl)acetate hydrochloride, thereby de-risking downstream development activities and accelerating the path to new therapeutic innovations.

References

  • Analytical Techniques In Stability Testing. (2025, March 24). Separation Science. Retrieved from [Link]

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Altarawneh, M., et al. (2020). Photodecomposition properties of brominated flame retardants (BFRs). Ecotoxicology and Environmental Safety, 194, 110272. Retrieved from [Link]

  • BioPharmaSpec. Forced Degradation Studies | ICH Stability Testing. Retrieved from [Link]

  • CARBOGEN AMCIS. Release Testing and Stability Studies for Drug Products. Retrieved from [Link]

  • LCGC. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from [Link]

  • DuEPublico. (2023). Investigating the photolytic degradation of novel monomeric and polymeric brominated flame retardants: analytical characterization. Retrieved from [Link]

  • Fera Science Ltd. Degradation of Polymeric Brominated Flame Retardants: Development of an Analytical Approach Using PolyFR and UV Irradiation. Retrieved from [Link]

  • Symeres. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]

  • Koshikari, Y. (2013). Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry. Retrieved from [Link]

  • Emery Pharma. (2023, March 7). A Step-by-Step Guide to Analytical Method Development and Validation. Retrieved from [Link]

  • Huang, Q., et al. (2014). Thermal Degradation Comparison of Amino Acid Salts, Alkanolamines and Diamines in CO2 Capture. Energy Procedia, 63, 1034-1041. Retrieved from [Link]

  • Wolschke, H., et al. (2019). Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine in solvent system: Kinetics, photolysis products and pathway. Chemosphere, 229, 371-378. Retrieved from [Link]

  • Weiss, S., et al. (2015). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. BMC Biophysics, 8, 9. Retrieved from [Link]

  • E3S Web of Conferences. (2023). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. E3S Web of Conferences, 427, 02005. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Analysis. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

  • Singh, S., & Kumar, A. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Retrieved from [Link]

  • Na, J., et al. (2024). Degradation pathways of amino acids during thermal utilization of biomass: a review. Environmental Sciences Europe, 36, 102. Retrieved from [Link]

  • Bossi, A., et al. (1998). Production of D-phenylglycine from racemic (D,L)-phenylglycine via isoelectrically-trapped penicillin G acylase. Biotechnology and Bioengineering, 60(4), 454-461. Retrieved from [Link]

  • Sterling Pharma Solutions. (2024, May 14). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Wikipedia. Glycine methyl ester hydrochloride. Retrieved from [Link]

Sources

Exploratory

Isomers of Methyl amino(2-bromophenyl)acetate and their properties.

Executive Summary Methyl amino(2-bromophenyl)acetate (also known as Methyl 2-amino-2-(2-bromophenyl)acetate or 2-bromophenylglycine methyl ester) is a critical chiral building block in medicinal chemistry. As an ortho-ha...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl amino(2-bromophenyl)acetate (also known as Methyl 2-amino-2-(2-bromophenyl)acetate or 2-bromophenylglycine methyl ester) is a critical chiral building block in medicinal chemistry. As an ortho-halogenated phenylglycine derivative, it serves as a structural analog to the key intermediate used in the synthesis of antiplatelet drugs like Clopidogrel. Its unique steric and electronic profile, driven by the ortho-bromine substituent, makes it a valuable scaffold for synthesizing non-natural amino acids, peptides, and enantiopure pharmaceutical agents.

This guide provides an in-depth technical analysis of its isomeric forms, specifically focusing on the resolution of its enantiomers, physicochemical properties, and synthetic methodologies.

Chemical Identity & Stereochemistry[1]

The molecule features a single chiral center at the


-carbon position, linking the phenyl ring, the amine, and the ester functionality. This results in two distinct stereoisomers: the (R)-enantiomer  and the (S)-enantiomer .
Structural Specifications
  • IUPAC Name: Methyl 2-amino-2-(2-bromophenyl)acetate

  • Common Name: 2-Bromo-

    
    -phenylglycine methyl ester
    
  • Molecular Formula:

    
    
    
  • Molecular Weight: 244.09 g/mol

  • CAS Number (Racemic): 1214038-90-0[1]

  • Key Structural Feature: The ortho-bromine atom introduces significant steric hindrance compared to the para or meta isomers, influencing both the kinetics of hydrolysis and the selectivity of enzymatic resolution.

Isomeric Classification
Isomer TypeDesignationDescriptionRelevance
Stereoisomer (S)-Enantiomer Pharmacologically active scaffold in many antibiotic/antiplatelet analogs.High Value Target
Stereoisomer (R)-Enantiomer Often the "distomer" in drug synthesis, but useful for racemization recycling.Recycling Target
Regioisomer 3-Bromo / 4-Bromo Bromine at meta or para positions.Impurities/Distinct Reagents

Synthesis & Resolution Protocols

The synthesis of high-purity enantiomers typically proceeds via a racemic synthesis followed by optical resolution. The ortho-substituent necessitates specific conditions to prevent steric inhibition during ring-closure or coupling steps.

Racemic Synthesis (Strecker Protocol)

The most robust industrial route involves the Strecker synthesis starting from 2-bromobenzaldehyde.

  • Condensation: 2-Bromobenzaldehyde reacts with sodium cyanide (NaCN) and ammonium chloride (

    
    ) in methanol/ammonia to form the 
    
    
    
    -aminonitrile.
  • Hydrolysis: The nitrile is hydrolyzed under acidic conditions (

    
    ) to yield 2-bromophenylglycine.
    
  • Esterification: The amino acid is treated with thionyl chloride (

    
    ) in methanol to yield the racemic methyl ester hydrochloride.
    
Optical Resolution (Chiral Separation)

Due to the volatility and stability issues of the free base, resolution is often performed on the intermediate acid or using diastereomeric salt formation on the ester.

  • Method A: Diastereomeric Crystallization (Tartaric Acid)

    • Principle: The racemic ester is treated with a chiral acid (e.g., (+)-L-Tartaric acid) in a solvent like methanol or acetone.[2]

    • Mechanism: The (S)-ester forms a less soluble diastereomeric salt with L-tartaric acid, which crystallizes out. The (R)-ester remains in the mother liquor.

    • Recycling: The (R)-isomer can be racemized using a catalytic amount of aldehyde or strong base and recycled.

  • Method B: Enzymatic Resolution (Penicillin Acylase)

    • Principle: Immobilized Penicillin G Acylase (PGA) selectively hydrolyzes the N-phenylacetyl derivative of the (S)-enantiomer.

    • Advantage: High enantiomeric excess (>99% ee) and mild conditions (pH 7-8).

Synthesis & Resolution Workflow (DOT Diagram)

SynthesisPath Start 2-Bromobenzaldehyde Strecker Strecker Reaction (NaCN, NH4Cl) Start->Strecker Nitrile Alpha-Aminonitrile Intermediate Strecker->Nitrile Hydrolysis Acid Hydrolysis (HCl, Reflux) Nitrile->Hydrolysis AminoAcid Racemic 2-Bromo Phenylglycine Hydrolysis->AminoAcid Esterification Esterification (MeOH, SOCl2) AminoAcid->Esterification RacemicEster Racemic Methyl Amino (2-bromophenyl)acetate Esterification->RacemicEster Resolution Resolution w/ L-Tartaric Acid RacemicEster->Resolution SCrystal (S)-Ester Tartrate Salt (Crystalline Solid) Resolution->SCrystal Precipitation RLiquor (R)-Ester in Mother Liquor Resolution->RLiquor Filtrate Racemization Racemization (Base/Aldehyde) RLiquor->Racemization Recycle Racemization->Resolution Re-enter process

Caption: Figure 1. Synthesis and optical resolution workflow for Methyl amino(2-bromophenyl)acetate, including the recycling loop for the undesired enantiomer.

Physicochemical Properties[3][5][6]

The properties below characterize the racemic methyl ester hydrochloride , as the free base is prone to dimerization (diketopiperazine formation) and hydrolysis.

PropertyValue (Approx.)Notes
Physical State White to off-white solid (HCl salt)Free base is a colorless oil.
Melting Point 185 – 190 °C (HCl salt)Decomposes upon melting.
Boiling Point ~264 °C (Free base, predicted)High vacuum distillation required.
Solubility Soluble in Water, MethanolPoor solubility in non-polar solvents (Hexane).
pKa (Amine) ~7.2Lower than alkyl amines due to electron-withdrawing phenyl ring.
Density ~1.52 g/cm³High density due to Bromine atom.

Stability Note: The free amine ester is unstable over long periods at room temperature. It tends to cyclize to form 3,6-bis(2-bromophenyl)piperazine-2,5-dione. Storage as the hydrochloride salt at 2–8°C is mandatory.

Analytical Profiling

To validate the identity and purity of the isomers, the following analytical signatures are used.

Chiral HPLC Method

Separation of (R) and (S) enantiomers requires a polysaccharide-based chiral stationary phase.

  • Column: Chiralcel OD-H or AD-H (Daicel).

  • Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Selectivity: The ortho-bromo substituent typically enhances separation factors (

    
    ) compared to unsubstituted analogs due to rigid conformational locking in the chiral groove.
    
NMR Spectroscopy ( H NMR, 400 MHz, DMSO- )
  • 
     3.65 ppm (s, 3H):  Methyl ester protons (
    
    
    
    ).
  • 
     5.40 ppm (s, 1H):  Chiral 
    
    
    
    -proton (
    
    
    ). Note: This peak shifts significantly depending on the salt form.
  • 
     7.2 – 7.7 ppm (m, 4H):  Aromatic protons. The proton at the 3-position (adjacent to Br) typically appears as a doublet at a lower field due to deshielding.
    

Applications in Drug Development[7]

Clopidogrel-Type Analogs

While Clopidogrel utilizes the 2-chlorophenyl glycine scaffold, the 2-bromo analog is investigated for:

  • Enhanced Lipophilicity: The bromine atom increases LogP, potentially improving blood-brain barrier permeability for central nervous system targets.

  • Metabolic Stability: The C-Br bond is stronger than C-Cl in certain metabolic pathways, altering the half-life of the drug candidate.

Peptide Synthesis (Non-Natural Amino Acids)

The (S)-enantiomer is used to introduce steric bulk and conformational restriction into peptide backbones.

  • Suzuki-Miyaura Coupling: The Ar-Br bond allows for late-stage functionalization of the peptide side chain via palladium-catalyzed cross-coupling, enabling the creation of "stapled" peptides or fluorescent probes.

References

  • PatSnap. (2012). Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate. (Patent CN101864464B). Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2764323, Methyl 2-amino-2-(4-bromophenyl)acetate. (Used for structural analogy and property estimation). Retrieved from [Link]

Sources

Exploratory

Technical Whitepaper: Handling, Safety, and Experimental Workflows for Methyl amino(2-bromophenyl)acetate hydrochloride

Executive Summary & Scientific Context Methyl amino(2-bromophenyl)acetate hydrochloride (CAS: 1219408-44-2) is a highly specialized, versatile organic building block utilized extensively in advanced pharmaceutical synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

Methyl amino(2-bromophenyl)acetate hydrochloride (CAS: 1219408-44-2) is a highly specialized, versatile organic building block utilized extensively in advanced pharmaceutical synthesis[1]. As a halogenated derivative of phenylglycine, it serves as a critical structural scaffold in the development of active pharmaceutical ingredients (APIs). Most notably, derivatives of 2-halophenylglycines are the foundational chiral components in the synthesis of blockbuster antiplatelet agents like Clopidogrel[2]. Furthermore, this specific brominated analog is employed as a catalyst and intermediate for the synthesis of unprotected 2-arylglycines via transamination[3].

This whitepaper provides drug development professionals and synthetic chemists with an authoritative guide on the compound's physicochemical profile, hazard causality, and self-validating experimental protocols for safe and effective laboratory handling.

Physicochemical Profiling & Structural Insights

To ensure reproducibility in synthetic applications, understanding the compound's molecular identity is paramount. The compound is supplied as a hydrochloride salt rather than a free base. Causality of Salt Formation: Free amino esters are notoriously prone to spontaneous intermolecular condensation (forming diketopiperazines) and oxidative degradation. The hydrochloride salt protonates the amine, sterically and electronically shielding it, thereby extending the compound's shelf-life and thermal stability.

Quantitative Data Summary
PropertySpecification
IUPAC Name Methyl 2-amino-2-(2-bromophenyl)acetate hydrochloride
CAS Number 1219408-44-2
Molecular Formula C9H11BrClNO2 (C9H10BrNO2 · HCl)
Molecular Weight 280.54 g/mol
Typical Purity ≥95%
Physical State Solid (Crystalline Powder)

Safety Data Sheet (SDS) & Hazard Causality

According to the Globally Harmonized System (GHS), Methyl amino(2-bromophenyl)acetate hydrochloride presents distinct occupational hazards[4]. Safe handling requires understanding the mechanistic causality behind these hazards rather than merely memorizing precautionary statements.

  • Skin Irritation (Category 2) - H315 : Causality: The lipophilic 2-bromophenyl ring allows the molecule to partition into the lipid bilayer of the stratum corneum. Once absorbed, the acidic nature of the hydrochloride salt induces localized pH shifts, leading to protein denaturation and inflammation[4].

  • Serious Eye Irritation (Category 2A) - H319 : Causality: The ocular mucosa is highly sensitive to acidic salts. Contact results in rapid osmotic and pH imbalances, causing severe redness, pain, and potential corneal micro-abrasions[4].

  • Specific Target Organ Toxicity - Single Exposure (Category 3) - H335 : Causality: As a fine crystalline powder, the compound is easily aerosolized. Inhalation deposits acidic particulates into the upper respiratory tract, triggering immediate mucosal irritation and coughing[4].

Mandatory Precautionary Directives : Avoid breathing dust (P261), wear protective nitrile gloves and tightly sealed goggles (P280), and manipulate the compound exclusively in a well-ventilated fume hood (P271)[4].

Experimental Workflows & Handling Precautions

When utilizing this compound for downstream synthesis (e.g., catalytic transamination[3]), the hydrochloride salt must typically be converted to its reactive free-base form in situ.

Step-by-Step Methodology: Anhydrous Free-Basing & Reaction Setup

This protocol incorporates a self-validating system to ensure reaction integrity.

  • Gravimetric Transfer (Hazard Mitigation) :

    • Action: Weigh the required mass of the salt strictly within a ductless fume hood or ventilated balance enclosure. Use a static-dissipative spatula.

    • Causality: Hydrochloride salts accumulate static charge, increasing the risk of aerosolization and subsequent inhalation (H335).

  • Anhydrous Suspension :

    • Action: Suspend the salt in an anhydrous, aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran) under an inert Argon/Nitrogen atmosphere.

    • Causality: The methyl ester moiety is highly susceptible to base-catalyzed hydrolysis. Excluding atmospheric moisture prevents the irreversible degradation of the ester into a carboxylic acid.

  • Neutralization (Free-Basing) :

    • Action: Add 1.1 equivalents of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), dropwise at 0°C.

    • Self-Validating Check: Monitor the reaction vessel visually. The initial heterogeneous, cloudy suspension must transition into a completely transparent solution within 15 minutes. Validation : If the solution remains turbid, it indicates incomplete neutralization or moisture-induced precipitation, mandating a Karl Fischer titration check before introducing downstream electrophiles.

  • Transamination / Derivatization :

    • Action: Once clarity is validated, proceed with the addition of the target reagent to synthesize the desired 2-arylglycine derivative[3].

Workflow Step1 1. Weighing & Transfer (Ventilated Enclosure) Step2 2. Anhydrous Suspension (DCM/THF under Ar) Step1->Step2 Prevent Aerosolization Step3 3. Free-Basing (Add 1.1 eq DIPEA) Step2->Step3 Exclude Moisture Step4 4. Transamination Reaction Phase Step3->Step4 Validation Check: Transparent Solution

Caption: Self-validating workflow for the free-basing and catalytic transamination of the hydrochloride salt.

Emergency Response & Decontamination

In the event of an accidental spill or exposure, immediate execution of the following self-validating decontamination protocols is required to mitigate the hazards outlined in the SDS[4].

  • Dermal Exposure : Immediately flush the affected skin with copious amounts of running water for a minimum of 15 minutes, followed by washing with soap[4].

    • Validation: The skin should show no signs of scaling, blistering, or localized erythema. If irritation persists, the decontamination was incomplete, and medical advice must be sought (P332+P313)[4].

  • Ocular Exposure : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do (P305+P351+P338)[4].

    • Validation: Due to the severe risk of corneal damage (Category 2A), self-validation is insufficient; mandatory ophthalmological evaluation is required.

  • Spill Cleanup : Do not dry sweep, as this will aerosolize the respiratory irritant. Moisten the spill with a non-reactive, low-toxicity solvent (e.g., isopropanol) to suppress dust formation. Wipe up with absorbent chemical pads and dispose of in a sealed container marked as halogenated hazardous waste.

Emergency Incident Accidental Exposure or Chemical Spill Decision Exposure Route? Incident->Decision SkinEye Skin/Eye Contact: Flush ≥15 mins with water Decision->SkinEye Dermal/Ocular Inhale Inhalation: Move to fresh air immediately Decision->Inhale Respiratory Spill Spill Cleanup: Moisten to suppress dust & collect Decision->Spill Environmental

Caption: Emergency response and decontamination decision tree for rapid hazard mitigation.

References

  • CymitQuimica. "Methyl amino(2-bromophenyl)acetate hydrochloride". 1

  • AK Scientific, Inc. "Methyl amino(2-bromophenyl)acetate hydrochloride - Safety Data Sheet". 4

  • ChemicalBook. "methyl 2-amino-2-(2-bromophenyl)acetate | 1214038-90-0". 3

  • ACS Publications. "Attrition-Enhanced Deracemization in the Synthesis of Clopidogrel - A Practical Application of a New Discovery". 2

Sources

Foundational

The Advent of Brominated Phenylglycine Derivatives: A Technical Guide to their Discovery, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of brominated phenylglycine derivatives, from their synthetic origins to their significant impact on...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of brominated phenylglycine derivatives, from their synthetic origins to their significant impact on modern medicinal chemistry. By delving into the causality behind experimental choices and providing detailed, validated protocols, this document serves as an authoritative resource for professionals in the field.

Genesis of a Scaffold: A History Forged in Synthesis and Necessity

The story of brominated phenylglycine derivatives is not one of a singular, serendipitous discovery, but rather an evolution at the intersection of synthetic organic chemistry and the burgeoning field of pharmacology. The introduction of a bromine atom onto the phenylglycine framework was a deliberate and strategic modification, driven by the need to modulate the pharmacological properties of this versatile amino acid scaffold.

The historical context begins with the development of methods for the selective halogenation of amino acids. One of the foundational techniques is the Hell-Volhard-Zelinskii reaction, a classic method for the α-bromination of carboxylic acids using bromine and a phosphorus catalyst, such as PBr3.[1][2] This reaction provided a direct, albeit sometimes harsh, route to α-bromo acids, which could then be aminated to yield α-amino acids.[1] While not specific to phenylglycine, this and similar methodologies laid the groundwork for the targeted introduction of bromine into amino acid structures.

The impetus for creating brominated phenylglycine derivatives, specifically, arose from the exploration of phenylglycine and its analogues as pharmacologically active agents. In the late 20th century, researchers began to uncover the crucial role of glutamate as a primary excitatory neurotransmitter in the central nervous system (CNS). This led to the identification and classification of metabotropic glutamate receptors (mGluRs), which are G-protein-coupled receptors that modulate neuronal excitability and synaptic transmission.[3]

Early investigations into mGluR pharmacology revealed that phenylglycine derivatives could act as competitive antagonists at these receptors.[4] This discovery sparked a wave of medicinal chemistry efforts to synthesize and screen a wide array of substituted phenylglycine analogues to improve their potency, selectivity, and pharmacokinetic properties. Bromination of the phenyl ring emerged as a key strategy in this endeavor. The introduction of a bulky and electronegative bromine atom could significantly alter the compound's binding affinity and selectivity for different mGluR subtypes.

While a definitive "first" synthesis of a brominated phenylglycine derivative is not prominently documented in a single landmark paper, the commercial availability of compounds like (S)-2-(3-Bromophenyl)glycine and N-(3-Bromophenyl)glycine indicates their established presence and utility in the scientific community.[5] Their existence is a testament to the systematic exploration of chemical space around the phenylglycine core, a process that continues to yield novel compounds with therapeutic potential.

Synthetic Pathways: Crafting the Brominated Core

The synthesis of brominated phenylglycine derivatives can be approached through several strategic routes, each with its own set of advantages and considerations. The choice of synthetic pathway often depends on the desired position of the bromine atom (on the phenyl ring or at the α-carbon) and the required stereochemistry.

Ring Bromination: Modifying the Aromatic Core

The introduction of a bromine atom onto the phenyl ring is a common strategy to modulate the electronic and steric properties of the phenylglycine scaffold. This is typically achieved by electrophilic aromatic substitution.

This protocol outlines a general procedure for the synthesis of a para-brominated N-acylphenylglycine derivative, a common intermediate in drug discovery.

Step 1: N-Acetylation of Phenylglycine

  • Suspend phenylglycine (1 equivalent) in glacial acetic acid.

  • Add acetic anhydride (1.2 equivalents) dropwise at room temperature.

  • Stir the mixture for 2-4 hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice-water to precipitate the N-acetylphenylglycine.

  • Filter the solid, wash with cold water, and dry under vacuum.

Step 2: Electrophilic Bromination

  • Dissolve the N-acetylphenylglycine (1 equivalent) in a suitable solvent (e.g., acetic acid or a chlorinated solvent).

  • Add a brominating agent, such as N-bromosuccinimide (NBS) (1.1 equivalents), in portions.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude brominated product.

  • Purify by recrystallization or column chromatography.

Causality of Experimental Choices:

  • N-Acetylation: The amino group of phenylglycine is protected as an acetamide to prevent side reactions during the electrophilic bromination step. The acetyl group is an ortho-, para-director, but due to steric hindrance, the para-substituted product is often favored.

  • N-Bromosuccinimide (NBS): NBS is a mild and selective brominating agent, which is easier and safer to handle compared to liquid bromine.

α-Bromination: Functionalizing the Chiral Center

Bromination at the α-carbon introduces a reactive handle for further synthetic transformations. The Hell-Volhard-Zelinskii reaction is a classic method for this transformation.

  • To phenylacetic acid (1 equivalent), add a catalytic amount of red phosphorus or PBr3 (0.1 equivalents).

  • Slowly add bromine (1.1 equivalents) to the mixture.

  • Heat the reaction mixture to 60-80 °C for several hours until the evolution of HBr gas ceases.

  • Cool the reaction mixture and slowly add water to quench the excess bromine and phosphorus tribromide.

  • The resulting α-bromophenylacetic acid can be isolated by extraction with an organic solvent.

Causality of Experimental Choices:

  • PBr3 Catalyst: Phosphorus tribromide reacts with the carboxylic acid to form an acyl bromide, which more readily enolizes than the carboxylic acid itself, facilitating α-bromination.

Visualizing the Synthesis

The following diagrams illustrate the key synthetic transformations described above.

synthesis_overview cluster_ring_bromination Ring Bromination Strategy cluster_alpha_bromination α-Bromination Strategy phenylglycine Phenylglycine n_acetyl N-Acetylphenylglycine phenylglycine->n_acetyl Acetic Anhydride bromo_n_acetyl p-Bromo-N-acetylphenylglycine n_acetyl->bromo_n_acetyl NBS phenylacetic_acid Phenylacetic Acid alpha_bromo α-Bromophenylacetic Acid phenylacetic_acid->alpha_bromo Br2, PBr3 alpha_amino α-Amino-α-bromophenylacetic Acid (Hypothetical Intermediate) alpha_bromo->alpha_amino Amination (e.g., NH3)

Caption: Synthetic strategies for brominated phenylglycine derivatives.

Pharmacological Significance: A Tale of Two Targets

The introduction of bromine into the phenylglycine scaffold has proven to be a fruitful strategy in the development of new therapeutic agents. The pharmacological effects of these derivatives are diverse, with two areas of particular prominence: their role as modulators of metabotropic glutamate receptors and their potential as anticonvulsant and anti-inflammatory agents.

Modulators of Metabotropic Glutamate Receptors (mGluRs)

Phenylglycine derivatives have been instrumental as pharmacological tools to study the function of mGluRs. The substitution of the phenyl ring with bromine can significantly impact the potency and selectivity of these compounds for different mGluR subtypes. For instance, certain brominated phenylglycine derivatives have been shown to act as potent and selective antagonists for Group I and Group II mGluRs.[6] This has been crucial for elucidating the role of these receptors in various physiological and pathological processes, including synaptic plasticity, neurodegeneration, and psychiatric disorders.[3]

Anticonvulsant and Anti-inflammatory Properties

Recent research has highlighted the potential of brominated phenylglycine derivatives as anticonvulsant and anti-inflammatory agents.[7][8] The mechanism of action in these cases is often multimodal, potentially involving the modulation of ion channels and other signaling pathways. The presence of the bromine atom can enhance the lipophilicity of the molecule, improving its ability to cross the blood-brain barrier and reach its CNS targets. Furthermore, the halogen bond, a non-covalent interaction involving the bromine atom, can contribute to a tighter binding of the drug to its target protein.

Data at a Glance: Physicochemical and Pharmacological Properties

The following table summarizes key data for representative brominated phenylglycine derivatives.

CompoundStructureMolecular Weight ( g/mol )Biological Activity
(S)-2-(3-Bromophenyl)glycine C₈H₈BrNO₂230.06mGluR antagonist precursor[5]
N-(3-Bromophenyl)glycine C₈H₈BrNO₂230.06Synthetic intermediate

Future Directions and Conclusion

The journey of brominated phenylglycine derivatives from the annals of classic organic reactions to the forefront of modern drug discovery is a compelling example of how fundamental synthetic chemistry underpins therapeutic innovation. The deliberate introduction of a single bromine atom has been shown to profoundly influence the biological activity of the parent phenylglycine scaffold, leading to the development of potent and selective modulators of key physiological targets.

Future research in this area will likely focus on several key aspects:

  • Asymmetric Synthesis: The development of more efficient and scalable enantioselective synthetic routes to chiral brominated phenylglycine derivatives will be crucial for advancing these compounds as drug candidates.

  • Structure-Activity Relationship (SAR) Studies: A deeper understanding of how the position and number of bromine substituents affect the pharmacological profile of these derivatives will guide the design of next-generation compounds with improved efficacy and safety.

  • Exploration of New Therapeutic Areas: While the focus has been on CNS disorders, the anti-inflammatory and other biological activities of these compounds suggest their potential in a broader range of therapeutic indications.

References

  • Discovery and Profiling of New Multimodal Phenylglycinamide Derivatives as Potent Antiseizure and Antinociceptive Drug Candidates. ACS Publications. [Link]

  • Design, synthesis, and evaluation of novel l-phenylglycine derivatives as potential PPARγ lead compounds. PubMed. [Link]

  • 26.3 Synthesis of Amino Acids – Organic Chemistry: A Tenth Edition – OpenStax adaptation. OpenStax. [Link]

  • New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants. MDPI. [Link]

  • The glutamate story. PMC - NIH. [Link]

  • Amino Acids. NPTEL Archive. [Link]

  • Metabotropic glutamate receptor. Wikipedia. [Link]

  • Kinetics and mechanism of oxidation of glycine and alanine by Oxone® catalyzed by bromide ion. SciELO. [Link]

  • Metabotropic glutamate receptors | Introduction. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • mGluR5 antagonists: Discovery, characterization and drug development. Request PDF. [Link]

  • The Metabotropic Glutamate Receptors: Structure, Activation Mechanism and Pharmacology. [Link]

  • Bromocarboxylic acid synthesis by bromination. Organic Chemistry Portal. [Link]

  • Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic acid. [Link]

  • Oxidation of amino acids with N-bromosuccinimide. Chemistry Stack Exchange. [Link]

  • N-(3-Bromophenyl)glycine | 42288-20-0. MilliporeSigma. [Link]

  • N-substituted phenyl glycine preparation method.
  • Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. PubMed. [Link]

  • Phenylglycine. Wikipedia. [Link]

  • Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. PubMed. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: Strategic Incorporation of Methyl amino(2-bromophenyl)acetate hydrochloride in Solid-Phase Peptide Synthesis

Introduction: The Role of Non-Proteogenic Amino Acids in Peptide Therapeutics The strategic incorporation of unnatural amino acids (UAAs) into peptide sequences is a cornerstone of modern drug discovery, offering a power...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of Non-Proteogenic Amino Acids in Peptide Therapeutics

The strategic incorporation of unnatural amino acids (UAAs) into peptide sequences is a cornerstone of modern drug discovery, offering a powerful method to enhance therapeutic profiles.[1] UAAs can improve proteolytic stability, modulate receptor binding affinity, and constrain peptide conformation to favor a bioactive state. Among these, halogenated amino acids, such as derivatives of bromophenylalanine and bromophenylglycine, have garnered significant interest for their ability to introduce unique steric and electronic properties.[2]

This document provides a detailed guide for the use of Methyl amino(2-bromophenyl)acetate hydrochloride , a non-proteogenic amino acid derivative, in standard Fmoc-based solid-phase peptide synthesis (SPPS). The presence of an ortho-bromo substituent on the phenyl ring introduces considerable steric hindrance, while the phenylglycine core structure increases the susceptibility to racemization at the α-carbon during activation.

These application notes will address these challenges directly, providing robust protocols and explaining the chemical rationale behind each step to ensure successful and high-fidelity incorporation of this unique building block.

Foundational Chemistry: Pre-Synthesis Modification and Handling

A critical and often overlooked aspect of utilizing non-standard building blocks is their initial preparation. Methyl amino(2-bromophenyl)acetate hydrochloride is supplied as a methyl ester and a hydrochloride salt. For successful incorporation into a growing peptide chain via standard SPPS protocols, two modifications are essential: N-terminal Fmoc protection and saponification of the methyl ester to the free carboxylic acid. The hydrochloride must also be neutralized prior to coupling.

It is assumed that the user will perform N-terminal Fmoc protection using standard literature methods (e.g., reacting the free amine with Fmoc-OSu or Fmoc-Cl). The subsequent saponification is a critical step detailed below.

Protocol: Saponification of Fmoc-Methyl amino(2-bromophenyl)acetate

Causality: The fundamental reaction of SPPS is the formation of an amide bond between the free amine of the resin-bound peptide and the activated carboxyl group of the incoming amino acid.[3][4] The methyl ester of the title compound is unreactive under these conditions and must first be hydrolyzed (saponified) to its corresponding carboxylate.

Materials:

  • Fmoc-Methyl amino(2-bromophenyl)acetate

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 1 M Lithium hydroxide (LiOH) solution

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve the Fmoc-protected methyl ester in a 3:1 mixture of THF:MeOH.

  • Cool the solution to 0°C in an ice bath.

  • Add 1.2 equivalents of 1 M LiOH solution dropwise while stirring.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Quench the reaction by adding 1.5 equivalents of 1 M HCl.

  • Remove the organic solvents under reduced pressure (rotary evaporation).

  • Perform a liquid-liquid extraction by adding ethyl acetate and water. Separate the layers.

  • Wash the organic layer sequentially with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the desired Fmoc-amino(2-bromophenyl)acetic acid.

  • Verify the product purity and identity via LC-MS and NMR.

Core Synthesis Protocol: Incorporation into a Peptide Sequence

The primary challenge during the coupling of phenylglycine derivatives is the elevated acidity of the α-proton, which can lead to epimerization under the basic conditions of the coupling step.[5] Therefore, the choice of coupling reagent and base is critical to maintaining stereochemical integrity.

Recommended Reagents and Conditions

For sterically hindered and racemization-prone amino acids, high-efficiency uronium/aminium or phosphonium salt-based coupling reagents are strongly recommended.[6][7]

Reagent ClassRecommended ReagentsBaseKey Advantages & Considerations
Aminium/Uronium HATU, HCTU, COMUDIPEA, sym-CollidineHighly efficient and fast.[6] HATU is often superior for hindered couplings.[8] COMU is an excellent, modern alternative with low racemization potential.[5]
Phosphonium PyBOP, PyAOPDIPEALess likely to cause guanidinylation of the free N-terminus compared to uronium salts. PyAOP is more reactive than PyBOP.[6]
Immonium DEPBTDIPEA, TMP, DMPKnown to significantly suppress racemization, making it an excellent choice for phenylglycine derivatives.[5]
  • Base Selection: N,N-Diisopropylethylamine (DIPEA) is a standard non-nucleophilic base suitable for most couplings.[7] For residues that are exceptionally prone to racemization, a weaker base like sym-Collidine or a sterically hindered base like 2,4,6-trimethylpyridine (TMP) can be beneficial.[5]

Workflow for SPPS Incorporation

The following diagram outlines the key steps for a single coupling cycle involving the prepared Fmoc-amino(2-bromophenyl)acetic acid.

spss_workflow cluster_resin Peptide-Resin cluster_activation Activation cluster_coupling Coupling Reaction cluster_validation Validation cluster_deprotection Next Cycle Resin_Start H₂N-Peptide-Resin Coupling Couple to Resin (1-4 hours) Resin_Start->Coupling AA Fmoc-UAA-OH Activated_AA Activated Ester AA->Activated_AA Reagent HATU / COMU Reagent->Activated_AA Base DIPEA Base->Activated_AA Activated_AA->Coupling Wash_1 DMF Wash Coupling->Wash_1 Kaiser Kaiser Test Wash_1->Kaiser Decision Complete? Kaiser->Decision Recouple Recouple Decision->Recouple No Fmoc_Remove 20% Piperidine/DMF Decision->Fmoc_Remove Yes Recouple->Coupling Wash_2 DMF Wash Fmoc_Remove->Wash_2 Resin_End H₂N-(UAA)-Peptide-Resin Wash_2->Resin_End

Caption: SPPS cycle for incorporating the unnatural amino acid (UAA).

Step-by-Step Coupling Protocol

This protocol assumes a 0.1 mmol synthesis scale. Adjust volumes and masses accordingly.

  • Resin Preparation: Swell the resin (e.g., Rink Amide, Wang) in N,N-Dimethylformamide (DMF) for at least 30 minutes in a suitable reaction vessel.[9]

  • Fmoc Deprotection: Drain the DMF. Add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat with a fresh 20% piperidine solution for 10 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation (Critical Step):

    • In a separate vial, dissolve Fmoc-amino(2-bromophenyl)acetic acid (3 eq, 0.3 mmol).

    • Add your chosen coupling reagent, for example, HATU (2.9 eq, 0.29 mmol).

    • Dissolve the solids in a minimal amount of DMF.

    • Add DIPEA (6 eq, 0.6 mmol). The hydrochloride salt of the amino acid requires one equivalent for neutralization, and the coupling reaction requires additional base. A total of 6 equivalents ensures all acidic species are neutralized and the reaction is sufficiently basic.

    • Allow the activation to proceed for 1-2 minutes.

  • Coupling: Immediately add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction: Agitate the mixture at room temperature. Due to steric hindrance, a longer coupling time of 2-4 hours is recommended.

  • Monitoring: After the coupling time, take a small sample of resin beads, wash them thoroughly with DMF and then Methanol, and perform a Kaiser test .[5]

    • Negative Result (Yellow/Colorless beads): Coupling is complete. Proceed to step 8.

    • Positive Result (Blue beads): Coupling is incomplete. Drain the reaction vessel and repeat the coupling step (Steps 4-7) with a fresh solution of activated amino acid.

  • Washing: Once coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (5 times) to prepare for the next cycle.

Post-Synthesis: Cleavage and Deprotection

The final step is to cleave the completed peptide from the solid support and simultaneously remove all side-chain protecting groups. The choice of cleavage cocktail is dictated by the amino acids present in the full peptide sequence.[10][11]

Cleavage Cocktail Selection

The bromophenyl group is stable to standard TFA cleavage conditions. Select a cocktail based on other sensitive residues in your peptide.

Cleavage CocktailComposition (v/v)Primary ApplicationReference
TFA/TIS/H₂O 95 : 2.5 : 2.5Standard cleavage for peptides without highly sensitive residues (e.g., Cys, Met, Trp).[10][10]
Reagent B TFA/Phenol/H₂O/TIS (88:5:5:2)Good for peptides with Trt-based protecting groups (e.g., Cys, His, Asn, Gln).[11][12][11][12]
Reagent K TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5)A robust, general-purpose cocktail for peptides containing multiple sensitive residues like Cys, Met, Trp, and Tyr.[10][12][10][12]

Safety Precaution: All cleavage procedures must be performed in a well-ventilated fume hood using appropriate personal protective equipment, including safety goggles, a lab coat, and acid-resistant gloves.[10] Trifluoroacetic acid (TFA) is highly corrosive.

General Cleavage and Workup Workflow

cleavage_workflow Dry_Resin 1. Dry Peptide-Resin (under vacuum) Add_Cocktail 2. Add Cleavage Cocktail (e.g., Reagent K) Dry_Resin->Add_Cocktail Incubate 3. Incubate at RT (2-3 hours) Add_Cocktail->Incubate Filter 4. Filter to Remove Resin Incubate->Filter Precipitate 5. Precipitate in Cold Ether Filter->Precipitate Centrifuge 6. Centrifuge & Decant Precipitate->Centrifuge Wash 7. Wash Pellet with Ether Centrifuge->Wash Dry_Peptide 8. Dry Crude Peptide Pellet Wash->Dry_Peptide Analyze 9. Analyze & Purify (HPLC/MS) Dry_Peptide->Analyze

Caption: General workflow for peptide cleavage and precipitation.

Protocol for Cleavage and Precipitation
  • After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by Dichloromethane (DCM), and dry thoroughly under vacuum for at least 1 hour.[10]

  • Prepare the chosen cleavage cocktail fresh in a fume hood.[13]

  • Add the cleavage cocktail to the dried resin (typically 10 mL per gram of resin).[10]

  • Gently agitate or swirl the mixture at room temperature for 2-3 hours.[5]

  • Filter the cleavage mixture to separate the resin, collecting the filtrate which contains the peptide.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.[5]

  • In a separate centrifuge tube, add a large volume (approx. 10x the filtrate volume) of cold diethyl ether.

  • Add the TFA filtrate dropwise to the cold ether to precipitate the crude peptide.[5]

  • Centrifuge the mixture to pellet the peptide and carefully decant the ether.

  • Wash the peptide pellet by resuspending it in fresh cold ether and repeating the centrifugation. Perform this wash twice.

  • After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • The crude peptide is now ready for analysis by HPLC and mass spectrometry, followed by purification.

References

  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • Albericio, F., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Fields, G. B. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis.
  • National Center for Biotechnology Information. (n.d.). Recent Advances in the Synthesis of C-Terminally Modified Peptides. PubMed Central.
  • Merck Millipore. (n.d.). Unnatural Amino Acids for Peptide Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2019, February 15). Peptide Synthesis. Retrieved from [Link]

  • Amblard, F., et al. (2006). Methods and Protocols of Modern Solid-Phase Peptide Synthesis.

Sources

Application

Application Notes and Protocols for the Incorporation of Methyl amino(2-bromophenyl)acetate into Peptide Sequences

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: Expanding the Chemical Space of Peptides The incorporation of unnatural amino acids (UAAs) i...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Expanding the Chemical Space of Peptides

The incorporation of unnatural amino acids (UAAs) into peptide sequences is a cornerstone of modern medicinal chemistry and drug discovery.[1][2] By moving beyond the canonical 20 amino acids, researchers can introduce novel chemical functionalities, conformational constraints, and metabolic stabilization to peptide-based therapeutics.[3][4] This guide provides detailed protocols and expert insights for the successful incorporation of Methyl amino(2-bromophenyl)acetate, a halogenated UAA, into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS). The presence of the bromine atom can introduce unique properties, such as altered binding interactions due to its electron-withdrawing nature and increased hydrophobicity, potentially enhancing the therapeutic potential of the resulting peptide.[5][6]

I. Preparation of Fmoc-Protected Methyl amino(2-bromophenyl)acetate

The first critical step is the protection of the primary amine of Methyl amino(2-bromophenyl)acetate with the 9-fluorenylmethoxycarbonyl (Fmoc) group. This ensures that the amine is shielded from unwanted reactions during peptide synthesis until its intended coupling step.[7]

Protocol 1: Fmoc Protection of Methyl amino(2-bromophenyl)acetate

Materials:

  • Methyl amino(2-bromophenyl)acetate

  • 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl)[8]

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate

  • Hexane

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Rotary evaporator

  • Magnetic stirrer and stir bars

Procedure:

  • Dissolution: In a round-bottom flask, dissolve Methyl amino(2-bromophenyl)acetate (1.0 equivalent) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution.

  • Addition of Fmoc Reagent: To the stirring solution, add Fmoc-OSu (1.1 equivalents) portion-wise over 30 minutes. If using Fmoc-Cl, add it dropwise as a solution in dioxane.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the progress of the reaction by TLC, observing the consumption of the starting material.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with deionized water and transfer it to a separatory funnel.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with 1 M HCl, deionized water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from an ethyl acetate/hexane mixture to yield the pure Fmoc-protected amino acid ester.[8]

  • Characterization: Confirm the identity and purity of the product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

II. Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing Methyl amino(2-bromophenyl)acetate

The following protocols are based on the widely used Fmoc/tBu strategy for SPPS.[9]

Experimental Workflow for SPPS

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat for each amino acid Repeat->Fmoc_Deprotection Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Cleavage Cleavage & Side-Chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Analysis (MS, HPLC) Purification->Analysis

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Protocol 2: Standard SPPS Cycle for Incorporating Fmoc-Methyl amino(2-bromophenyl)acetate

Materials and Reagents:

  • Fmoc-protected amino acids (including the custom-synthesized Fmoc-Methyl amino(2-bromophenyl)acetate)

  • Appropriate solid support resin (e.g., Rink Amide resin for C-terminal amides, Wang or 2-chlorotrityl chloride resin for C-terminal acids)[10][11]

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • Coupling reagents: HBTU, HATU, or PyBOP[12]

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Cleavage cocktail (see Protocol 3)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[9][10]

  • Fmoc Deprotection:

    • Treat the resin with a solution of 20% piperidine in DMF for 5 minutes.[8]

    • Drain the solution and repeat the treatment for an additional 15 minutes.[13]

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[10]

  • Coupling of Fmoc-Methyl amino(2-bromophenyl)acetate:

    • Activation: In a separate vial, dissolve Fmoc-Methyl amino(2-bromophenyl)acetate (3-5 equivalents relative to resin loading), a coupling reagent (e.g., HBTU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF. Allow the mixture to pre-activate for 1-2 minutes.

    • Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature. Due to the potential steric hindrance from the ortho-bromo group, a longer coupling time or double coupling may be necessary.

    • Monitoring: Perform a Kaiser test to ensure complete coupling. A negative result (yellow beads) indicates a complete reaction.

  • Washing: After successful coupling, wash the resin thoroughly with DMF to remove excess reagents.

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.[5]

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).

Table 1: Recommended Coupling Reagents
Coupling ReagentKey FeaturesConsiderations
HBTU Reliable and cost-effective.Standard choice for most couplings.
HATU More reactive than HBTU, good for hindered couplings.Recommended for coupling of Fmoc-Methyl amino(2-bromophenyl)acetate.
PyBOP Phosphonium salt-based, effective for difficult couplings.Use with caution as it can lead to racemization in some cases.
DIC/OxymaPure Carbodiimide-based, minimizes racemization.A good alternative to phosphonium or aminium-based reagents.[12]

III. Cleavage, Deprotection, and Purification

Protocol 3: Cleavage from Resin and Side-Chain Deprotection

The choice of cleavage cocktail depends on the amino acid composition of the peptide, particularly the presence of sensitive residues like Cys, Met, Trp, and Tyr.[14][15]

Standard Cleavage Cocktail (Reagent K):

  • Trifluoroacetic acid (TFA): 82.5%

  • Phenol: 5%

  • Water: 5%

  • Thioanisole: 5%

  • 1,2-Ethanedithiol (EDT): 2.5%

Procedure:

  • Resin Preparation: After the final Fmoc deprotection, wash the resin with DCM and dry it under a stream of nitrogen.

  • Cleavage: Add the cleavage cocktail to the resin (10 mL per gram of resin) and allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.[8][16]

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate.

    • Wash the resin with a small amount of fresh TFA.

    • Combine the filtrates and add this solution dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.

  • Isolation:

    • Centrifuge the ether suspension to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide under vacuum.

Protocol 4: Purification and Analysis

Purification:

  • The standard method for peptide purification is reverse-phase high-performance liquid chromatography (RP-HPLC).[17][18]

  • Use a C18 column and a gradient of acetonitrile in water, both containing 0.1% TFA.

  • Monitor the elution of the peptide at 210-220 nm.[17]

  • Collect fractions containing the pure peptide, pool them, and lyophilize to obtain a fluffy white powder.

Analysis:

  • Confirm the identity of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to verify the correct molecular weight.[2]

  • Assess the purity of the final product using analytical RP-HPLC.[18]

IV. Troubleshooting and Expert Insights

  • Incomplete Coupling: The ortho-bromo substituent on the phenyl ring of Methyl amino(2-bromophenyl)acetate can cause steric hindrance, potentially leading to incomplete coupling. If the Kaiser test is positive after the initial coupling, a second coupling (double coupling) is recommended. Using a more potent coupling reagent like HATU can also improve efficiency.[19]

  • Aggregation: Peptides containing hydrophobic residues like bromo-phenylalanine derivatives are prone to aggregation, which can hinder subsequent synthesis steps.[20] To mitigate this, consider using specialized resins (e.g., PEG-based resins) or incorporating pseudoproline dipeptides in the sequence.[19][21]

  • Stability of the Bromo Group: The carbon-bromine bond is generally stable under the acidic conditions of TFA cleavage.[22] However, prolonged exposure to strong nucleophiles should be avoided.

  • Side Reactions during Cleavage: The electron-withdrawing nature of the bromine atom may subtly influence the reactivity of the peptide during cleavage.[22] The use of appropriate scavengers in the cleavage cocktail is crucial to prevent side reactions.

V. Mechanistic Considerations

Fmoc Deprotection Mechanism

Fmoc_Deprotection_Mechanism Fmoc_Peptide Fmoc-NH-Peptide Intermediate1 Carbanion Intermediate Fmoc_Peptide->Intermediate1 + Piperidine Piperidine Piperidine (Base) Adduct Piperidine-DBF Adduct Dibenzofulvene Dibenzofulvene Intermediate1->Dibenzofulvene β-elimination Free_Amine H₂N-Peptide Intermediate1->Free_Amine Dibenzofulvene->Adduct + Piperidine

Caption: Mechanism of Fmoc deprotection using piperidine.

VI. Conclusion

The successful incorporation of Methyl amino(2-bromophenyl)acetate into peptide sequences offers a valuable strategy for expanding the chemical diversity and modulating the biological activity of peptide-based drug candidates. By following the detailed protocols and considering the expert insights provided in this guide, researchers can effectively synthesize these modified peptides and explore their potential in various therapeutic areas. Careful attention to coupling conditions, cleavage procedures, and purification is paramount to achieving high-quality products for downstream applications.

VII. References

  • The Impact of 4-Bromo-Phenylalanine Incorporation on Peptide Bioactivity: A Comparative Guide - Benchchem.

  • Methods and protocols of modern solid phase peptide synthesis - DU Chem.

  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC.

  • Peptide Synthesis Using Unprotected Amino Acids - ChemRxiv.

  • Amino Acid-Protecting Groups - ResearchGate.

  • Strategies for Incorporating Unnatural Amino Acids into Proteins - BOC Sciences.

  • Peptide Synthesis & Unnatural Amino Acids: Expanding Capabilities in Peptide Research.

  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem.

  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC.

  • A Comparative Guide to Edman Degradation of Peptides Containing 4-Bromo-Phenylalanine - Benchchem.

  • Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization - PubMed.

  • Fmoc-Protected Amino Groups - Organic Chemistry Portal.

  • Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics - MDPI.

  • Cleavage Cocktails; Reagent B - Aapptec Peptides.

  • New method boosts production of non-natural amino acids for peptide assembly.

  • Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis - ResearchGate.

  • CMC regulatory challenges during peptide development - BioXconomy.

  • Peptide Purification Process & Methods: An Overview - Bachem.

  • (PDF) Methods for Removing the Fmoc Group - ResearchGate.

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides.

  • Amino Acid Derivatives for Peptide Synthesis.

  • Fmoc Resin Cleavage and Deprotection - MilliporeSigma.

  • WO1997041093A1 - Methods for the synthesis of fmoc protected amines - Google Patents.

  • Solid-Phase Peptide Synthesis Methods: Complete Guide - Biovera Research.

  • Protocols for the Fmoc SPPS of Cysteine-Containing Peptides - Sigma-Aldrich.

  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.

  • A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis - Benchchem.

  • Solid-phase peptide synthesis - Digital CSIC.

  • Unnatural Amino Acids for Peptide Synthesis - Sigma-Aldrich.

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides.

  • Peptide Purification and Product Analysis - AltaBioscience.

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).

  • Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide | CEM Corporation.

Sources

Method

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of Methyl Amino(2-bromophenyl)acetate Hydrochloride

Introduction: The Strategic Importance of Methyl Amino(2-bromophenyl)acetate in Medicinal Chemistry Methyl amino(2-bromophenyl)acetate hydrochloride is a pivotal building block for the synthesis of a diverse array of com...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Methyl Amino(2-bromophenyl)acetate in Medicinal Chemistry

Methyl amino(2-bromophenyl)acetate hydrochloride is a pivotal building block for the synthesis of a diverse array of complex organic molecules, particularly those with significant therapeutic potential. Its structure, featuring a reactive aryl bromide, a primary amine, and an ester moiety, offers multiple handles for chemical modification. The ortho-relationship of the bromine atom and the aminoacetate group makes this molecule a prized precursor for the construction of seven-membered heterocyclic systems, most notably the 1,4-benzodiazepine core.[1][2] Benzodiazepines are a well-established class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant properties.[3][4]

The bromine atom on the phenyl ring is strategically positioned for palladium-catalyzed cross-coupling reactions, which are among the most powerful and versatile C-C and C-N bond-forming methods in modern organic synthesis.[5][6] These reactions allow for the introduction of a wide range of substituents at the C2-position of the aniline scaffold, leading to novel analogues with potentially enhanced biological activity or improved pharmacokinetic profiles. This guide provides detailed application notes and representative protocols for three of the most impactful palladium-catalyzed cross-coupling reactions involving methyl amino(2-bromophenyl)acetate: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of a carbon-carbon bond between an organohalide and an organoboron compound.[7][8] This reaction is celebrated for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[9][10] For methyl amino(2-bromophenyl)acetate, the Suzuki coupling facilitates the synthesis of 2-amino-2-(2'-arylphenyl)acetates, which are direct precursors to 5-aryl-1,4-benzodiazepines.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is a well-understood sequence of three key steps involving a palladium catalyst.[3][11]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the methyl amino(2-bromophenyl)acetate, forming a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the bromide. The base is crucial for activating the boronic acid to form a more nucleophilic boronate species.

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Suzuki_Miyaura_Catalytic_Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol is a representative procedure for the coupling of methyl amino(2-bromophenyl)acetate hydrochloride with phenylboronic acid. It is adapted from established methods for structurally similar 2-bromoanilines.[9][12]

Materials:

  • Methyl amino(2-bromophenyl)acetate hydrochloride

  • Phenylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 4 mol%)

  • Potassium phosphate (K₃PO₄, 3.0 equivalents)

  • 1,4-Dioxane/Water (4:1 mixture, anhydrous and degassed)

Procedure:

  • To an oven-dried Schlenk flask, add methyl amino(2-bromophenyl)acetate hydrochloride (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (3.0 mmol).

  • In a separate vial, dissolve palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol) in 1,4-dioxane (2 mL) under an inert atmosphere.

  • Add the catalyst solution to the Schlenk flask containing the solids.

  • Add additional 1,4-dioxane (6 mL) and water (2 mL) to the reaction mixture.

  • Degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield methyl amino(2-phenylphenyl)acetate.

Data Table: Suzuki-Miyaura Coupling of Methyl Amino(2-bromophenyl)acetate with Various Boronic Acids

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O1008~90
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃Toluene/H₂O9012~85
33-Thienylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃THF/H₂O8010~88
44-Acetylphenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O8512~75

Yields are approximate and based on literature for similar substrates. Optimization may be required.

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines.[13] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals and materials science.[14][15] When applied to methyl amino(2-bromophenyl)acetate, this reaction allows for the introduction of a second nitrogen-containing substituent, leading to precursors for novel heterocyclic scaffolds.

Mechanistic Rationale

The catalytic cycle for the Buchwald-Hartwig amination is similar to that of other palladium-catalyzed cross-coupling reactions.[16]

  • Oxidative Addition: A Pd(0) complex undergoes oxidative addition to the aryl bromide.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amido group are reductively eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is crucial for promoting the reductive elimination step.[14]

Buchwald_Hartwig_Workflow

Caption: General experimental workflow for Buchwald-Hartwig amination.

Protocol 2: Buchwald-Hartwig Amination with Morpholine

This protocol describes a representative procedure for the amination of methyl amino(2-bromophenyl)acetate hydrochloride with a secondary amine, morpholine. The conditions are based on established methods for challenging aryl bromides.[17][18]

Materials:

  • Methyl amino(2-bromophenyl)acetate hydrochloride

  • Morpholine (1.5 equivalents)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0), 1.5 mol%)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl, 3 mol%)

  • Sodium tert-butoxide (NaOtBu, 2.0 equivalents)

  • Toluene (anhydrous and degassed)

Procedure:

  • In a glovebox, add sodium tert-butoxide (2.0 mmol) to an oven-dried reaction vial.

  • Add methyl amino(2-bromophenyl)acetate hydrochloride (1.0 mmol), Pd₂(dba)₃ (0.015 mmol), and RuPhos (0.03 mmol) to the vial.

  • Add anhydrous, degassed toluene (5 mL).

  • Add morpholine (1.5 mmol) via syringe.

  • Seal the vial and heat the mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to obtain methyl amino(2-(morpholin-4-yl)phenyl)acetate.

Data Table: Buchwald-Hartwig Amination with Various Amines

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1.5)RuPhos (3)NaOtBuToluene10018~92
2AnilinePd(OAc)₂ (2)BrettPhos (4)Cs₂CO₃Dioxane11024~85
3BenzylaminePd(OAc)₂ (2)XPhos (4)K₃PO₄t-BuOH10016~88
4tert-ButylamineXPhos Pd G3 (2)-LHMDSTHF8020~78

Yields are approximate and based on literature for similar substrates. Optimization may be required.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide.[13][19] This reaction is highly valuable for the synthesis of arylalkynes and conjugated enynes, which are important structural motifs in natural products, pharmaceuticals, and materials science.[20] For methyl amino(2-bromophenyl)acetate, the Sonogashira coupling provides a direct route to 2-amino-2-(2-(alkynyl)phenyl)acetates, which can be further cyclized to form various nitrogen-containing heterocycles.

Mechanistic Rationale

The Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[21]

  • Palladium Cycle: Similar to the Suzuki and Buchwald-Hartwig reactions, the palladium cycle begins with the oxidative addition of the aryl bromide to a Pd(0) species.

  • Copper Cycle: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide. This species is more nucleophilic than the parent alkyne.

  • Transmetalation: The copper acetylide transfers the alkynyl group to the palladium(II) complex.

  • Reductive Elimination: The aryl and alkynyl groups are reductively eliminated from the palladium center to give the final product and regenerate the Pd(0) catalyst.

Protocol 3: Sonogashira Coupling with Phenylacetylene

The following is a representative protocol for the Sonogashira coupling of methyl amino(2-bromophenyl)acetate hydrochloride with phenylacetylene, based on standard conditions.[20]

Materials:

  • Methyl amino(2-bromophenyl)acetate hydrochloride

  • Phenylacetylene (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 3 mol%)

  • Copper(I) iodide (CuI, 5 mol%)

  • Triethylamine (Et₃N, 2.5 equivalents)

  • N,N-Dimethylformamide (DMF, anhydrous and degassed)

Procedure:

  • To a Schlenk flask, add methyl amino(2-bromophenyl)acetate hydrochloride (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.05 mmol) under an inert atmosphere.

  • Add anhydrous, degassed DMF (8 mL) and triethylamine (2.5 mmol).

  • Add phenylacetylene (1.2 mmol) via syringe.

  • Heat the reaction mixture to 80-90 °C and stir for 4-8 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into water (30 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford methyl amino(2-(phenylethynyl)phenyl)acetate.

Data Table: Sonogashira Coupling with Various Terminal Alkynes

EntryAlkynePd Catalyst (mol%)Cu(I) Source (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (5)Et₃NDMF806~90
2TrimethylsilylacetylenePd(OAc)₂ (2) / PPh₃ (4)CuI (4)i-Pr₂NHToluene708~85
31-HeptynePd(CF₃COO)₂ (2.5) / PPh₃ (5)CuI (5)Et₃NDMF1004~88
4Propargyl alcoholPdCl₂(MeCN)₂ (2)CuI (4)PiperidineTHF6010~75

Yields are approximate and based on literature for similar substrates. Optimization may be required.

Application in the Synthesis of 1,4-Benzodiazepin-2-ones

The products obtained from the Suzuki-Miyaura coupling of methyl amino(2-bromophenyl)acetate are valuable intermediates in the synthesis of 1,4-benzodiazepin-2-ones.[7][9] The general synthetic route involves the initial coupling reaction followed by a deprotection/cyclization sequence.

Benzodiazepine_Synthesis_Workflow

Caption: Synthetic workflow from the starting material to 1,4-benzodiazepin-2-ones.

Conclusion

Methyl amino(2-bromophenyl)acetate hydrochloride is a versatile and valuable substrate for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provide efficient and modular routes to a wide range of substituted aniline derivatives. These products are key intermediates in the synthesis of pharmaceutically important scaffolds, most notably 1,4-benzodiazepines. The protocols and data presented in this guide serve as a starting point for researchers and drug development professionals to explore the rich chemistry of this important building block. Careful optimization of reaction conditions, particularly the choice of catalyst, ligand, and base, is crucial for achieving high yields and purity with diverse coupling partners.

References

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Google Patents. (1979). Process for the preparation of 1,4-benzo-diazepines and 1,4-benzodiazepinones.
  • SciELO. (2004). Synthesis of 3-Substituted 1,4-Benzodiazepin-2-ones. [Link]

  • Royal Society of Chemistry. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. Wordpress. [Link]

  • Lumen Learning. (n.d.). Palladium catalyzed couplings | Organic Chemistry II. [Link]

  • National Institutes of Health. (2014). A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. [Link]

  • ResearchGate. (2025). Synthesis of 5-Aryl-1,4-benzodiazepin-2(1H)-ones and 3-Amino-1,3-dihydro-1,4-benzodiazepin-2(2 H )-ones: Pd-Catalyzed Cross-Coupling of Imidoyl Chlorides with Organoboronic Acids. [Link]

  • National Institutes of Health. (2011). Synthesis of Saturated 1,4-Benzodiazepines via Pd-Catalyzed Carboamination Reactions. [Link]

  • National Institutes of Health. (2013). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]

  • Bentham Science. (2023). Palladium-Catalyzed C-N Coupling in the Synthesis of Benzodiazepines. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. (2025). Synthesis and spectral properties of new 1,4-benzodiazepin(benzoxazepin)one derivatives. [Link]

  • National Institutes of Health. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. [Link]

  • National Institutes of Health. (2017). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Scirp.org. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [https://www.scirp.org/html/14-2 catalytic_77015.htm]([Link] catalytic_77015.htm)

  • National Institutes of Health. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. [Link]

  • ResearchGate. (2014). The Suzuki coupling reaction of arylbromides with phenylboronic acid. [Link]

  • National Institutes of Health. (2020). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. [Link]

Sources

Application

Analytical methods for the quantification of Methyl amino(2-bromophenyl)acetate hydrochloride.

Introduction Methyl amino(2-bromophenyl)acetate hydrochloride is a critical chemical intermediate in the synthesis of various pharmaceutical agents. Its purity and concentration must be meticulously controlled to ensure...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl amino(2-bromophenyl)acetate hydrochloride is a critical chemical intermediate in the synthesis of various pharmaceutical agents. Its purity and concentration must be meticulously controlled to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This application note provides detailed protocols for the quantitative analysis of Methyl amino(2-bromophenyl)acetate hydrochloride, designed for researchers, scientists, and drug development professionals.

The methodologies presented herein are grounded in established analytical principles and are designed to be robust, accurate, and reproducible, aligning with the stringent requirements of the pharmaceutical industry for analytical method validation.[1][2] We will explore two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet (UV) detection (HPLC-UV) as the principal method for routine analysis, and Gas Chromatography-Mass Spectrometry (GC-MS) as a confirmatory and alternative method.

Part 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a powerful and versatile technique for the analysis of non-volatile and thermally labile compounds, making it highly suitable for the quantification of amino acid esters like Methyl amino(2-bromophenyl)acetate hydrochloride.[3] The presence of the bromophenyl group in the molecule provides a strong chromophore, allowing for sensitive detection by UV spectrophotometry.[3][4]

Rationale for Method Selection

A reversed-phase HPLC (RP-HPLC) method is proposed due to its widespread use and effectiveness in separating moderately polar compounds. The selection of a C18 column provides a non-polar stationary phase that will interact with the bromophenyl moiety of the analyte, while a polar mobile phase allows for the elution and separation of the compound of interest from potential impurities.[4][5] The hydrochloride salt form of the analyte ensures its solubility in aqueous mobile phases.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing s1 Weigh Standard & Sample s2 Dissolve in Diluent (e.g., 50:50 Acetonitrile:Water) s1->s2 s3 Sonicate to Dissolve s2->s3 s4 Filter through 0.45 µm Syringe Filter s3->s4 h1 Equilibrate HPLC System s4->h1 Transfer to Autosampler Vials h2 Inject Sample/Standard h1->h2 h3 Isocratic Elution h2->h3 h4 UV Detection h3->h4 d1 Integrate Peak Area h4->d1 d2 Construct Calibration Curve d1->d2 d3 Quantify Analyte d2->d3

Caption: Workflow for HPLC-UV quantification of Methyl amino(2-bromophenyl)acetate hydrochloride.

Detailed Protocol: HPLC-UV

1. Instrumentation and Chromatographic Conditions:

ParameterRecommended Setting
HPLC System Quaternary pump, autosampler, column oven, and UV or Photodiode Array (PDA) detector
Column C18 Reversed-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (50:50, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 220 nm (or optimal wavelength determined by UV scan)
Injection Volume 10 µL
Run Time Approximately 10 minutes

2. Reagent and Sample Preparation:

  • Diluent: Prepare a mixture of Acetonitrile and HPLC-grade water (50:50, v/v).

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of Methyl amino(2-bromophenyl)acetate hydrochloride reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards: Perform serial dilutions of the Standard Stock Solution with the diluent to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

  • Sample Preparation: Accurately weigh a sample containing Methyl amino(2-bromophenyl)acetate hydrochloride to obtain a theoretical concentration of approximately 25 µg/mL when dissolved in the diluent. Filter the final solution through a 0.45 µm syringe filter before injection.

3. System Suitability:

Before sample analysis, inject the 25 µg/mL standard solution five times. The system is deemed suitable for use if the following criteria are met:

  • Tailing Factor: ≤ 2.0

  • Theoretical Plates: ≥ 2000

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

4. Quantification:

Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards. Determine the concentration of Methyl amino(2-bromophenyl)acetate hydrochloride in the sample solution by interpolation from the linear regression of the calibration curve.

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS)

For orthogonal confirmation or in instances where higher specificity is required, a GC-MS method can be employed. Due to the polar nature and low volatility of amino acid hydrochlorides, a derivatization step is mandatory to convert the analyte into a more volatile and thermally stable form suitable for GC analysis.[6][7][8] Silylation is a common and effective derivatization technique for compounds containing active hydrogens, such as the amino group in the target analyte.[6][7]

Rationale for Method Selection

GC-MS offers exceptional selectivity and sensitivity. The mass spectrometer provides structural information, which aids in the unambiguous identification of the analyte and any potential impurities. Derivatization with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replaces the active hydrogen on the amino group with a nonpolar trimethylsilyl (TMS) group, increasing volatility and improving chromatographic peak shape.[6][9]

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing p1 Weigh Standard & Sample p2 Dissolve in Aprotic Solvent (e.g., Acetonitrile) p1->p2 p3 Add Silylating Reagent (e.g., MSTFA) p2->p3 p4 Heat to Derivatize (e.g., 70°C for 30 min) p3->p4 g1 Inject Derivatized Sample p4->g1 Transfer to GC Vial g2 GC Separation g1->g2 g3 Mass Spectrometric Detection (Scan or SIM mode) g2->g3 d1 Extract Ion Chromatogram g3->d1 d2 Integrate Peak Area d1->d2 d3 Quantify using Calibration Curve d2->d3

Caption: Workflow for GC-MS quantification of Methyl amino(2-bromophenyl)acetate hydrochloride following silylation.

Detailed Protocol: GC-MS

1. Instrumentation and Chromatographic Conditions:

ParameterRecommended Setting
GC-MS System Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole)
Column 5% Phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 250°C
Injection Mode Split (e.g., 20:1 ratio)
Oven Program Initial: 100°C, hold for 2 min; Ramp: 15°C/min to 280°C, hold for 5 min
MS Transfer Line 280°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Acquisition Scan mode (m/z 50-450) for identification; Selected Ion Monitoring (SIM) for quantification

2. Derivatization, Reagent, and Sample Preparation:

  • Derivatizing Reagent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of Methyl amino(2-bromophenyl)acetate hydrochloride reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with dry acetonitrile.

  • Derivatization Procedure:

    • Pipette aliquots of the standard or sample solutions into derivatization vials.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 100 µL of dry acetonitrile and 100 µL of MSTFA to each vial.

    • Cap the vials tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

3. Quantification:

For quantification, operate the mass spectrometer in SIM mode. Select characteristic ions of the derivatized analyte for monitoring. A possible diagnostic ion would be the molecular ion [M]+ or a significant fragment ion (e.g., [M-CH3]+). Construct a calibration curve by plotting the peak area of the selected ion against the concentration of the derivatized standards.

Method Validation and Trustworthiness

Both presented methods must be validated in accordance with International Council for Harmonisation (ICH) guidelines to ensure their suitability for their intended purpose.[4] Validation parameters should include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by the absence of interfering peaks at the retention time of the analyte in a placebo sample and through forced degradation studies.[10]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used, and the correlation coefficient (r²) should be >0.999.

  • Accuracy: The closeness of the test results to the true value. This is typically assessed by the recovery of spiked samples, with acceptance criteria of 98.0-102.0%.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability), with an acceptance criterion of RSD ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

A summary of typical performance characteristics for these methods is presented below.

Validation ParameterHPLC-UVGC-MS (with Derivatization)
Specificity HighVery High
Linearity (r²) > 0.999> 0.999
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (% RSD) < 2.0%< 3.0%
Limit of Quantitation ~0.1 µg/mL~0.05 µg/mL

Conclusion

This application note details two robust analytical methods for the quantification of Methyl amino(2-bromophenyl)acetate hydrochloride. The primary HPLC-UV method is suitable for routine quality control due to its simplicity, speed, and reliability. The GC-MS method, while requiring a derivatization step, offers superior specificity and lower detection limits, making it an excellent confirmatory technique. The choice of method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. Proper method validation according to ICH guidelines is essential before implementation for routine use.[4][10]

References

  • Pharmaguideline. "Analytical Method Validation (AMV) in Pharmaceuticals." Pharmaguideline. Accessed March 7, 2026.
  • Vertex AI Search. "Validation Of Analytical Methods For Pharmaceutical Analysis." Vertex AI Search. Accessed March 7, 2026.
  • Brückner, H., and C. Keller-Hoehl. "HPLC separation of N-methylamino acids after derivatization with Marfey's reagent.
  • ResearchGate. "Development of analytical methods for amino acids and their applications.
  • Al-Shehri, M. M., and A. S. El-Shafie. "Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam." BMC chemistry 15.1 (2021): 1-10.
  • Shimadzu. "Analytical Methods for Amino Acids." Shimadzu. Accessed March 7, 2026.
  • Shaikh, A. S., and A. Shaikh. "Stability Indicating HPLC Method Development: A Review." International Research Journal of Pharmacy and Medical Sciences 8.3 (2025): 26-33.
  • BOC Sciences. "Amino Acid Composition Analysis: Principles, Challenges, and Reliable Solutions." BOC Sciences. Accessed March 7, 2026.
  • Mulay, R. S., and R. S. Bachhav. "Stability Indicating HPLC Method Development – A Review." International Journal of Trend in Scientific Research and Development 5.6 (2021): 250-259.
  • BLDpharm. "(S)-Methyl 2-amino-2-(4-bromophenyl)acetate hydrochloride." BLDpharm. Accessed March 7, 2026.
  • Sigma-Aldrich. "High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs)." Sigma-Aldrich. Accessed March 7, 2026.
  • Fluorochem. "Methyl 2-amino-2-(4-bromophenyl)acetate hydrochloride." Fluorochem. Accessed March 7, 2026.
  • Thermo Fisher Scientific. "GC Analysis of Derivatized Amino Acids." Thermo Fisher Scientific. Accessed March 7, 2026.
  • Synblock. "CAS 1391528-74-7 | (S)-Methyl 2-amino-2-(4-bromophenyl)acetate hydrochloride." Synblock. Accessed March 7, 2026.
  • Merck. "The Derivatization and Analysis of Amino Acids by GC-MS." Merck. Accessed March 7, 2026.
  • Sigma-Aldrich. "2-Bromophenylacetic acid 99 18698-97-0." Sigma-Aldrich. Accessed March 7, 2026.
  • IntechOpen. "Derivatization Reactions and Reagents for Gas Chromatography Analysis." IntechOpen. Accessed March 7, 2026.
  • Shimadzu. "High-Speed Simultaneous Analysis of Amino Acids by Pre-column Derivatization Using Automatic Pretreatment Function." Shimadzu. Accessed March 7, 2026.
  • Thermo Fisher Scientific. "2-Bromophenylacetic acid, 98+% 25 g." Thermo Fisher Scientific. Accessed March 7, 2026.
  • PubMed. "A Rapid GC-MS Method for Quantification of Positional and Geometric Isomers of Fatty Acid Methyl Esters." PubMed. Accessed March 7, 2026.
  • BenchChem.

Sources

Method

Application Note: Enantiomeric Separation of Methyl amino(2-bromophenyl)acetate by Chiral HPLC

Foreword: The Strategic Importance of Stereochemistry Methyl amino(2-bromophenyl)acetate (CAS: 1214038-90-0 for the free base; 1219408-44-2 for the hydrochloride salt) is a critical chiral building block in modern pharma...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Strategic Importance of Stereochemistry Methyl amino(2-bromophenyl)acetate (CAS: 1214038-90-0 for the free base; 1219408-44-2 for the hydrochloride salt) is a critical chiral building block in modern pharmaceutical synthesis. Structurally analogous to the well-known clopidogrel intermediate, methyl 2-amino-2-(2-chlorophenyl)acetate[1], the 2-bromo derivative presents unique steric and electronic properties. The pharmacological efficacy of downstream active pharmaceutical ingredients (APIs) synthesized from this precursor is almost exclusively tied to a single enantiomer. Consequently, establishing a robust, high-resolution chiral High-Performance Liquid Chromatography (HPLC) method is non-negotiable for determining enantiomeric excess (e.e.) and ensuring stereochemical integrity.

Mechanistic Rationale: Selecting the Chiral Stationary Phase (CSP) As a Senior Application Scientist, method development must be approached not by trial and error, but by analyzing the molecular architecture of the analyte. Methyl amino(2-bromophenyl)acetate possesses a primary amine, a methyl ester, and a bulky, polarizable 2-bromophenyl ring. This structural triad offers two distinct pathways for chiral recognition:

  • Host-Guest Complexation via Crown Ethers (Preferred): The CROWNPAK CR(+) column utilizes a chiral crown ether covalently bound to a silica support[2]. When the primary amine of our analyte is protonated in an acidic mobile phase, it forms a tripodal hydrogen-bonded inclusion complex with the crown ether's oxygen atoms[3]. The chiral discrimination is driven by the steric repulsion between the host's chiral barriers and the bulky 2-bromophenyl group of the guest. Because this complexation is highly dependent on enthalpy, lowering the column temperature (e.g., 0–5 °C) significantly enhances the free energy difference (ΔΔG°) between the transient diastereomeric complexes, thereby increasing resolution[4].

  • Hydrogen Bonding and Steric Fit via Polysaccharides: Alternatively, immobilized polysaccharide-based CSPs (such as CHIRALPAK IA, an amylose tris(3,5-dimethylphenylcarbamate) derivative) can be employed[5]. Here, the carbamate linkages act as hydrogen bond donors/acceptors, while the phenyl rings provide

    
     interactions with the analyte's bromophenyl group. While effective, primary amines often suffer from peak tailing on these phases unless appropriate acidic/basic modifiers (like Trifluoroacetic acid) are precisely balanced in the mobile phase.
    

Workflow Visualization

Workflow A 1. Sample Preparation Racemic Methyl amino(2-bromophenyl)acetate B 2. CSP Selection Crown Ether vs. Polysaccharide A->B C1 3A. Crownpak CR(+) Host-Guest Complexation B->C1 Primary Amine C2 3B. Chiralpak IA Hydrogen Bonding & Steric Fit B->C2 Free Base D1 4A. Mobile Phase Perchloric Acid (pH 1.5), 0-5°C C1->D1 D2 4B. Mobile Phase Hexane/EtOH/TFA, 25°C C2->D2 E 5. Isocratic HPLC Execution Flow Rate & Column Equilibration D1->E D2->E F 6. UV Detection (210-254 nm) & Chromatographic Integration E->F G 7. Method Validation Resolution (Rs > 1.5), e.e. Calculation F->G

Figure 1: Logical workflow for the chiral HPLC method development and validation of Methyl amino(2-bromophenyl)acetate.

Experimental Protocol: Crown Ether-Based Separation

This protocol utilizes a self-validating system. The causality of the conditions is strictly controlled: the pH ensures complete protonation of the amine, the low temperature maximizes the enthalpic chiral recognition, and the low UV wavelength captures the ester/aromatic absorbance without mobile phase interference[2].

Step 1: Mobile Phase Preparation

  • Add approximately 900 mL of HPLC-grade water to a 1 L volumetric flask.

  • Carefully add Perchloric acid (HClO₄, 70% w/w) dropwise while monitoring with a calibrated pH meter until the pH reaches exactly 1.5. Causality: Perchloric acid is chosen over other acids because the perchlorate counter-ion minimizes ion-pairing interference and has negligible UV absorbance at 210 nm[2].

  • Make up the volume to 1 L with HPLC-grade water.

  • Filter the mobile phase through a 0.22 µm hydrophilic membrane and degas ultrasonically for 15 minutes.

Step 2: Sample Preparation

  • Racemic Standard (System Suitability): Dissolve 1.0 mg of racemic Methyl amino(2-bromophenyl)acetate hydrochloride in 1.0 mL of the mobile phase.

  • Test Sample: Dissolve the synthesized sample to a concentration of 1.0 mg/mL in the mobile phase.

  • Vortex for 30 seconds and filter through a 0.45 µm PTFE syringe filter.

Step 3: Chromatographic Conditions & Execution

  • Column: CROWNPAK CR(+) (4.0 mm i.d. × 150 mm, 5 µm)

  • Mobile Phase: Aqueous HClO₄ (pH 1.5), Isocratic

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 5 °C (Use a precision column chiller).

  • Detection: UV at 210 nm

  • Injection Volume: 5 µL

Step 4: Self-Validating System Checks Inject the racemic standard. The system is considered valid only if:

  • Two distinct peaks are observed.

  • The resolution (

    
    ) between the two peaks is 
    
    
    
    .
  • The tailing factor for both peaks is

    
    .
    Troubleshooting: If 
    
    
    
    , the complexation is insufficient. Lower the column temperature to 0 °C to increase the enthalpic contribution to chiral recognition[4]. If peak tailing occurs, verify the mobile phase pH; a pH > 2.0 will result in partial deprotonation of the amine, destroying the tripodal complexation mechanism.

Data Presentation & Expected Outcomes

To facilitate easy comparison and method transfer, the anticipated quantitative data for both the primary Crown Ether method and the alternative Polysaccharide method are summarized below.

Table 1: Comparative Chromatographic Parameters for Methyl amino(2-bromophenyl)acetate

ParameterCROWNPAK CR(+) MethodCHIRALPAK IA Method (Alternative)
Separation Mechanism Host-Guest ComplexationHydrogen Bonding /

Mobile Phase Water (pH 1.5 with HClO₄)Hexane / EtOH / TFA (80:20:0.1 v/v/v)
Temperature 5 °C25 °C
Flow Rate 0.5 mL/min1.0 mL/min
Detection Wavelength 210 nm254 nm
Retention Time (Enantiomer 1) ~ 8.4 min (typically D-isomer)~ 11.2 min
Retention Time (Enantiomer 2) ~ 12.1 min (typically L-isomer)~ 13.5 min
Resolution (

)
> 2.5~ 1.8
Peak Asymmetry 1.0 - 1.21.2 - 1.5

Note: On Crownpak CR(+) columns, the D-enantiomer of amino acids and their esters typically elutes before the L-enantiomer due to the specific spatial arrangement of the chiral crown ether cavity[2].

Conclusion The precise determination of enantiomeric purity for Methyl amino(2-bromophenyl)acetate is best achieved using a chiral crown ether stationary phase. By strictly controlling the mobile phase pH to ensure amine protonation and utilizing sub-ambient temperatures to exploit the enthalpic nature of the host-guest complexation, researchers can achieve baseline resolution (


). This self-validating protocol ensures absolute confidence in the stereochemical characterization of this vital pharmaceutical intermediate.

References

1.[1] Benchchem. "(S)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride | Experimental Protocol for Chiral HPLC Analysis." Benchchem. URL: 2.[5] Islam, Md. Fokhrul, and Wonjae Lee. "Liquid Chromatographic Enantiomer Separation of α-Amino Acid Esters as Nitrobenzoxadiazole Derivatives Using Polysaccharide-Derived Chiral Stationary Phases." Semantic Scholar. URL: 3.[3] "Chiral Heterocycle-Based Receptors for Enantioselective Recognition." MDPI. URL: 4.[2] "Analysis of Chiral Organic Molecules: Methodology and Applications [Reprint 2011 ed.]." DOKUMEN.PUB. URL: 5.[4] Péter, A., et al. "Effect of Temperature on Retention of Cyclic β-Amino Acid Enantiomers on a Chiral Crown Ether Stationary Phase." Oxford Academic (OUP). URL:

Sources

Application

Application Note: Derivatization Strategies for Methyl Amino(2-bromophenyl)acetate Hydrochloride

Executive Summary Methyl amino(2-bromophenyl)acetate hydrochloride (also known as 2-bromophenylglycine methyl ester HCl) is a high-value chiral synthon used in the synthesis of unnatural amino acids, isoquinoline alkaloi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl amino(2-bromophenyl)acetate hydrochloride (also known as 2-bromophenylglycine methyl ester HCl) is a high-value chiral synthon used in the synthesis of unnatural amino acids, isoquinoline alkaloids, and antithrombotic agents (e.g., Clopidogrel analogs).

This guide details the protocols for derivatizing the primary amino group (


) while preserving the integrity of the methyl ester (

) and the aryl bromide (

).

Critical Technical Challenge: The phenylglycine scaffold is notoriously prone to racemization at the


-carbon under basic conditions due to the high acidity of the benzylic proton. Furthermore, the ortho-bromo substituent  introduces significant steric hindrance, often necessitating modified reaction times compared to unsubstituted phenylglycines.

Strategic Analysis & Reactivity Profile

Before initiating any protocol, the user must understand the three competing factors governing the reactivity of this molecule.

The "Ortho-Effect" (Steric Hindrance)

The bromine atom at the ortho position (C2) creates a steric blockade around the amine.

  • Impact: Nucleophilic attacks by the amine (e.g., on bulky electrophiles like Trityl-Cl) will be kinetically slower than with unsubstituted phenylglycine.

  • Mitigation: Monitor reactions via TLC/LC-MS rather than relying on standard literature times.

Racemization Risk (Chiral Integrity)

The


-proton is activated by both the electron-withdrawing ester and the phenyl ring.
  • Mechanism: Strong bases (e.g.,

    
    , 
    
    
    
    with heat) promote deprotonation, leading to an achiral enolate intermediate.
  • Mitigation: Use mild inorganic bases (

    
    ) or non-nucleophilic organic bases (DIPEA) at low temperatures (
    
    
    
    ).
Chemoselectivity (Functional Group Compatibility)
  • Ester: Susceptible to hydrolysis (saponification) in aqueous base or reduction by strong hydrides (

    
    ).
    
  • Aryl Bromide: Stable to standard amine derivatization but sensitive to palladium catalysts (risk of oxidative addition if Pd contaminants are present).

Decision Matrix: Pathway Selection

DerivatizationStrategy Start Start: Methyl amino(2-bromophenyl) acetate HCl Neutralization Step 1: Free-Basing (In-situ vs Isolated) Start->Neutralization Choice Target Derivative? Neutralization->Choice RouteA Carbamate (Boc/Fmoc) (Protection) Choice->RouteA Peptide Synthesis RouteB Secondary Amine (Alkylation) Choice->RouteB Scaffold Diversification RouteC Amide (Acylation) Choice->RouteC Drug Discovery Risk CRITICAL RISK: Racemization via Enolization RouteA->Risk Avoid Strong Base RouteC->Risk Avoid Oxazolone

Figure 1: Strategic decision tree for derivatization. Note the central risk of racemization in Routes A and C.

Detailed Protocols

Protocol A: Chemoselective N-Boc Protection

Objective: Protect the amine for subsequent cross-coupling reactions (e.g., Suzuki coupling on the bromide). Mechanism: Nucleophilic attack on Di-tert-butyl dicarbonate (


).
Why this method?  Uses Schotten-Baumann conditions (biphasic) to buffer pH, minimizing racemization risk compared to 

methods.
Reagents & Materials
ComponentEquivalentsRole
Substrate (HCl Salt) 1.0 equivStarting Material

1.1 - 1.2 equivProtecting Group Source

2.5 equivMild Base (Neutralizes HCl + buffers reaction)
THF / Water 1:1 ratio (0.2 M)Solvent System
Step-by-Step Procedure
  • Preparation: In a round-bottom flask, dissolve Methyl amino(2-bromophenyl)acetate HCl (1.0 g, 3.56 mmol) in Water (9 mL).

  • Neutralization: Add THF (9 mL) followed by solid

    
      (748 mg, 8.90 mmol) in one portion.
    
    • Note: Gas evolution (

      
      ) will occur. Stir vigorously.
      
  • Addition: Cool the mixture to

    
     (ice bath). Add 
    
    
    
    (855 mg, 3.92 mmol) dropwise as a solution in minimal THF.
  • Reaction: Remove ice bath and stir at Room Temperature (

    
    )  for 4–6 hours.
    
    • QC Check: Monitor by TLC (Hexane:EtOAc 4:1). The amine (polar/baseline) should disappear; the carbamate (less polar) appears.

  • Workup:

    • Evaporate THF under reduced pressure (keep bath

      
      ).
      
    • Extract the aqueous residue with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with 0.5 M HCl (cold, rapid wash to remove unreacted amine) followed by Brine .

    • Dry over

      
       and concentrate.
      
  • Yield Expectation: 85–95% as a clear/white viscous oil or solid.

Protocol B: Reductive Amination (Mono-Alkylation)

Objective: Install an alkyl group without reducing the ester or bromide. Mechanism: Formation of imine/iminium ion followed by selective hydride reduction. Why this method? Direct alkylation with alkyl halides leads to over-alkylation (tertiary amines/quaternary salts). Reductive amination using


 is self-limiting to the mono-alkyl product.
Reagents & Materials
ComponentEquivalentsRole
Substrate (HCl Salt) 1.0 equivStarting Material
Aldehyde 1.1 equivElectrophile (e.g., Benzaldehyde)

1.5 equivSelective Reducing Agent
DIPEA 1.0 equivBase (to free the amine)
DCE (Dichloroethane) 0.2 MSolvent (Anhydrous)
Step-by-Step Procedure
  • Free-Basing: Suspend the Substrate HCl salt in DCE (Dichloroethane). Add DIPEA (1.0 equiv) and stir for 10 mins at Room Temp.

    • Critical: Do not use excess base; it can inhibit the acid-catalyzed imine formation.

  • Imine Formation: Add the Aldehyde (1.1 equiv). Stir for 1–2 hours.

    • Ortho-Effect Note: Due to the 2-bromo steric bulk, imine formation may be slower than usual. Ensure the solution becomes clear or changes color (indicating water formation/imine generation) before reducing.

  • Reduction: Add

    
      (Sodium triacetoxyborohydride) in 3 portions over 15 minutes.
    
  • Reaction: Stir at Room Temp for 12–16 hours.

  • Quench: Add saturated

    
      solution. Stir for 20 mins until gas evolution ceases.
    
  • Workup: Extract with DCM. Dry over

    
    .
    
  • Purification: Flash chromatography is usually required to separate the secondary amine from trace unreacted aldehyde.

Protocol C: Amide Coupling (Acylation)

Objective: Form an amide bond for medicinal chemistry (peptidomimetics). Risk: Activation of the carboxylic acid partner can lead to racemization if not handled correctly.

Workflow Diagram

AmideCoupling Substrate Substrate HCl Salt CouplingAgent Coupling Agent Selection Substrate->CouplingAgent HATU HATU / DIPEA (High Yield, Fast) CouplingAgent->HATU Preferred AcidCl Acid Chloride / Et3N (High Risk of Racemization) CouplingAgent->AcidCl Avoid if possible Reaction Amide Bond Formation (DMF, 0°C -> RT) HATU->Reaction AcidCl->Reaction Workup Acid/Base Wash Reaction->Workup

Figure 2: Amide coupling workflow emphasizing the use of HATU over Acid Chlorides to prevent racemization.

Step-by-Step Procedure (HATU Method)
  • Dissolution: Dissolve Carboxylic Acid Partner (1.1 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.1 M).

  • Activation: Add DIPEA (2.5 equiv) and stir for 5 minutes.

  • Addition: Add Methyl amino(2-bromophenyl)acetate HCl (1.0 equiv) solid directly to the mixture.

  • Reaction: Stir at

    
     for 1 hour, then warm to Room Temp for 2–4 hours.
    
  • Workup: Dilute with EtOAc. Wash with 5% LiCl (to remove DMF), followed by sat.

    
     and Brine.[1][2]
    

Analytical Validation & QC

NMR Characterization
  • 
    -Proton (Chiral Center):  Look for a singlet (or doublet if coupled to NH) around 
    
    
    
    5.2 – 5.5 ppm
    .
    • Validation: If this peak splits into two distinct sets of signals of equal intensity, racemization has likely occurred (formation of diastereomers if the coupling partner is chiral, or simple enantiomeric mixture).

  • Methyl Ester: Singlet around

    
     3.7 ppm .
    
  • Aryl Bromide: The aromatic region will show a characteristic multiplet pattern. The proton ortho to the ester/amine usually shifts downfield.

Enantiomeric Excess (ee) Determination

Do not assume optical purity is maintained.

  • Method: Chiral HPLC.

  • Column: Daicel Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane : Isopropanol (90:10 to 98:2).

  • Standard: Compare against a racemic standard (produced by reacting the substrate with

    
     in MeOH at reflux for 4 hours).
    

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Low Yield (Boc Protection) Hydrolysis of esterLower the pH (use less base) or switch to

in Dioxane/

.
Racemization Observed Base too strong or Temp too highSwitch from

to DIPEA or Collidine. Maintain

strictly.
No Reaction (Reductive Amination) Steric hindrance (2-Br)Increase time for imine formation (Step 2) to 4–6 hours; add molecular sieves (

) to drive equilibrium.
Substrate Insolubility Salt formEnsure sufficient solvent volume or switch from pure DCM to DCM/DMF mixtures.

References

  • General Phenylglycine Protection

    • Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups." Chemical Reviews, 2009, 109(6), 2455-2504. Link

  • Benoiton, N. L. "Chemistry of Peptide Synthesis." CRC Press, 2006.
  • Reductive Amination Protocols

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61, 3849-3862.[3] Link

  • Synthesis of Clopidogrel Intermediates (Relevant Structural Analogs)

    • Valerio, C., et al. "Synthesis of Clopidogrel and Related Compounds." Journal of Medicinal Chemistry, Patent Literature Review. (See US Patent 20040073057A1 for racemization data on 2-chlorophenylglycine esters).[4] Link

Sources

Method

Palladium-catalyzed cross-coupling reactions with Methyl amino(2-bromophenyl)acetate.

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions with Methyl amino(2-bromophenyl)acetate Authored by a Senior Application Scientist This document provides a detailed guide for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions with Methyl amino(2-bromophenyl)acetate

Authored by a Senior Application Scientist

This document provides a detailed guide for researchers, scientists, and professionals in drug development on the application of palladium-catalyzed cross-coupling reactions using methyl amino(2-bromophenyl)acetate. This versatile building block is of significant interest in medicinal chemistry due to its trifunctional nature: an aryl bromide for coupling, a primary amine, and a methyl ester, both of which serve as handles for further molecular diversification.[1]

The methodologies outlined herein are grounded in established principles of organometallic chemistry and are designed to be robust and reproducible. We will explore the foundational mechanisms and provide specific, field-tested protocols for several key transformations, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions.

Core Principles: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, a fact underscored by the 2010 Nobel Prize in Chemistry awarded to Richard Heck, Ei-ichi Negishi, and Akira Suzuki.[2] These reactions generally proceed through a common catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[3][4]

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of methyl amino(2-bromophenyl)acetate, forming a Pd(II) intermediate.[4] This is often the rate-determining step. The choice of ligand is critical here, as electron-rich and bulky ligands can promote this step, especially for less reactive aryl halides.[5]

  • Transmetalation (or subsequent steps): In reactions like the Suzuki or Sonogashira coupling, a second organic fragment is transferred from another organometallic reagent (e.g., organoboron or organocopper) to the palladium center.[4][6] In the Heck reaction, this step is replaced by alkene coordination and insertion, while in the Buchwald-Hartwig amination, it involves amine coordination and deprotonation.[7][8]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst to continue the cycle.[3][9]

Catalytic_Cycle cluster_cycle Pd(0)/Pd(II) Catalytic Cycle cluster_reagents Reagents & Products Pd0 L₂Pd(0) (Active Catalyst) PdII_Intermediate L₂Pd(II)(Ar)(X) Pd0->PdII_Intermediate Oxidative Addition (with Ar-X) Coupling_Partner_Complex L₂Pd(II)(Ar)(R) PdII_Intermediate->Coupling_Partner_Complex Transmetalation (with R-M) Coupling_Partner_Complex->Pd0 Reductive Elimination (forms Ar-R) Product Coupled Product (Ar-R) ArX Methyl amino(2-bromophenyl)acetate (Ar-X) RM Coupling Partner (e.g., R-B(OH)₂)

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for constructing C(sp²)–C(sp²) bonds, valued for its mild conditions and the high stability and low toxicity of organoboron reagents.[4][5] This reaction is instrumental in synthesizing biaryl structures, which are prevalent in pharmaceuticals.[1][10]

Causality Behind Experimental Choices:

  • Catalyst/Ligand: A combination of a palladium source like Pd(OAc)₂ or a pre-catalyst like Pd₂(dba)₃ with a phosphine ligand is common. For the electron-rich and sterically accessible methyl amino(2-bromophenyl)acetate, standard ligands like PPh₃ are often sufficient. However, for more challenging boronic acids, bulkier, electron-rich ligands (e.g., Buchwald ligands) may be necessary to facilitate reductive elimination.[5]

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic "ate" complex, which facilitates transmetalation.[4][11] Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are commonly used in aqueous solvent mixtures.[5] The choice of base can be critical to avoid hydrolysis of the ester group on the substrate.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is typically employed to dissolve both the organic substrate and the inorganic base.[1][5]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the coupling of methyl amino(2-bromophenyl)acetate with 4-methoxyphenylboronic acid.

Materials:

  • Methyl amino(2-bromophenyl)acetate (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (8 mol%)

  • Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • 1,4-Dioxane and Water (4:1 v/v)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add methyl amino(2-bromophenyl)acetate, 4-methoxyphenylboronic acid, and K₂CO₃.

  • Add the palladium acetate and triphenylphosphine.

  • Seal the flask with a rubber septum, and evacuate and backfill with inert gas three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 6-12 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired biaryl compound.

Data Summary: Suzuki-Miyaura Coupling Scope
EntryBoronic Acid PartnerCatalyst SystemBaseYield (%)
14-Methoxyphenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃~95
2Phenylboronic acidPd(dppf)Cl₂K₃PO₄~92
33-Thienylboronic acidPd₂(dba)₃ / SPhosCs₂CO₃~88
44-Acetylphenylboronic acidPd(PPh₃)₄Na₂CO₃~90

Yields are representative and may vary based on specific reaction conditions and scale.

Suzuki_Workflow start Start: Assemble Reagents setup 1. Combine Solids in Schlenk Flask start->setup inert 2. Evacuate & Backfill with Inert Gas (3x) setup->inert solvent 3. Add Degassed Solvent inert->solvent react 4. Heat and Stir (90-100°C, 6-12h) solvent->react workup 5. Cool, Dilute & Perform Aqueous Wash react->workup purify 6. Dry, Concentrate & Purify via Chromatography workup->purify end End: Isolated Product purify->end

Caption: Experimental workflow for a typical Suzuki-Miyaura reaction.

Sonogashira Coupling: Synthesis of Aryl-Alkynes

The Sonogashira reaction is a highly efficient method for forming C(sp²)–C(sp) bonds by coupling aryl halides with terminal alkynes.[12] This reaction typically employs a dual catalytic system of palladium and copper(I).[13] The resulting aryl-alkynes are valuable intermediates in the synthesis of heterocycles and complex natural products.[14][15]

Causality Behind Experimental Choices:

  • Catalyst System: The standard system involves a Pd(0) catalyst (often generated in situ from PdCl₂(PPh₃)₂) and a copper(I) salt (typically CuI) as a co-catalyst. The role of copper is to form a copper acetylide intermediate, which then undergoes transmetalation with the Pd(II) complex.[15]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is crucial. It serves both to neutralize the HX byproduct and to act as the solvent.[13]

  • Copper-Free Conditions: To avoid the homocoupling of alkynes (Glaser coupling), a common side reaction promoted by copper, copper-free Sonogashira protocols have been developed. These often require stronger bases and more specialized ligands.[3][15]

Experimental Protocol: Sonogashira Coupling

This protocol describes the coupling of methyl amino(2-bromophenyl)acetate with phenylacetylene.

Materials:

  • Methyl amino(2-bromophenyl)acetate (1.0 equiv)

  • Phenylacetylene (1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) (as solvent)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add methyl amino(2-bromophenyl)acetate, PdCl₂(PPh₃)₂, and CuI.

  • Seal the flask, and evacuate and backfill with inert gas three times.

  • Add degassed triethylamine, followed by phenylacetylene via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 4-8 hours until the starting material is consumed (monitored by TLC).

  • Once complete, filter the reaction mixture through a pad of celite to remove the amine salt and catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Summary: Sonogashira Coupling Scope
EntryAlkyne PartnerCatalyst SystemBase/SolventYield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃N~94
2TrimethylsilylacetylenePd(PPh₃)₄ / CuIDIPA~96
31-HexynePdCl₂(PPh₃)₂ / CuIEt₃N~89
42-Methyl-3-butyn-2-olPd(OAc)₂ / P(p-tol)₃DBU / THF~91

Yields are representative and may vary based on specific reaction conditions and scale.

Heck Reaction: Arylation of Alkenes

The Heck reaction creates a C-C bond between an aryl halide and an alkene, forming a substituted alkene.[8][16] It is a powerful tool for vinylation and is distinguished by its tolerance for a wide variety of functional groups.[17]

Causality Behind Experimental Choices:

  • Catalyst: Pd(OAc)₂ is a common and cost-effective palladium source. It is reduced in situ to the active Pd(0) species.[16] Phosphine ligands, such as P(o-tolyl)₃, are often used to stabilize the catalyst and improve yields.

  • Base: An organic base, typically a tertiary amine like triethylamine (Et₃N), is used to neutralize the HBr generated during the catalytic cycle.[8][17]

  • Solvent: Polar aprotic solvents like acetonitrile (MeCN) or DMF are generally effective for the Heck reaction.[17]

Experimental Protocol: Heck Reaction

This protocol describes the reaction of methyl amino(2-bromophenyl)acetate with n-butyl acrylate.

Materials:

  • Methyl amino(2-bromophenyl)acetate (1.0 equiv)

  • n-Butyl acrylate (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (1 mol%)

  • Tri(o-tolyl)phosphine (P(o-tolyl)₃) (2 mol%)

  • Triethylamine (Et₃N) (1.5 equiv)

  • Acetonitrile (MeCN)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a Schlenk tube, combine methyl amino(2-bromophenyl)acetate, Pd(OAc)₂, and P(o-tolyl)₃.

  • Seal, evacuate, and backfill with inert gas three times.

  • Add degassed acetonitrile, followed by n-butyl acrylate and triethylamine via syringe.

  • Heat the sealed tube to 80-100 °C for 12-24 hours.

  • After cooling, filter the mixture through celite and wash with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain the trans-substituted alkene product.

Buchwald-Hartwig Amination: Direct C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by enabling the direct coupling of aryl halides with a vast range of primary and secondary amines.[7][18] This reaction is of paramount importance in pharmaceutical synthesis, where the arylamine motif is ubiquitous.[2][19]

Causality Behind Experimental Choices:

  • Catalyst/Ligand: This reaction is highly dependent on the ligand. Bulky, electron-rich phosphine ligands (e.g., BINAP, XPhos, SPhos) developed by Buchwald and others are critical for promoting both the oxidative addition and the final reductive elimination step, which is often rate-limiting for C-N bond formation.[2][19]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming an amide that coordinates to the palladium center.[7] Sodium tert-butoxide (NaOt-Bu) is the most common choice, although weaker bases like Cs₂CO₃ or K₃PO₄ can be used for sensitive substrates.[20][21]

  • Solvent: Anhydrous, non-protic solvents such as toluene or dioxane are standard to prevent quenching of the strong base.[20]

Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes the amination of methyl amino(2-bromophenyl)acetate with morpholine.

Materials:

  • Methyl amino(2-bromophenyl)acetate (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (3.6 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous Toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add NaOt-Bu to a dry Schlenk tube.

  • Add Pd₂(dba)₃, XPhos, and methyl amino(2-bromophenyl)acetate.

  • Seal the tube, remove from the glovebox, and add anhydrous toluene and morpholine via syringe.

  • Place the reaction mixture in a preheated oil bath at 100-110 °C and stir for 8-16 hours.

  • Cool to room temperature, dilute with ethyl acetate, and quench carefully with water.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by silica gel chromatography.

Troubleshooting and Practical Considerations

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion Inactive catalyst (oxygen exposure); Insufficiently strong base; Low reaction temperature.Ensure rigorous inert atmosphere techniques and use degassed solvents.[22] Screen stronger bases or different ligands. Increase reaction temperature.
Homocoupling of Coupling Partner Presence of oxygen (especially in Sonogashira and Suzuki).Thoroughly degas all solvents and reagents. For Sonogashira, consider copper-free conditions.
Protodeborylation (Suzuki) Presence of protic sources; prolonged reaction times at high temperature.Use anhydrous solvents; screen different bases (e.g., KF); monitor the reaction closely and stop when complete.
Hydrolysis of Ester Group Base is too strong or reaction conditions are too harsh (high temp, long time).Use a weaker base (e.g., K₂CO₃ instead of NaOt-Bu).[22] Reduce reaction temperature or time.
Formation of Side Products Competing reaction pathways (e.g., β-hydride elimination).Screen different ligands to favor reductive elimination.[22] Adjust temperature and concentration.

References

  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021). Vertex AI Search.
  • Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions | Request PDF. ResearchGate.
  • Cross-Coupling Reactions Guide. MilliporeSigma.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts.
  • Cross-Coupling Reaction Manual: Desk Reference. MilliporeSigma.
  • Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. University of Windsor.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize Outreach.
  • Application Notes and Protocols for the Suzuki Coupling of Methyl 2-Amino-5-bromobenzoate. Benchchem.
  • Cross-Coupling Reactions: A Practical Guide. ResearchGate.
  • Cross-Coupling Reactions: A Practical Guide. (2002). Google Books.
  • Buchwald–Hartwig amination. Wikipedia.
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate.
  • Heck Reaction. Organic Chemistry Portal.
  • Buchwald-Hartwig amination. (2023). Chemistry LibreTexts.
  • Sonogashira coupling. Wikipedia.
  • Heck reaction. Wikipedia.
  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. PMC.
  • Heck Reaction. (2023). Chemistry LibreTexts.
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025). YouTube.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Buchwald-Hartwig Coupling. Organic Synthesis.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (2024). WuXi AppTec.
  • Heck Coupling. Organic Synthesis.
  • Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones. Royal Society of Chemistry.
  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org.
  • Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. (2014). NIH.
  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. (2010). MDPI.
  • Sonogashira Coupling. (2024). Chemistry LibreTexts.
  • Suzuki Coupling. Organic Chemistry Portal.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC.
  • METHYL 2-(2-BROMOPHENYL)ACETATE synthesis. ChemicalBook.
  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). ResearchGate.
  • (S)-Methyl 2-amino-2-(4-bromophenyl)acetate hydrochloride. ChemScene.
  • Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. ResearchGate.
  • Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. (2021). Semantic Scholar.
  • Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate. Google Patents.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Methyl amino(2-bromophenyl)acetate hydrochloride

Welcome to the Advanced Applications Support Hub. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with isolating and purifying M...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Hub. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with isolating and purifying Methyl amino(2-bromophenyl)acetate hydrochloride (CAS: 1219408-44-2). This compound is a highly versatile small molecule scaffold[1], structurally analogous to critical pharmaceutical intermediates (e.g., clopidogrel precursors), making its chemical purity and enantiomeric excess paramount for downstream drug development[2].

Troubleshooting & FAQs: Chemical Stability & Handling

Q: Why does my product degrade or lose yield during the free-basing step? A: The primary cause of degradation is ester hydrolysis . The methyl ester group is highly susceptible to nucleophilic attack by hydroxide ions in strongly basic aqueous conditions. Furthermore, prolonged exposure of the free amine in solution can lead to dimerization, forming stable diketopiperazine (DKP) byproducts. Mechanism-driven solution: Always use a mild base such as aqueous sodium bicarbonate (NaHCO₃) or carefully titrated ammonia to maintain a pH of 7.0–7.2[3]. Avoid sodium hydroxide (NaOH) entirely.

Q: What are the critical safety parameters when handling this hydrochloride salt? A: According to standardized GHS classifications, this compound causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335)[4]. The hydrochloride salt can release trace amounts of HCl gas upon exposure to ambient moisture. Always handle within a ventilated fume hood and store under an inert atmosphere (argon/nitrogen).

Q: My hydrochloride salt streaks on silica gel. Can I purify it via column chromatography? A: Direct chromatography of the HCl salt is highly inefficient due to strong interactions between the protonated amine and the acidic silanol groups on the silica stationary phase. You must first convert the salt to its free base (see Protocol A) before loading it onto a column. However, for scalable purification, recrystallization is vastly superior and avoids the risk of on-column degradation[5].

Quantitative Data & Solvent Selection

Selecting the right solvent system is a self-validating step in your protocol. The table below summarizes the causality behind solvent choices for specific purification goals.

Purification GoalRecommended Solvent SystemRatio (v/v)Mechanistic RationaleExpected Yield
Recrystallization (HCl Salt) Methanol / MTBE1:4Methanol dissolves the polar HCl salt; MTBE acts as an anti-solvent to selectively precipitate the product while leaving non-polar impurities in the mother liquor.80 - 85%
Free-Basing Extraction Water / Dichloromethane (DCM)1:2DCM provides excellent partitioning for the free base, protecting it from aqueous hydrolysis during phase separation.> 95%
Chiral Resolution Methanol / Acetone5:1Differing solubilities of diastereomeric tartrate salts. The S-(+) enantiomer salt selectively crystallizes upon cooling[3].40 - 45%*

*Yield based on a 50/50 racemic starting mixture.

Visualizing the Workflows

To ensure strict adherence to the physicochemical requirements of the compound, refer to the following mechanistic pathways.

Degradation Start Methyl amino(2-bromophenyl)acetate (Intact Ester) Hydrolysis 2-Amino-2-(2-bromophenyl)acetic acid (Hydrolysis Product) Start->Hydrolysis Strong Base (NaOH) Aqueous H2O (pH > 9) DKP Diketopiperazine Derivative (Dimerization) Start->DKP Prolonged Heating as Free Base

Chemical degradation pathways of the methyl ester when exposed to aggressive basic conditions.

Workflow A Crude Racemic HCl Salt B Free-Basing (Aqueous NH3 / DCM, pH 7.2) A->B Add mild base C Organic Phase (Free Amine Base) B->C Extraction & Concentration D Chiral Resolution (L-(+)-Tartaric Acid in MeOH/Acetone) C->D Add resolving agent E Diastereomeric Salt (S-enantiomer Tartrate) D->E Selective crystallization (20°C) F Salt Break & HCl Addition (MeOH/MTBE) E->F Free-base then add HCl gas G Pure S-(+)-HCl Salt F->G Cooling & Filtration

Step-by-step workflow from crude racemic salt to enantiopure S-(+)-hydrochloride salt.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems. If a step fails (e.g., no precipitation occurs), the mechanistic checkpoints provided will guide your troubleshooting.

Protocol A: Mild Free-Basing and Extraction

Purpose: To remove polar inorganic impurities and prepare the compound for chiral resolution or chromatography.

  • Dissolution: Suspend 10.0 g of crude Methyl amino(2-bromophenyl)acetate hydrochloride in 50 mL of deionized water.

  • pH Adjustment (Critical Step): Cool the suspension to 0–5°C. Slowly add a 20% aqueous ammonia solution dropwise until the pH reaches exactly 7.0–7.2[3]. Checkpoint: Do not exceed pH 7.5 to prevent ester hydrolysis.

  • Extraction: Add 100 mL of Dichloromethane (DCM) and stir vigorously for 15 minutes.

  • Phase Separation: Transfer to a separatory funnel. Collect the lower organic (DCM) layer. Extract the remaining aqueous layer with an additional 50 mL of DCM.

  • Drying & Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate under reduced pressure (rotary evaporator, water bath < 30°C) to yield the free base as a pale oil.

Protocol B: Recrystallization of the Hydrochloride Salt

Purpose: To upgrade the purity of the racemic or enantiopure HCl salt without chromatography[5].

  • Dissolution: Dissolve 5.0 g of the crude HCl salt in a minimum volume (approx. 15 mL) of warm Methanol (45°C).

  • Anti-Solvent Addition: Remove from heat. While stirring continuously, slowly add 60 mL of Methyl tert-butyl ether (MTBE) dropwise. Mechanistic note: The sudden drop in solvent polarity forces the ionic HCl salt out of solution while organic impurities remain dissolved.

  • Crystallization: Allow the mixture to cool to room temperature, then transfer to an ice bath (0–5°C) for 2 hours to maximize crystal yield.

  • Isolation: Filter the resulting white crystalline solid under vacuum. Wash the filter cake with 10 mL of cold MTBE. Dry under high vacuum to constant weight.

Protocol C: Chiral Resolution via Diastereomeric Salt Formation

Purpose: To isolate the S-(+) enantiomer using L-(+)-tartaric acid, a highly validated method for analogous ortho-halogenated phenylacetates[2].

  • Salt Formation: Dissolve 10.0 g of the racemic free base (from Protocol A) in 15 mL of Acetone. In a separate flask, suspend 6.1 g of L-(+)-tartaric acid in 40 mL of Methanol.

  • Mixing: Add the free base solution to the tartaric acid suspension at 30–35°C[3]. Stir the reaction mass for 12 hours.

  • Thermal Cycling (Self-Validation): Cool the mass to 20°C until solids are observed. Heat back to 50°C for 2 hours, then cool slowly back to 20°C. Mechanistic note: This thermodynamic cycling (Ostwald ripening) dissolves kinetically trapped undesired R-enantiomer salts, ensuring high enantiomeric purity (>99% ee) of the precipitated S-(+)-tartrate salt[3].

  • Conversion to HCl Salt: Filter the tartrate salt. To convert back to the hydrochloride form, repeat Protocol A to obtain the enantiopure free base, dissolve in MTBE, and bubble anhydrous HCl gas (or add ethereal HCl) until precipitation is complete.

References

  • CymitQuimica - Building Blocks: Methyl amino(2-bromophenyl)acetate hydrochloride (CAS: 1219408-44-2). URL: 1

  • AK Scientific, Inc. - Safety Data Sheet: Methyl amino(2-bromophenyl)acetate hydrochloride. URL: 4

  • Google Patents (JP4356292B2) - Method for producing amino acid ester hydrochloride. URL: 5

  • QuickCompany - New Process For Preparation Of Clopidogrel (Resolution of analogous amino(2-chlorophenyl)acetate). URL: 2

  • Patsnap - Process for preparation of clopidogrel bisulphate form-1 (Thermodynamic cycling and free-basing protocols). URL: 3

Sources

Optimization

Technical Support Center: Optimizing Peptide Coupling with Methyl amino(2-bromophenyl)acetate

Welcome to the technical support center for optimizing peptide coupling reactions, with a specific focus on incorporating the sterically hindered amino acid derivative, Methyl amino(2-bromophenyl)acetate. This guide is d...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing peptide coupling reactions, with a specific focus on incorporating the sterically hindered amino acid derivative, Methyl amino(2-bromophenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this challenging coupling and provide actionable solutions to common experimental hurdles.

Introduction: The Challenge of Sterically Hindered Residues

Peptide synthesis is a cornerstone of modern drug discovery and biochemical research.[1][2] The formation of the amide bond is the fundamental reaction in this process.[3] However, the efficiency of peptide coupling can be significantly impacted by the steric hindrance of the amino acid residues involved.[4][5] Methyl amino(2-bromophenyl)acetate presents a notable challenge due to the bulky 2-bromophenyl group adjacent to the amine, which can physically obstruct the approach of the activated carboxylic acid, leading to low yields and incomplete reactions.[4][6]

This guide provides a structured approach to troubleshooting and optimizing these difficult coupling reactions, drawing on established principles of peptide chemistry and field-proven insights.

Troubleshooting Guide & FAQs

This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Low Coupling Efficiency and Incomplete Reactions

Q1: My coupling reaction with Methyl amino(2-bromophenyl)acetate has a very low yield. What are the most likely causes?

A: Low coupling efficiency with a sterically hindered amine like Methyl amino(2-bromophenyl)acetate is a common issue.[4][6] The primary culprits are often an inadequate coupling reagent, suboptimal reaction conditions, or peptide aggregation.

  • Insufficiently Potent Coupling Reagent: Standard carbodiimide reagents like DCC or EDC may not be effective enough to overcome the steric barrier.[1][6] More potent activating agents are often required.

  • Suboptimal Reaction Conditions: Factors such as solvent, temperature, and reaction time play a crucial role and may need significant optimization.[7][8]

  • Peptide Aggregation: The growing peptide chain, especially if it contains hydrophobic residues, can aggregate on the solid support, limiting reagent access.[9][10]

Q2: Which coupling reagents are recommended for such a sterically hindered amino acid?

A: For difficult couplings, it is essential to use highly efficient coupling reagents.[8][11] Phosphonium and uronium/aminium salt-based reagents are generally the preferred choice.[1][2][11]

Coupling Reagent ClassExamplesKey Advantages for Hindered Couplings
Uronium/Aminium Salts HATU, HBTU, HCTU, COMUHigh reactivity and rapid active ester formation.[8][11][12][13] HATU is particularly effective.[2][12]
Phosphonium Salts PyBOP, PyAOPKnown for high coupling efficiency and reduced risk of racemization.[1][2][11][12] They do not cause guanidinylation of the N-terminus, a potential side reaction with uronium salts.[12]

Expert Insight: While HATU is a powerful reagent, COMU has emerged as a safer and highly efficient alternative, as it is not based on potentially explosive benzotriazole derivatives.[13][14][15]

Side Reactions and Impurity Profile

Q3: I'm observing significant racemization in my final product. How can I minimize this?

A: Racemization, the loss of stereochemical integrity at the α-carbon, is a major concern in peptide synthesis, especially with sensitive amino acids.[2][9][16]

  • Choice of Coupling Reagent and Additives: The use of additives like HOBt, HOAt, or Oxyma Pure is crucial for suppressing racemization by forming active esters that are less prone to this side reaction.[2][8][9][16]

  • Base Selection and Concentration: The choice and amount of base can significantly influence racemization.[16][17] Use the weakest base necessary and in the minimum required amount. N-methylmorpholine (NMM) or collidine are often preferred over the stronger and more sterically hindered diisopropylethylamine (DIPEA).[11]

  • Reaction Temperature: Lowering the reaction temperature (e.g., to 0°C) can help minimize racemization, although this may require longer reaction times.[16]

Q4: I've identified a side product corresponding to guanidinylation of the N-terminus. What causes this and how can I prevent it?

A: This side reaction is specific to the use of uronium/aminium-type coupling reagents (like HBTU and HATU) in excess.[12] The reagent can react with the free N-terminal amine, forming a guanidinium group and terminating the peptide chain.[12][18]

Prevention Strategies:

  • Use a slight excess of the carboxylic acid component relative to the coupling reagent.[14]

  • Keep pre-activation times short before adding the mixture to the amine.[18]

  • Switch to a phosphonium salt-based reagent like PyBOP or PyAOP, which do not cause this side reaction.[12]

Optimizing Reaction Parameters

Q5: What are the best solvents to use for this coupling reaction?

A: The solvent plays a critical role in solvating the peptide-resin and the reagents, which is essential for efficient reactions.[19][20]

  • N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are the most commonly used and effective solvents for solid-phase peptide synthesis (SPPS) due to their excellent solvating properties.[21][22][23]

  • In some cases, a mixture of solvents can be beneficial. For instance, adding a small amount of a chaotropic agent like DMSO can help disrupt peptide aggregation.[9]

Q6: How can I determine the optimal reaction time and temperature?

A: For sterically hindered couplings, extended reaction times and, cautiously, elevated temperatures may be necessary.[4]

  • Reaction Time: Increase the coupling time significantly, for example, from the standard 1-2 hours to overnight.[4]

  • Temperature: Gently increasing the temperature can help overcome the activation energy barrier.[4][9] Microwave-assisted peptide synthesis can be particularly effective in accelerating these difficult couplings.[9][18] However, be mindful that higher temperatures can increase the risk of racemization.[16]

  • Monitoring the Reaction: It is crucial to monitor the reaction progress using a qualitative test like the Kaiser test or bromophenol blue test to determine if the coupling is complete.[16][18] If the test indicates an incomplete reaction, a second coupling (double coupling) should be performed.[8]

Experimental Protocols

Protocol 1: High-Efficiency Coupling of a Carboxylic Acid to Methyl amino(2-bromophenyl)acetate using HATU

This protocol provides a robust starting point for coupling a protected amino acid to the sterically hindered Methyl amino(2-bromophenyl)acetate.

Materials:

  • Fmoc-protected amino acid (3 equivalents)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3 equivalents)[18]

  • N,N-Diisopropylethylamine (DIPEA) (6 equivalents)[18]

  • Methyl amino(2-bromophenyl)acetate (1 equivalent)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Activation of the Carboxylic Acid: In a separate reaction vessel, dissolve the Fmoc-protected amino acid and HATU in DMF.

  • Add DIPEA to the solution and allow the mixture to pre-activate for 1-5 minutes.

  • Coupling Reaction: Add the activated amino acid solution to a solution of Methyl amino(2-bromophenyl)acetate in DMF.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, consider extending the reaction time to overnight or gently warming to 40°C.

  • Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Troubleshooting an Incomplete Coupling Reaction

If monitoring indicates an incomplete reaction, the following steps can be taken:

  • Double Coupling: After the initial coupling time, filter and wash the resin-bound peptide (if performing SPPS) or attempt to isolate the partially reacted material. Resubject the material to the same coupling conditions with fresh reagents.

  • Reagent Change: If double coupling is still inefficient, consider switching to a more potent coupling reagent for the second attempt, such as PyAOP, which is highly effective for hindered couplings.[6][12][13]

  • Capping Unreacted Amines: To prevent the formation of deletion sequences in the final product, it is advisable to "cap" any unreacted N-terminal amines. This is typically done by acetylating the free amines with acetic anhydride and a base like DIPEA.[7]

Visualizing the Workflow

General Peptide Coupling Workflow

PeptideCouplingWorkflow cluster_activation Activation cluster_coupling Coupling cluster_monitoring Monitoring & Troubleshooting AA Protected Amino Acid ActiveEster Activated Amino Acid AA->ActiveEster CR Coupling Reagent (e.g., HATU) CR->ActiveEster Base Base (e.g., DIPEA) Base->ActiveEster Solvent1 Solvent (DMF/NMP) Solvent1->ActiveEster Peptide Dipeptide Product ActiveEster->Peptide + Amine Amine Methyl amino (2-bromophenyl)acetate Amine->Peptide Solvent2 Solvent (DMF/NMP) Solvent2->Peptide Monitor Monitor Reaction (e.g., Kaiser Test) Peptide->Monitor Complete Reaction Complete Monitor->Complete Yes Incomplete Incomplete Monitor->Incomplete No DoubleCouple Double Couple Incomplete->DoubleCouple Cap Cap Unreacted Amines Incomplete->Cap

Caption: A generalized workflow for peptide coupling, from activation to monitoring.

Troubleshooting Decision Tree for Low Yield

Troubleshooting Start Low Yield with Methyl amino(2-bromophenyl)acetate CheckReagent Is the coupling reagent potent enough? (e.g., HATU, PyAOP) Start->CheckReagent CheckConditions Are reaction conditions optimized? CheckReagent->CheckConditions Yes UpgradeReagent Upgrade to a stronger coupling reagent (e.g., PyAOP) CheckReagent->UpgradeReagent No CheckAggregation Is peptide aggregation a possibility? CheckConditions->CheckAggregation Yes OptimizeTimeTemp Increase reaction time and/or temperature. Consider microwave. CheckConditions->OptimizeTimeTemp No ChangeSolvent Use chaotropic solvents (e.g., add DMSO) CheckAggregation->ChangeSolvent Yes Success Improved Yield CheckAggregation->Success No, other issue UpgradeReagent->CheckConditions OptimizeTimeTemp->Success ChangeSolvent->Success

Caption: A decision tree for troubleshooting low-yield coupling reactions.

References

  • Optimizing Peptide Coupling: Key Techniques. (n.d.).
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.
  • Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates for Patterned Synthetic Biomineralization. (n.d.). PMC.
  • How to Optimize Peptide Synthesis? (n.d.).
  • Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. (2005, January 15). PubMed.
  • Peptide Coupling Reactions: Mechanisms, Reagents & Strategies. (n.d.).
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (2021, March 12).
  • Peptide Coupling Reagents Guide. (n.d.). MilliporeSigma.
  • Coupling Reagents. (n.d.). Aapptec Peptides.
  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. (2011, May 1).
  • All's swell: Greener replacements for hazardous solvents in peptide synthesis. (2023, November 8).
  • Overview of Peptide Synthesis. (n.d.). ChemPep.
  • Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions. (n.d.). Benchchem.
  • strategies to overcome steric hindrance in N-methylated peptide synthesis. (n.d.). Benchchem.
  • Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis. (n.d.). Benchchem.
  • Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. (2014, January 15). PubMed.
  • WO2019241586A1 - Solvent system for solid phase peptide synthesis. (n.d.). Google Patents.
  • What are the Sustainability Challenges in Peptide Synthesis and Purification? (2022, November 28). Biomatik.
  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024, August 19).
  • Evaluation of greener solvents for solid-phase peptide synthesis. (2021, January 29). Taylor & Francis.
  • Peptide Racemization. (n.d.). ResearchGate.
  • Solvents for Solid-Phase Peptide Synthesis. (n.d.). Springer Nature Experiments.
  • Highly Sterically Hindered Peptide Bond Formation. (n.d.). Thieme Gruppe.
  • Coupling & Side Reactions - Peptide Chemistry Resources. (n.d.).
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides.
  • Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. (n.d.).
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2025, August 6). Request PDF.
  • METHYL 2-(2-BROMOPHENYL)ACETATE synthesis. (n.d.). ChemicalBook.
  • 1219198-88-5 | Methyl 2-amino-2-(3-bromophenyl)acetate hydrochloride. (n.d.). Next Peptide.
  • Peptide Synthesis Using Unprotected Amino Acids. (n.d.). ChemRxiv.
  • CN101774914B - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate. (n.d.). Google Patents.
  • CAS 1391528-74-7 | (S)-Methyl 2-amino-2-(4-bromophenyl)acetate hydrochloride. (n.d.).
  • 1391528-74-7 | (S)-Methyl 2-amino-2-(4-bromophenyl)acetate hydrochloride. (n.d.). ChemScene.
  • Methyl 2-amino-2-(4-bromophenyl)acetate. (n.d.). PubChem.

Sources

Troubleshooting

Technical Support Center: Stability &amp; Troubleshooting for Methyl amino(2-bromophenyl)acetate HCl

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals navigate the specific degradation pathwa...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals navigate the specific degradation pathways and handling requirements of Methyl amino(2-bromophenyl)acetate hydrochloride .

Rather than just providing a list of what goes wrong, this guide explains why it goes wrong, providing field-proven causality and self-validating experimental workflows to ensure the integrity of your drug development pipeline.

Section 1: Core Degradation Pathways & Mechanisms (FAQ)

Q1: Why does my sample show an increasing amount of free acid over time in aqueous buffers? A1: You are observing ester hydrolysis . Methyl amino(2-bromophenyl)acetate is an


-amino acid ester. The ester carbonyl carbon is highly electrophilic. In aqueous solutions, particularly at pH > 5.5, hydroxide ions nucleophilically attack the carbonyl carbon, forming a tetrahedral intermediate that collapses to expel methoxide, yielding amino(2-bromophenyl)acetic acid. While the hydrochloride salt form keeps the amine protonated (providing some inductive stabilization), as the pH approaches the pKa of the amine, the unprotonated amine can auto-catalyze the hydrolysis. Research confirms that1 occurs orders of magnitude faster in basic conditions compared to acidic environments[1].

Q2: I observe a loss of the bromine atom and new impurities when the compound is left on the benchtop. What is happening? A2: This is photolytic debromination . The carbon-bromine (C-Br) bond on the phenyl ring is relatively weak and susceptible to homolytic cleavage when exposed to UV or ambient light. This cleavage generates a highly reactive aryl radical and a bromine radical. The aryl radical will rapidly abstract a hydrogen atom from the solvent (forming a debrominated analog) or react with dissolved oxygen to form complex oxidized impurities. This is a well-documented phenomenon in the2[2].

Q3: Upon neutralizing the hydrochloride salt to the free base, the compound rapidly forms a high-molecular-weight impurity. What is this? A3: This is a Diketopiperazine (DKP) derivative. When the HCl salt is neutralized, the primary amine is freed and becomes highly nucleophilic. The lone pair on the nitrogen of one molecule attacks the methyl ester carbonyl of a neighboring molecule (intermolecular aminolysis). This forms a linear dipeptide intermediate, which subsequently undergoes an intramolecular attack to form a highly stable, 6-membered diketopiperazine ring.

Q4: What are the risks of high-temperature thermal degradation? A4: Heating the solid API above its decomposition temperature will break down the hydrochloride salt and the bromophenyl ring. As noted in safety profiles, thermal decomposition releases highly toxic and corrosive gases, including 3[3].

Section 2: Visualizing the Degradation Pathways

DegradationPathways API Methyl amino(2-bromophenyl)acetate HCl (Intact API) Hydrolysis Aqueous Media / pH > 6 (Ester Hydrolysis) API->Hydrolysis Photolysis UV/Vis Light Exposure (Photolysis) API->Photolysis FreeBase Neutralization / Free Base (Self-Condensation) API->FreeBase Acid Amino(2-bromophenyl)acetic acid (Free Acid Impurity) Hydrolysis->Acid Radical Debrominated Photoproducts (Radical Cleavage) Photolysis->Radical DKP Diketopiperazine (DKP) (Dimer Impurity) FreeBase->DKP

Caption: Logical relationships of the three primary degradation pathways.

Section 3: Troubleshooting & Experimental Workflows

To ensure data integrity, every protocol must be a self-validating system. Below are the standard operating procedures for isolating and quantifying these degradation pathways.

Protocol 1: Controlled Hydrolysis Kinetics & Stability Testing
  • Objective: Determine the degradation rate of the ester bond in various aqueous formulations.

  • Causality & Self-Validation: Because hydrolysis is pH-dependent, testing must include a low-pH control (pH 2) where the ester is kinetically stable. This acts as the internal baseline. To prevent further degradation during analysis, samples must be quenched with an acidic organic solvent to instantly protonate the amine and halt base-catalyzed hydrolysis.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 mg/mL stock solution of the API in anhydrous DMSO to prevent premature hydrolysis.

  • Dilution: Spike the stock solution into three separate aqueous buffers: pH 2.0 (HCl/KCl), pH 4.5 (Acetate), and pH 7.4 (Phosphate) to a final concentration of 0.1 mg/mL.

  • Incubation: Incubate the solutions in amber vials (to block photolysis) at 25°C and 40°C.

  • Sampling & Quenching (Critical Step): At t=0, 2h, 4h, and 24h, extract a 100 µL aliquot and immediately mix with 100 µL of 0.1% Trifluoroacetic acid (TFA) in Acetonitrile. Why? The TFA instantly drops the pH, neutralizing hydroxide ions and freezing the degradation profile.

  • Analysis: Analyze via RP-HPLC-UV at 220 nm. Compare the peak area of the intact ester against the free acid degradant.

🔬 Senior Scientist Pro-Tip: Never use methanol or ethanol as a diluent when preparing stock solutions of methyl esters. Transesterification with ethanol will artificially induce the formation of an ethyl ester, confounding your stability data.

Protocol 2: Photostability Assessment & Handling
  • Objective: Isolate and quantify UV-induced debromination from thermal degradation.

  • Causality & Self-Validation: To prove that degradation is purely photolytic and not thermal, a "dark control" must be incubated side-by-side with the exposed vial. If the dark control remains stable while the exposed vial degrades, photolysis is definitively confirmed.

Step-by-Step Methodology:

  • Preparation: Prepare a 0.5 mg/mL solution of the API in HPLC-grade water (pH adjusted to 3.0 to prevent hydrolysis).

  • Setup: Aliquot equal volumes into two clear quartz vials (quartz allows full UV penetration). Wrap one vial completely in aluminum foil (Dark Control).

  • Exposure: Place both vials in a photostability chamber following ICH Q1B guidelines (providing an overall illumination of

    
     1.2 million lux hours and integrated near UV energy of 
    
    
    
    200 Watt hours/square meter).
  • Analysis: Analyze both samples via LC-MS.

🔬 Senior Scientist Pro-Tip: Bromine has a distinct isotopic signature (a ~1:1 ratio of


Br to 

Br). When analyzing photoproducts via LC-MS, the disappearance of this M / M+2 doublet is your definitive marker that debromination has occurred.

Section 4: Workflow Visualization

StabilityWorkflow Step1 Prepare 1 mg/mL API in Buffer (pH 2, 4, 7) Step2 Incubate at 25°C & 40°C (Include Dark Controls) Step1->Step2 Step3 Sample at t=0, 2h, 4h, 24h Step2->Step3 Step4 Quench with 0.1% TFA in Acetonitrile Step3->Step4 Step5 RP-HPLC-UV Analysis (Monitor 220 nm) Step4->Step5

Caption: Step-by-step experimental workflow for self-validating stability testing.

Section 5: Quantitative Data Summaries

To assist with formulation planning, the following table summarizes the extrapolated kinetic behavior of Methyl amino(2-bromophenyl)acetate HCl based on established


-amino acid ester kinetics and bromophenyl photolysis rates.
ParameterConditionObserved EffectKinetic Half-Life (Est.)Primary Degradant
Aqueous Acidic pH 2.0, 25°CHighly stable (protonated amine)> 30 daysNone
Aqueous Mild Acid pH 4.5, 25°CSlow ester hydrolysis~ 7 daysFree Acid
Aqueous Basic pH 7.4, 37°CRapid hydrolysis / Cyclization< 2 hoursFree Acid + DKP
Photolytic Ambient Light, 25°CC-Br homolytic cleavage~ 12 hoursDebrominated Radicals
Thermal (Solid) > 150°CExothermic DecompositionN/AHBr, HCl, NO

gases

References

  • [2] Title: Photodegradation of bromophenol blue in aqueous medium using graphene nanoplates-supported TiO2 Source: d-nb.info URL:

  • [3] Title: Methyl amino(2-bromophenyl)acetate hydrochloride Source: aksci.com URL:

  • [1] Title: The hydrolysis of alpha-amino-acid esters in mixed ligand complexes with copper(II) Source: nih.gov URL:

Sources

Optimization

Identifying and minimizing side reactions in syntheses using Methyl amino(2-bromophenyl)acetate.

This guide serves as a specialized technical resource for researchers working with Methyl amino(2-bromophenyl)acetate . It is designed to navigate the unique reactivity profile of this molecule, which combines an unstabl...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical resource for researchers working with Methyl amino(2-bromophenyl)acetate . It is designed to navigate the unique reactivity profile of this molecule, which combines an unstable


-amino ester motif with a reactive aryl bromide handle.

Topic: Minimizing Side Reactions & Optimization of Synthetic Workflows Content Type: Advanced Troubleshooting & Protocol Guide

Molecule Profile & Reactivity Matrix

The Molecule: Methyl amino(2-bromophenyl)acetate is a bifunctional building block. It contains a nucleophilic amine, an electrophilic ester, and a chemically distinct ortho-bromoaryl moiety.

The Central Challenge: This molecule is chemically "schizophrenic." It wants to polymerize with itself (DKP formation), lose its stereochemistry (racemization), and poison transition metal catalysts (amine coordination).

Reactivity Dashboard
Functional GroupPrimary ReactivityCritical Side ReactionTrigger Condition

-Amino Group
NucleophileDiketopiperazine (DKP) Formation (Self-Condensation)Free base form, neutral pH, heat.
Benzylic Carbon Chiral CenterRacemization Weak/Strong bases, polar solvents.
Methyl Ester ElectrophileHydrolysis (Saponification)Aqueous base or acid, moisture.
Aryl Bromide Cross-Coupling PartnerHydrodehalogenation (Debromination)Pd-catalysis with hydride sources.

Troubleshooting Guide: Diagnostics & Solutions

Issue 1: "My product turned into an insoluble white solid during storage."

Diagnosis: Diketopiperazine (DKP) Formation. This is the most common failure mode for


-amino esters. Two molecules of the free base condense head-to-tail, ejecting two molecules of methanol to form a stable 6-membered lactam ring. This process is irreversible and autocatalytic.

Mechanistic Insight: The reaction is driven by the high effective molarity of the amine and ester in the neat liquid or concentrated solution. The ortho-bromo substituent provides steric bulk that can lock the conformation, potentially accelerating cyclization if the rotamer is favorable.

Corrective Protocol: The "Salt-Lock" Strategy Never store the free base.

  • Immediate Acidification: If you generate the free base (e.g., after an extraction), immediately convert it to the hydrochloride or tosylate salt.

    • Protocol: Dissolve crude oil in dry Et2O. Add 1.1 equiv of 4M HCl in Dioxane dropwise. Filter the precipitate under Argon.

  • In-Situ Neutralization: Do not isolate the free base for reactions. Use the stable HCl salt and neutralize it in situ with a non-nucleophilic base (e.g., DIPEA) only when the electrophile is present.

Issue 2: "The enantiomeric excess (ee) dropped from 99% to 75%."

Diagnosis: Benzylic Racemization. The


-proton is highly acidic (

in DMSO) because it is flanked by both an electron-withdrawing ester and an electron-poor (ortho-bromo) phenyl ring.

Root Cause Analysis:

  • Base Strength: Using bases like NaH or even Et3N for prolonged periods can deprotonate this center.

  • Schiff Base Formation: If reacting with aldehydes, the intermediate imine acidifies the

    
    -proton further, causing rapid racemization (a technique actually used intentionally for dynamic kinetic resolution, but unwanted here).
    

Prevention Protocol:

  • Base Selection: Switch to bases with lower basicity relative to the

    
    -proton but sufficient for your reaction (e.g., 
    
    
    
    or
    
    
    instead of DBU).
  • Temperature Control: Keep neutralization steps at

    
    . Racemization rates drop significantly at lower temperatures.
    
Issue 3: "Suzuki Coupling on the Aryl Bromide failed (Low Yield / Black Precipitate)."

Diagnosis: Catalyst Poisoning & Competitive N-Arylation. The free primary amine (


) is a potent ligand for Palladium (

). It displaces phosphine ligands, forming inactive

-amine complexes (Palladium Black). Alternatively, the amine may react with the bromide (Intermolecular Buchwald-Hartwig) instead of your boronic acid.

The "Protect-First" Mandate: You cannot reliably perform Pd-catalyzed cross-coupling on the unprotected amino ester.

  • Step 1: Protection. Convert the amine to a Carbamate (Boc or Cbz).

    • Why? This removes the nucleophilicity of the nitrogen and prevents Pd coordination.

  • Step 2: Coupling. Perform the Suzuki/Heck reaction.

  • Step 3: Deprotection. Remove the group (Acid for Boc, Hydrogenation for Cbz).

Visualizing the Reaction Landscape

The following diagram illustrates the competing pathways for Methyl amino(2-bromophenyl)acetate. The "Safe Path" is highlighted in green.

ReactionPathways cluster_legend Pathway Legend Start Methyl amino(2-bromophenyl)acetate (HCl Salt) FreeBase Free Base Intermediate (Highly Unstable) Start->FreeBase Neutralization (Base) DKP Diketopiperazine (DKP) (Irreversible Dimer) FreeBase->DKP Self-Condensation (Fast at RT) Racemate Racemic Mixture (Loss of Chirality) FreeBase->Racemate Strong Base / Time Protected N-Boc/Cbz Protected Intermediate FreeBase->Protected Protection (Boc2O) (Immediate) Coupled Cross-Coupled Product (Suzuki/Heck) Protected->Coupled Pd-Catalysis (Stable) Safe Recommended Workflow Risk High Risk Zone

Caption: Operational workflow showing the critical divergence between stabilization (Protection) and degradation (DKP/Racemization).

Frequently Asked Questions (FAQ)

Q: Can I use the 2-chloro analog (Clopidogrel intermediate) protocols for the 2-bromo compound? A: Yes, but with caution. The 2-bromo analog is significantly more reactive toward transition metals (oxidative addition is faster for Ar-Br than Ar-Cl). While the storage stability (DKP risk) is identical, you must be much more careful with trace metals in your solvent, as the Br-compound will undergo side reactions (like homocoupling) more easily than the Cl-analog.

Q: I see a small impurity at M+ - 80 in my LCMS. What is it? A: Hydrodehalogenation. This is the loss of the Bromine atom (replaced by Hydrogen). This often happens during Pd-catalyzed reactions if the hydride source is present (e.g., from excess Grignard or borohydride impurities) or if the reaction runs too long in alcoholic solvents.

  • Fix: Use dry, non-protic solvents (DMF, Toluene) and ensure your catalyst system is active to minimize reaction time.

Q: How do I remove the DKP impurity if it forms? A: Precipitation. DKP derivatives are typically highly crystalline and insoluble in ether or cold alcohols.

  • Protocol: Dissolve your crude mixture in a minimal amount of DCM, then add excess Diethyl Ether or Hexanes. The DKP usually precipitates out as a white solid. Filter it off; your product is in the filtrate.

References

  • Diketopiperazine Formation Mechanisms

    • Title: Prevention of diketopiperazine form
    • Source:Tetrahedron Letters / Peptide Chemistry.
    • Context: Establishes the mechanism of aminolysis in -amino esters.
    • (General Reference for DKP mechanisms).

  • Racemization of Phenylglycine Derivatives

    • Title: Role of Racemization Kinetics in the Deracemization Process via Temper
    • Source:American Chemical Society (ACS).
    • Context: Details the acidity of benzylic protons in phenylglycine amides/esters and the effect of base (DBU)
  • Palladium Coupling with Amino Acid Esters

    • Title: Palladium-Catalyzed Suzuki-Miyaura Reactions of Aspartic Acid Derived Phenyl Esters.[1]

    • Source:National Institutes of Health (NIH) / PubMed.
    • Context: Demonstrates the necessity of protecting groups and specific conditions for coupling on amino acid scaffolds.
  • Safety & Handling (MSDS)

    • Title: Methyl amino(2-bromophenyl)
    • Source:AK Scientific / PubChem.
    • Context: Confirms storage conditions (Cool, Dry)

Note: Always verify specific reaction conditions with small-scale pilot experiments before scaling up.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Solubilization of Bromophenylalanine-Containing Peptides

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when working with highly modified, non-natural peptide sequences.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when working with highly modified, non-natural peptide sequences. Bromophenylalanine (BrPhe) is a powerful tool in peptide engineering—used to enhance proteolytic stability, facilitate photo-crosslinking, and improve target binding affinity via halogen bonding and hydrophobic pocket occupation[1].

However, incorporating this bulky, highly lipophilic residue drastically alters the physicochemical properties of the peptide, frequently resulting in severe aggregation and poor aqueous solubility[2]. This guide provides a mechanistic understanding of these solubility issues and offers field-proven, self-validating protocols to successfully solubilize BrPhe-containing peptides.

Section 1: The Mechanistic Root of the Problem

To troubleshoot solubility, we must first understand the causality behind the aggregation. Why does a single amino acid substitution cause such drastic issues?

The baseline solubility of any peptide is dictated by its overall charge and the hydrophobicity of its constituent residues[3]. The introduction of a bromine atom onto the phenylalanine ring significantly increases the lipophilicity (logP) of the residue[4]. This drives two primary mechanisms of insolubility:

  • Hydrophobic Collapse: To minimize thermodynamically unfavorable interactions with water, the hydrophobic BrPhe side chains cluster together, driving rapid intermolecular aggregation.

  • β-Sheet Formation: Highly hydrophobic sequences often adopt β-sheet secondary structures in aqueous environments. These sheets stack tightly via hydrogen bonding, forming intractable, amyloid-like aggregates[5].

G A Bromophenylalanine Incorporation B Increased Lipophilicity (Higher logP) A->B C Steric Bulk & Halogen Bonding A->C D Hydrophobic Collapse & β-Sheet Formation B->D C->D E Peptide Aggregation (Insoluble in Water) D->E

Mechanism of bromophenylalanine-induced peptide aggregation.

Section 2: Quantitative Data on Solvent Efficacy

Choosing the right solvent requires balancing solubilizing power with downstream assay compatibility. Attempting to dissolve a highly hydrophobic BrPhe peptide directly in an aqueous buffer like PBS will almost always result in immediate precipitation. Below is a summary of solvents commonly used for hydrophobic, halogenated peptides.

SolventPolarity / TypeMechanism of ActionMax Recommended Final Assay Conc.
Water / PBS Highly PolarDissolves hydrophilic peptides; extremely poor for BrPhe.100%
DMSO Polar AproticDisrupts hydrophobic interactions; excellent primary solvent.< 0.5% - 1% (Cellular assays)[6]
DMF Polar AproticAlternative to DMSO; preferred if peptide contains free Cysteines.< 0.5%
HFIP Fluorinated AlcoholStrong hydrogen bond donor; breaks β-sheets and disaggregates peptides[5].0% (Must be evaporated prior to assay)
TFE Fluorinated AlcoholInduces and stabilizes α-helical structures; disrupts aggregation.0% (Must be evaporated prior to assay)

Section 3: Validated Solubilization Protocols

Every protocol must be a self-validating system. Do not proceed to biological assays without visual confirmation of complete solvation.

Protocol A: The Co-Solvent Cascade (For Moderate Aggregation)

Causality: Dissolving the peptide in a pure organic solvent first ensures complete solvation of the hydrophobic BrPhe residues. Gradual dilution into an aqueous buffer prevents localized supersaturation.

  • Equilibration: Allow the lyophilized peptide vial to reach room temperature in a desiccator to prevent moisture condensation.

  • Initial Solubilization: Add 100% anhydrous DMSO or DMF to achieve a high stock concentration (e.g., 10-20 mg/mL). Note: Use DMF instead of DMSO if the sequence contains free Cysteine residues to prevent oxidation[7].

  • Verification: Vortex for 1 minute. The solution must be completely clear. If it appears cloudy or gel-like, sonicate in a water bath for 5 minutes.

  • Gradual Dilution: While stirring the target aqueous buffer (e.g., PBS) vigorously, add the peptide stock solution dropwise. This slow integration prevents the "salting out" effect[6].

Protocol B: The HFIP Disaggregation Method (For Severe Aggregation)

Causality: If the peptide forms intractable β-sheet aggregates upon lyophilization, standard solvents like DMSO may fail. HFIP acts as a powerful hydrogen-bond donor to disrupt these pre-formed networks[5].

  • Disaggregation: Dissolve 1 mg of the BrPhe peptide in 500 μL of 100% HFIP.

  • Incubation: Vortex for 1 minute and visually inspect. The solution should turn completely transparent as the aggregates disassemble.

  • Film Formation: Evaporate the HFIP completely using a gentle stream of oxygen-free nitrogen or argon gas in a fume hood. This leaves a monomeric peptide film[5].

  • Reconstitution: Redissolve the peptide film in 100% DMSO, then proceed with the dropwise dilution into your assay buffer as described in Protocol A.

Workflow Start Lyophilized BrPhe Peptide Test1 Dissolve in 100% HFIP or TFE (Disaggregation) Start->Test1 Evap Evaporate to Peptide Film (N2 or Argon gas) Test1->Evap Solv Re-dissolve in 100% DMSO or DMF (Stock Solution) Evap->Solv Dilute Dropwise dilution into Aqueous Buffer (e.g., PBS) Solv->Dilute Check Check Clarity (Clear vs. Cloudy) Dilute->Check Success Proceed to Assay Check->Success Clear Fail Adjust pH or add Surfactants/Chaotropes Check->Fail Cloudy

Step-by-step solubilization workflow for hydrophobic BrPhe peptides.

Section 4: Frequently Asked Questions (FAQs)

Q: Why does my BrPhe peptide precipitate when added to PBS, even though it was perfectly clear in DMSO? A: This is a classic "salting out" phenomenon[6]. PBS contains high salt concentrations that compete for water molecules, forcing the hydrophobic peptide out of solution. To troubleshoot, try reducing the final peptide concentration, lowering the salt concentration of the buffer, or adding a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) to stabilize the hydrophobic regions.

Q: Can I use heat and sonication to force the peptide into solution? A: Yes, mild warming (< 40°C) and sonication in a water bath can provide the kinetic energy needed to break intermolecular interactions[8]. However, prolonged heating or intense probe sonication can cause peptide degradation or induce further aggregation. Always visually verify clarity post-sonication.

Q: If all solvent optimizations fail, how can I modify the peptide sequence? A: If the biological assay cannot tolerate organic co-solvents, you must alter the peptide's inherent solubility. Consider synthesizing the peptide with a hydrophilic tag. Adding a terminal PEG (polyethylene glycol) spacer or a short sequence of charged amino acids (e.g., Lysine or Arginine) can dramatically improve aqueous solubility without interfering with the BrPhe binding domain[8].

References

1.1 - Benchchem 2. 2 - Encyclopedia MDPI 3. 3 - GenScript 4.4 - Open Exploration Publishing 5.5 - LifeTein 6.6 - Benchchem 7.7 - GenScript 8. 8 - Thermo Fisher / Hebrew University

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of Methyl amino(2-bromophenyl)acetate and Methyl amino(2-chlorophenyl)acetate in Cross-Coupling Reactions

For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts the efficiency, scalability, and cost-effectiveness of a synthetic ro...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts the efficiency, scalability, and cost-effectiveness of a synthetic route. Among the vast array of building blocks, halogenated aromatic compounds are mainstays, particularly in the construction of carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. This guide provides an in-depth, objective comparison of the reactivity of two closely related yet distinct substrates: Methyl amino(2-bromophenyl)acetate and Methyl amino(2-chlorophenyl)acetate. By delving into the fundamental principles and presenting supporting experimental insights, this document aims to empower chemists to make informed decisions in their synthetic endeavors.

The Fundamental Basis of Reactivity: A Tale of Two Halogens

The observed difference in reactivity between aryl bromides and aryl chlorides in palladium-catalyzed cross-coupling reactions is not arbitrary; it is rooted in the fundamental properties of the carbon-halogen bond. The generally accepted trend for reactivity is I > Br > OTf > Cl, a sequence primarily dictated by two key factors: bond dissociation energy (BDE) and the kinetics of oxidative addition.[1]

The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond.[2][3] This lower bond dissociation energy for the C-Br bond means that less energy is required to cleave it during the initial, and often rate-determining, oxidative addition step of the catalytic cycle, where the palladium(0) catalyst inserts into the carbon-halogen bond.[1][4]

The oxidative addition step is also kinetically more favorable for aryl bromides. The greater polarizability of the C-Br bond facilitates a more efficient interaction with the electron-rich palladium(0) center, leading to a faster rate of reaction.[1] While aryl bromides often provide higher yields under milder conditions, significant advancements in catalyst design, especially the development of bulky, electron-rich phosphine ligands, have made the more economical and widely available aryl chlorides viable substrates for a broad range of cross-coupling transformations.[1][5]

Visualizing the Catalytic Divide: The Oxidative Addition Step

The following diagram illustrates a generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction, highlighting the critical oxidative addition step where the difference in reactivity between the bromo and chloro substrates is most pronounced.

Cross_Coupling_Cycle cluster_0 Catalytic Cycle cluster_1 Reactivity Comparison at Oxidative Addition Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative_Addition Oxidative Addition (Rate-Determining Step) Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) (Oxidative Addition Complex) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-M Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) (Transmetalation Complex) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Ar-R Ar-R (Coupled Product) Reductive_Elimination->Ar-R Ar-Br Methyl amino(2-bromophenyl)acetate (Weaker C-Br bond, Faster kinetics) Ar-Br->Oxidative_Addition More Favorable Ar-Cl Methyl amino(2-chlorophenyl)acetate (Stronger C-Cl bond, Slower kinetics) Ar-Cl->Oxidative_Addition Less Favorable

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling, emphasizing the more favorable oxidative addition for the bromo-substrate.

Comparative Reactivity in N-Arylation: A Buchwald-Hartwig Amination Case Study

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds.[6][7] To illustrate the practical implications of the differing reactivities of our two title compounds, we present a comparative analysis based on typical experimental outcomes for the intramolecular N-arylation (cyclization) to form a dihydroquinoxalinone, a common scaffold in medicinal chemistry.

SubstrateTypical Catalyst SystemTemperature (°C)Reaction Time (h)Typical Yield (%)
Methyl amino(2-bromophenyl)acetatePd(OAc)₂, BINAP, Cs₂CO₃80-1004-8>90
Methyl amino(2-chlorophenyl)acetatePd₂(dba)₃, BrettPhos, NaOtBu100-12012-2470-85

Note: The data presented is a compilation from various sources and serves to illustrate the general trend. Optimal conditions are substrate-dependent and may require further optimization.[1]

As the data suggests, the bromo-substituted ester typically undergoes cyclization under milder conditions and in shorter reaction times, often with a simpler catalyst system, to afford higher yields of the desired product. The chloro-substituted ester, while still a viable substrate, generally requires a more sophisticated, bulky phosphine ligand (e.g., BrettPhos), higher temperatures, and longer reaction times to achieve comparable, though often slightly lower, yields.[8]

Experimental Protocol: A Comparative Workflow for N-Arylation

The following is a generalized experimental protocol for the intramolecular Buchwald-Hartwig amination of Methyl amino(2-halophenyl)acetate. This protocol is designed to be a self-validating system, where the direct comparison of the two substrates under identical conditions will clearly demonstrate the reactivity difference.

Experimental_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis Start Start: Two separate reaction vessels Vessel_A Vessel A: Methyl amino(2-bromophenyl)acetate (1 mmol) Start->Vessel_A Vessel_B Vessel B: Methyl amino(2-chlorophenyl)acetate (1 mmol) Start->Vessel_B Reagents Add to each vessel: - Pd₂(dba)₃ (0.02 mmol) - BrettPhos (0.04 mmol) - NaOtBu (1.5 mmol) - Toluene (10 mL) Vessel_A->Reagents Vessel_B->Reagents Degas Degas both mixtures (e.g., with Argon for 15 min) Heat Heat both vessels to 110°C with vigorous stirring Degas->Heat Monitor Monitor reaction progress (TLC or LC-MS) at regular intervals (e.g., 1, 2, 4, 8, 12, 24 h) Heat->Monitor Quench Quench reactions upon completion (or at 24 h) with saturated NH₄Cl Extract Extract with Ethyl Acetate Quench->Extract Purify Purify via column chromatography Extract->Purify Analyze Analyze purified product: - Yield determination - Spectroscopic characterization (NMR, MS) Purify->Analyze Compare Compare reaction rates and final yields Analyze->Compare

Caption: A parallel experimental workflow for the direct comparison of the two substrates.

Step-by-Step Methodology:

  • Vessel Preparation: To two separate, oven-dried Schlenk tubes equipped with magnetic stir bars, add Methyl amino(2-bromophenyl)acetate (1.0 mmol, 1.0 eq) to one (Vessel A) and Methyl amino(2-chlorophenyl)acetate (1.0 mmol, 1.0 eq) to the other (Vessel B).

  • Reagent Addition: Under an inert atmosphere (e.g., in a glovebox), add Pd₂(dba)₃ (0.02 mmol, 0.02 eq), BrettPhos (0.04 mmol, 0.04 eq), and sodium tert-butoxide (1.5 mmol, 1.5 eq) to each Schlenk tube.

  • Solvent Addition: Add anhydrous toluene (10 mL) to each tube.

  • Degassing: Seal the Schlenk tubes and remove them from the glovebox. Subject each mixture to three cycles of vacuum-backfill with argon.

  • Reaction: Place both tubes in a preheated oil bath at 110°C and stir vigorously.

  • Monitoring: Monitor the progress of each reaction by taking small aliquots at regular time intervals and analyzing them by TLC or LC-MS.

  • Workup: Upon completion (as determined by the consumption of the starting material), cool the reaction mixtures to room temperature. Quench the reactions by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixtures to separatory funnels and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude products by flash column chromatography on silica gel. Determine the yield of the purified products and confirm their identity and purity by NMR spectroscopy and mass spectrometry.

This parallel experimental design provides a self-validating system. The direct comparison of the reaction rates and final isolated yields will authoritatively demonstrate the higher reactivity of the bromo-substituted starting material under these specific conditions.

Conclusion: A Strategic Choice Between Reactivity and Cost

The choice between Methyl amino(2-bromophenyl)acetate and Methyl amino(2-chlorophenyl)acetate is a classic example of the trade-off between reactivity and cost in chemical synthesis. The bromo-substituted compound is demonstrably more reactive, often leading to higher yields under milder conditions and with less demanding catalyst systems.[1][4] This makes it an excellent choice for discovery chemistry and small-scale synthesis where reaction robustness and speed are paramount.

Conversely, the chloro-substituted analog is typically less expensive and more readily available, making it an attractive option for large-scale synthesis where cost of goods is a major consideration. The continuous evolution of highly active catalyst systems has significantly expanded the utility of aryl chlorides, making them viable in many transformations that were once the exclusive domain of aryl bromides and iodides.[5][9]

Ultimately, the optimal choice depends on the specific goals of the project. For rapid analog synthesis and initial proof-of-concept studies, the higher reactivity of the bromo-compound may be advantageous. For process development and large-scale manufacturing, the economic benefits of the chloro-analog, coupled with a well-optimized catalytic system, often present a more compelling case.

References

  • Corbet, J.-P.; Mignani, G. Selected Patented Cross-Coupling Reaction Technologies. Chem. Rev.2006, 106 (7), 2651–2710.
  • Luo, Y.-R. Handbook of Bond Dissociation Energies in Organic Compounds. CRC Press, 2003.
  • Blanksby, S. J.; Ellison, G. B. Bond Dissociation Energies of Organic Molecules. Acc. Chem. Res.2003, 36 (4), 255–263.
  • Quora. What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? Available from: [Link]

  • Grushin, V. V.; Alper, H. Transformations of Chloroarenes, Catalyzed by Transition-Metal Complexes. Chem. Rev.1994, 94 (4), 1047–1062.
  • Organic Synthesis. Buchwald-Hartwig Coupling. Available from: [Link]

  • TSpace. Award Lecture Paper: Nickel-Catalyzed N-Arylation of Optically Pure Amino Acid Esters with Activated (Hetero)aryl Electrophiles. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • MDPI. Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies. Available from: [Link]

  • RSC Publishing. Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons. Available from: [Link]

  • ResearchGate. Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides. Available from: [Link]

  • DSpace@MIT. High-throughput experimentation of the Buchwald-Hartwig amination for reaction scouting and guided synthesis. Available from: [Link]

  • PubMed. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Available from: [Link]

  • PubMed. Copper-Catalyzed Coupling between ortho-Haloanilines and Lactams/Amides: Synthesis of Benzimidazoles and Telmisartan. Available from: [Link]

  • DSpace@MIT. Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Available from: [Link]

  • Organic Letters. Catalytic Direct Cross-Coupling of Organolithium Compounds with Aryl Chlorides. Available from: [Link]

  • CRC Handbook of Chemistry and Physics. Bond Dissociation Energies. Available from: [Link]

  • RSC Publishing. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Available from: [Link]

  • Bentham Science. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Available from: [Link]

  • ACS Publications. Palladium(II)-Catalyzed Oxidative Homo- and Cross-Coupling of Aryl ortho-sp2 C–H Bonds of Anilides at Room Temperature. Available from: [Link]

  • ResearchGate. Cross-coupling strategies for aniline synthesis. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • ResearchGate. Copper-mediated N-Arylation of Methyl 2-Aminothiophene-3-carboxylate with Organoboron Reagents. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-arylation. Available from: [Link]

  • MDPI. Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Available from: [Link]

  • DSpace@MIT. Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Available from: [Link]

  • PubChem. Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride. Available from: [Link]

Sources

Comparative

Definitive Guide: Enantiomeric Excess Determination of Methyl amino(2-bromophenyl)acetate

Executive Summary Methyl amino(2-bromophenyl)acetate (the methyl ester of 2-bromo-phenylglycine) is a critical chiral building block, notably serving as a structural analog to the key intermediate in Clopidogrel synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl amino(2-bromophenyl)acetate (the methyl ester of 2-bromo-phenylglycine) is a critical chiral building block, notably serving as a structural analog to the key intermediate in Clopidogrel synthesis. Its enantiomeric purity is non-negotiable for downstream pharmaceutical efficacy and safety.

This guide objectively compares the three most robust methodologies for determining its enantiomeric excess (ee): Chiral HPLC (Normal Phase) , Chiral HPLC (Reverse Phase with Crown Ethers) , and 1H-NMR Spectroscopy .

Recommendation: For QC and process validation (ee > 99%), Method 1 (Chiral HPLC - Polysaccharide) is the industry gold standard due to its superior resolution and sensitivity. For rapid in-process monitoring of crude reaction mixtures, Method 3 (NMR) offers a viable, lower-cost alternative.

Method 1: Normal Phase Chiral HPLC (The Gold Standard)

Best for: Final product release, high-sensitivity impurity detection (0.1% impurity), and trace analysis.

The Mechanism

This method utilizes polysaccharide-based Chiral Stationary Phases (CSPs).[1][2] The 2-bromo substituent on the phenyl ring creates significant steric bulk, while the ester and free amine groups provide hydrogen bonding sites. Columns like Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) create a "chiral groove" where one enantiomer fits more snugly than the other, leading to differential retention.

Experimental Protocol
  • Column: Chiralpak AD-H or Chiralcel OD-H (

    
     mm, 5 
    
    
    
    m).
  • Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).

  • Additive (Critical): 0.1% Diethylamine (DEA) or Ethanolamine.

    • Why? The free amine on the analyte interacts strongly with residual silanols on the silica support, causing peak tailing. A basic additive suppresses this interaction, ensuring sharp peaks.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV at 220 nm (Amide/Ester absorption) or 254 nm (Phenyl ring).

Performance Metrics
  • Resolution (

    
    ):  Typically > 2.0 (Baseline separation).
    
  • Run Time: 15–20 minutes.

  • Limit of Detection: < 0.05% of minor enantiomer.

Method 2: Reverse Phase HPLC with Crown Ethers

Best for: Underivatized amino acids/esters, aqueous samples, and "green" chemistry compliance.

The Mechanism

This method employs a Crownpak CR(+) column containing a chiral crown ether (18-crown-6 derivative). The crown ether forms a host-guest inclusion complex specifically with the primary ammonium ion (


) of the analyte.
  • Note: This requires the amine to be protonated. Therefore, an acidic mobile phase is mandatory.

Experimental Protocol
  • Column: Daicel Crownpak CR(+) (

    
     mm, 5 
    
    
    
    m).
  • Mobile Phase: Perchloric Acid (pH 1.5 to 2.0) in Water : Methanol (85:15 v/v).

    • Caution: Do not use buffer salts that contain Potassium (

      
      ) or Ammonium (
      
      
      
      ), as they compete with the analyte for the crown ether cavity.
  • Flow Rate: 0.4 – 0.8 mL/min (Lower flow rates improve exchange kinetics).

  • Temperature: Lower temperatures (10–15°C) often enhance resolution by stabilizing the complex.

Performance Metrics
  • Resolution (

    
    ):  Excellent for 
    
    
    
    -amino acids (
    
    
    ).
  • Run Time: 20–30 minutes.

  • Pros: No organic solvent waste (mostly water); direct injection of aqueous reaction mixtures.

Method 3: 1H-NMR with Chiral Solvating Agents (CSAs)

Best for: Rapid R&D screening, moderate ee (80-95%), and environments lacking chiral HPLC columns.

The Mechanism

Enantiomers are chemically identical in an achiral environment (standard NMR solvent). By adding a Chiral Solvating Agent (CSA) like (R)-(+)-1,1’-Bi-2-naphthol (BINOL) or Pirkle’s Alcohol , transient diastereomeric complexes form. This induces a chemical shift non-equivalence (


) in the proton signals—typically the 

-proton or the methyl ester protons.
Experimental Protocol
  • Sample Prep: Dissolve 10 mg of Methyl amino(2-bromophenyl)acetate in 0.6 mL

    
    .
    
  • CSA Addition: Add 2–5 equivalents of (R)-BINOL.

  • Acquisition: Acquire 1H-NMR (400 MHz or higher).

  • Analysis: Focus on the Methyl ester singlet (

    
     ppm). It will split into two singlets (one for 
    
    
    
    , one for
    
    
    ).
  • Calculation: Integration of peaks determines the ratio.

Performance Metrics
  • Accuracy:

    
     2-3% (Not suitable for >99% ee validation).
    
  • Throughput: High (5 min/sample).

  • Cost: Low (No dedicated column required).

Comparative Analysis

FeatureMethod 1: Polysaccharide HPLCMethod 2: Crown Ether HPLCMethod 3: 1H-NMR (CSA)
Selectivity Mechanism Steric fit + H-bondingHost-Guest (Ammonium ion)Diastereomeric Solvation
Sample Prep Dilute in Hexane/IPADilute in Acidic WaterMix with CSA in

Sensitivity (LOD) High (Trace analysis)ModerateLow (Requires >5% minor isomer)
Cost Per Run Moderate (Solvents)Low (Aqueous)Low (Solvent only)
Equipment Cost High (HPLC System)High (HPLC System)Very High (NMR Spectrometer)
Throughput Medium (20 min/run)Medium (30 min/run)High (5 min/scan)

Workflow Visualization

Figure 1: Method Selection Decision Matrix

This flowchart guides the researcher to the optimal method based on sample purity and available equipment.

MethodSelection Start Start: Sample Analyte PurityCheck Is Sample Pure? Start->PurityCheck HighEE Need >99% Accuracy? PurityCheck->HighEE Yes Method1 Method 1: Normal Phase HPLC (Chiralpak AD-H/OD-H) PurityCheck->Method1 No (Purify via HPLC) AmineState Is Amine Free? HighEE->AmineState Yes (QC/Release) Method3 Method 3: 1H-NMR (CSA/BINOL) HighEE->Method3 No (Rough Screen) AmineState->Method1 No (Organic Soluble) Method2 Method 2: Reverse Phase HPLC (Crownpak CR+) AmineState->Method2 Yes (Aqueous/Acidic)

Caption: Decision matrix for selecting the appropriate ee determination method based on sample state and accuracy requirements.

Figure 2: HPLC Separation Mechanism

Visualizing the interaction between the 2-bromo ester and the Chiral Stationary Phase.

Mechanism cluster_0 Chiral Stationary Phase (CSP) Selector Polysaccharide Helix (Amylose/Cellulose) Groove Chiral Cavity Selector->Groove Result Separation (Different Retention Times) Groove->Result Analyte Methyl amino(2-bromophenyl)acetate (Racemic Mixture) Interaction1 Enantiomer R (Steric Clash with 2-Br) Analyte->Interaction1 Flows through column Interaction2 Enantiomer S (Perfect Fit / H-Bonding) Analyte->Interaction2 Interaction1->Groove Weak Interaction (Elutes Fast) Interaction2->Groove Strong Interaction (Elutes Slow)

Caption: Mechanistic view of enantiomeric separation. The steric bulk of the ortho-bromo group creates differential fitting within the CSP cavity.

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H / CHIRALCEL® OD-H. Retrieved from [Link]

  • Phenomenex. Chiral HPLC Column Selection and Method Development Guide. Retrieved from [Link]

  • Regis Technologies. Whelk-O 1 Chiral Stationary Phase Applications. Retrieved from [Link]

  • Hyun, M. H. (2021).[3] Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates.[2] Yakhak Hoeji. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Stability of Fmoc-Protected Bromophenylalanine vs. Chlorophenylalanine Derivatives in Peptide Synthesis

Introduction: The Critical Role of Stability in Unnatural Amino Acid Incorporation In the landscape of modern drug discovery and materials science, the site-specific incorporation of unnatural amino acids into peptides i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Stability in Unnatural Amino Acid Incorporation

In the landscape of modern drug discovery and materials science, the site-specific incorporation of unnatural amino acids into peptides is a cornerstone strategy for enhancing biological activity, modulating conformation, and improving metabolic stability.[1][2] Among the most valuable of these building blocks are the halogenated phenylalanine derivatives, which introduce unique steric and electronic properties. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is the lynchpin of contemporary solid-phase peptide synthesis (SPPS), prized for its stability in acidic conditions and its clean, rapid removal with mild bases.[3][4]

This guide provides an in-depth comparative analysis of the stability and performance of two key halogenated derivatives: Fmoc-4-bromophenylalanine (Fmoc-Phe(4-Br)-OH) and Fmoc-4-chlorophenylalanine (Fmoc-Phe(4-Cl)-OH). For researchers and drug development professionals, understanding the nuanced stability differences between these reagents is paramount for optimizing synthesis protocols, ensuring final product purity, and leveraging the unique chemical potential of each halogen. We will dissect the chemical principles governing their stability, present comparative data, and provide validated experimental protocols to guide your synthetic strategy.

Pillar 1: Mechanistic Insights into Halogen-Influenced Stability

The stability of an Fmoc-protected amino acid in SPPS is not a monolithic concept. It must be evaluated across three distinct phases: storage and handling, the iterative cycles of deprotection and coupling on the solid support, and the final cleavage from the resin.

The Fmoc Group: A Duality of Stability and Lability

The utility of the Fmoc group is rooted in its conditional stability. It is robust against the strong acids (like trifluoroacetic acid, TFA) used for final peptide cleavage and side-chain deprotection.[5][] Its removal is achieved through a base-catalyzed β-elimination (E1cB mechanism). A base, typically a secondary amine like piperidine, abstracts the acidic proton on the β-carbon of the fluorene ring system.[3][7] This initiates the collapse of the carbamate to release the free amine, carbon dioxide, and a dibenzofulvene (DBF) byproduct, which is subsequently scavenged by excess base.[3][7]

For both Fmoc-Phe(4-Br)-OH and Fmoc-Phe(4-Cl)-OH, the halogen substituent on the distal phenyl ring has a negligible electronic effect on the acidity of the fluorenyl proton. Therefore, the stability of the Fmoc group itself and the kinetics of its removal by piperidine are considered virtually identical for both derivatives under standard SPPS conditions.

The Carbon-Halogen Bond: The True Point of Differentiation

The most significant stability difference between the bromo- and chloro-derivatives lies in the inherent strength and reactivity of the carbon-halogen (C-X) bond on the amino acid side chain.

  • Fmoc-4-chlorophenylalanine: The carbon-chlorine (C-Cl) bond is stronger and less polarizable than the C-Br bond. This imparts greater chemical inertness to the chlorophenylalanine side chain. It is highly stable throughout all stages of SPPS, including prolonged coupling times and repeated deprotection cycles. It serves primarily to introduce steric bulk and alter the electronic properties of the peptide.[8]

  • Fmoc-4-bromophenylalanine: The carbon-bromine (C-Br) bond is weaker and more reactive. While sufficiently stable for standard SPPS protocols, this enhanced reactivity is often a desirable feature.[1][9] The bromine atom can serve as a "heavy atom" for X-ray crystallography or, more importantly, act as a versatile chemical handle for post-synthetic modifications, such as Suzuki or Sonogashira cross-coupling reactions.[1] This makes Fmoc-Phe(4-Br)-OH a building block for more complex molecular architectures.

Steric considerations also play a minor role. The bromine atom is larger than the chlorine atom, which could theoretically lead to slightly lower coupling efficiencies in exceptionally sterically hindered sequences.[1] However, for most applications, standard coupling protocols are highly effective for both derivatives.[1][10]

Pillar 2: Quantitative Comparison and Performance Data

While extensive head-to-head kinetic stability studies are not widely published, performance characteristics can be inferred from chemical principles and application data. The following table summarizes the key comparative points.

FeatureFmoc-4-bromophenylalanine (Fmoc-Phe(4-Br)-OH)Fmoc-4-chlorophenylalanine (Fmoc-Phe(4-Cl)-OH)
Molecular Formula C₂₄H₂₀BrNO₄[9]C₂₄H₂₀ClNO₄[11]
Molecular Weight ~482.33 g/mol ~433.87 g/mol
Fmoc Group Stability High stability to acid; readily cleaved by mild base (e.g., 20% piperidine in DMF).[3][5]High stability to acid; readily cleaved by mild base (e.g., 20% piperidine in DMF).[3][5]
Side-Chain (C-X) Stability The C-Br bond is moderately stable but susceptible to nucleophilic attack and organometallic cross-coupling reactions.[1]The C-Cl bond is highly stable and chemically robust under standard SPPS and post-synthetic conditions.[1][8]
Performance in SPPS Standard coupling protocols are generally effective.[10] Slight steric hindrance from the larger bromine atom may be a factor in difficult sequences.[1]Excellent performance with standard coupling protocols. The smaller chlorine atom may offer a slight advantage in sterically demanding couplings.[1]
Primary Applications Introduction of a heavy atom for crystallography; serves as a reactive handle for post-synthetic modification; synthesis of bioactive peptides.[1][12]Modulating peptide conformation and biological activity through steric and electronic effects; synthesis of peptides where a stable, non-reactive halogen is desired.[8][13]

Pillar 3: Validated Experimental Protocols

Trustworthiness in synthesis is achieved through robust, repeatable protocols. The following sections detail the standard workflow for incorporating these amino acids and a specific method for assessing their stability.

Experimental Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines the manual incorporation of either Fmoc-Phe(4-Br)-OH or Fmoc-Phe(4-Cl)-OH into a growing peptide chain on a solid support (e.g., Rink Amide resin).

Objective: To successfully couple the halogenated phenylalanine derivative to the N-terminus of a resin-bound peptide.

Materials:

  • Fmoc-protected peptide-resin

  • Fmoc-Phe(4-Br)-OH or Fmoc-Phe(4-Cl)-OH (3 equivalents relative to resin loading)

  • HBTU (2.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • Dichloromethane (DCM)

Workflow Diagram: Fmoc-SPPS Cycle

SPPS_Workflow Resin Fmoc-Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection 1. Swell & Treat Wash1 DMF/DCM Wash Deprotection->Wash1 2. Remove Fmoc Coupling Amino Acid Coupling (Fmoc-Phe(4-X)-OH, HBTU, DIPEA in DMF) Wash1->Coupling 3. Neutralize Wash2 DMF Wash Coupling->Wash2 4. Add Activated AA NextCycle Next Cycle or Final Cleavage Wash2->NextCycle 5. Monitor (Kaiser Test) Stability_Assay cluster_0 Sample Preparation PrepA Couple Fmoc-Phe(4-Br)-OH to Resin Incubate Incubate resin samples in 20% Piperidine/DMF at RT (t = 0, 2, 6, 12, 24 hr) PrepA->Incubate PrepB Couple Fmoc-Phe(4-Cl)-OH to Resin PrepB->Incubate Wash Quench, Wash (DMF, DCM) & Dry Resin Samples Incubate->Wash Cleave Cleave Amino Acid from Resin (TFA Cocktail) Wash->Cleave Analyze Analyze Cleavage Product via LC-MS Cleave->Analyze

Caption: Workflow for assessing the side-chain stability of halogenated phenylalanines.

Step-by-Step Procedure:

  • Sample Preparation: Prepare two batches of Rink Amide resin. Couple Fmoc-Phe(4-Br)-OH to one batch and Fmoc-Phe(4-Cl)-OH to the other, following the coupling protocol (Protocol 1, steps 4-5). Ensure coupling is complete.

  • Incubation: Aliquot equal amounts of each resin into separate reaction vessels for each time point (e.g., 0, 2, 6, 12, and 24 hours). Add 20% piperidine in DMF and agitate at room temperature.

  • Quenching and Washing: At each designated time point, drain the piperidine solution from the corresponding vessels. Immediately wash the resin thoroughly with DMF (5x) and DCM (5x) to stop the reaction and remove all reagents. Dry the resin samples under vacuum.

  • Cleavage: Treat each dried resin sample with a cleavage cocktail (e.g., TFA/Triisopropylsilane/Water 95:2.5:2.5) for 2 hours to cleave the amino acid from the support. [2]5. Analysis: Precipitate the cleaved product with cold diethyl ether. Analyze the crude product by LC-MS. Compare the mass spectra of the samples from different time points to the t=0 control. Look for the appearance of new peaks corresponding to degradation products (e.g., loss of the halogen, or reaction with piperidine).

Expected Outcome: The Fmoc-Phe(4-Cl)-OH samples are expected to show high stability with minimal to no degradation across all time points. The Fmoc-Phe(4-Br)-OH samples may show a small, time-dependent increase in side products, demonstrating the comparatively lower, yet still robust, stability of the C-Br bond.

Conclusion and Recommendations

The choice between Fmoc-Phe(4-Br)-OH and Fmoc-Phe(4-Cl)-OH is not a matter of superior or inferior stability, but one of strategic design based on the intended application.

  • For Maximum Inertness: When the goal is to introduce a halogenated phenylalanine solely for its steric and electronic effects to modulate peptide structure and function, Fmoc-4-chlorophenylalanine is the recommended choice. Its robust C-Cl bond ensures side-chain integrity throughout the synthesis and subsequent applications. [1][8]

  • For Chemical Versatility: When the peptide requires a site for post-synthetic modification, or when a heavy atom is needed for structural studies, Fmoc-4-bromophenylalanine is the superior building block. Its C-Br bond provides a reactive handle for a wide range of chemical transformations, offering a gateway to more complex and functionalized peptide constructs. [1][12] By understanding the distinct stability profiles of these two valuable reagents, researchers can make informed decisions, optimize their synthetic workflows, and ultimately accelerate the development of novel peptides for therapeutic and technological innovation.

References

  • Benchchem. (n.d.). Application Notes and Protocols: The Use of Fmoc-Phe(4-Br)-OH in Protein Engineering.
  • Benchchem. (n.d.). A Comparative Guide to the Solid-Phase Synthesis of Peptides Incorporating Fmoc-Phe(4-Br).
  • Chem-Impex. (n.d.). Fmoc-4-bromo-L-phenylalanine.
  • Chem-Impex. (n.d.). Fmoc-4-chloro-D-phenylalanine.
  • ChemBK. (2024, April 9). 4-Chloro-L-phenylalanine, N-FMOC protected.
  • CymitQuimica. (n.d.). CAS 198561-04-5: (S)-N-FMOC-4-Bromophenylalanine.
  • Benchchem. (n.d.). The Dual Nature of Fmoc: A Technical Guide to its Stability and Lability in Peptide Synthesis.
  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • Benchchem. (n.d.). Application Notes and Protocols for Fmoc-D-Val-OH in the Development of Metabolically Stable Peptide Analogs.
  • Lokey Lab Protocols. (2017, March 16). Fmoc.
  • Benchchem. (n.d.). A Comparative Guide to the Stability of Fmoc-Protected Peptides.
  • Chem-Impex. (n.d.). Fmoc-4-chloro-L-phenylalanine.
  • ResearchGate. (n.d.). (PDF) Methods for Removing the Fmoc Group.

Sources

Comparative

A Senior Application Scientist's Guide to the Positional Isomerism of Bromophenylglycine Derivatives: A Comparative Analysis of Reactivity

Introduction In the landscape of medicinal chemistry and materials science, phenylglycine derivatives serve as privileged scaffolds. Their inherent chirality and structural resemblance to natural amino acids make them in...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of medicinal chemistry and materials science, phenylglycine derivatives serve as privileged scaffolds. Their inherent chirality and structural resemblance to natural amino acids make them invaluable building blocks for pharmaceuticals, including anti-inflammatory agents and glutamate receptor antagonists.[1][2] The introduction of a halogen substituent, such as bromine, onto the phenyl ring dramatically alters the molecule's physicochemical properties and reactivity. However, the position of this bromine atom—whether it be ortho, meta, or para to the glycine moiety—is not a trivial detail. This guide provides an in-depth comparison of how the isomeric placement of bromine on the phenylglycine core dictates its reactivity in key synthetic transformations and its potential biological activity. We will move beyond mere observation to explain the underlying electronic and steric principles, supported by experimental evidence and established protocols, to empower researchers in their synthetic design and drug development endeavors.

Pillar 1: The Theoretical Framework: Electronic and Steric Effects of Bromine

To comprehend the reactivity differences between ortho-, meta-, and para-bromophenylglycine, one must first grasp the dual electronic nature of halogen substituents on an aromatic ring.

  • The Inductive Effect (-I): Bromine is more electronegative than carbon. Consequently, it withdraws electron density from the benzene ring through the sigma bond. This effect is distance-dependent and deactivates the entire ring, making it less nucleophilic and thus less reactive towards electrophilic aromatic substitution (EAS) compared to unsubstituted benzene.

  • The Resonance Effect (+R): The bromine atom possesses lone pairs of electrons in its p-orbitals, which can be delocalized into the aromatic pi-system. This donation of electron density, known as a positive resonance effect, specifically enriches the electron density at the ortho and para positions.

Halogens represent a unique case where the deactivating inductive effect outweighs the activating resonance effect, leading to a net deactivation of the ring. However, the resonance effect still governs the regioselectivity, directing incoming electrophiles to the ortho and para positions.[3]

  • Steric Hindrance: The physical size of the bromine atom (van der Waals radius ≈ 1.85 Å) and the glycine side chain creates significant steric bulk. This effect is most pronounced in the ortho isomer, where the two groups are adjacent, potentially hindering the approach of reagents to the nearby reactive sites.

Caption: Steric and electronic factors in bromophenylglycine isomers.

Pillar 2: Impact on Chemical Reactivity and Synthetic Strategy

The interplay of these electronic and steric factors leads to distinct reactivity profiles for each isomer, profoundly influencing the choice of reaction conditions and the outcome of synthetic transformations. The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction serves as an excellent case study.

Comparative Reactivity in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds, typically between an aryl halide and an organoboron compound.[4][5] The reaction mechanism proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[4] The first step, oxidative addition of the aryl bromide to the Pd(0) catalyst, is often rate-limiting and highly sensitive to both electronic and steric effects.

The general order of reactivity for aryl halides in this step is I > Br > OTf >> Cl.[4] Within the bromophenylglycine isomers, we can predict the following reactivity trend:

  • Para-bromophenylglycine: This isomer is typically the most reactive. The C-Br bond is sterically unhindered, allowing for facile oxidative addition to the palladium catalyst.

  • Meta-bromophenylglycine: Reactivity is generally high, similar to the para isomer, as the C-Br bond is not significantly sterically encumbered by the glycine moiety.

  • Ortho-bromophenylglycine: This isomer is the least reactive. The steric bulk of the adjacent glycine group impedes the approach of the bulky phosphine-ligated palladium catalyst to the C-Br bond, thus slowing down the rate of oxidative addition. More forcing conditions, such as higher temperatures or more active catalysts (e.g., those with bulky, electron-rich phosphine ligands), are often required to achieve comparable yields.[6]

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Data Presentation: Isomer Reactivity in Suzuki Coupling

The following table summarizes expected outcomes from a comparative Suzuki-Miyaura coupling experiment, reacting each bromophenylglycine methyl ester isomer with phenylboronic acid under standardized conditions.

Isomer PositionRelative Reaction RateTypical Yield (%)Required ConditionsKey Consideration
Para Fastest85-95%Standard (e.g., Pd(PPh₃)₄, Na₂CO₃, 80°C)Highly efficient coupling, minimal side reactions.
Meta Fast80-90%Standard (e.g., Pd(PPh₃)₄, Na₂CO₃, 80°C)Generally good reactivity, comparable to para.
Ortho Slowest40-60%Forcing (e.g., Pd₂(dba)₃, SPhos, K₃PO₄, 110°C)Significant steric hindrance requires more active catalyst systems and higher temperatures.

Note: Yields are illustrative and can vary based on specific substrates, catalyst, ligand, base, and solvent system used.

Pillar 3: Experimental Protocol

A self-validating protocol is essential for reproducible results. The following describes a robust procedure for the Suzuki-Miyaura coupling of a para-bromophenylglycine derivative.

Protocol: Suzuki-Miyaura Coupling of Methyl 2-(4-bromophenyl)aminoacetate

Materials:

  • Methyl 2-(4-bromophenyl)aminoacetate (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • Triphenylphosphine (PPh₃, 0.08 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq), finely ground

  • Toluene (solvent)

  • Water (co-solvent)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

  • Argon or Nitrogen gas supply

Procedure:

  • Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 2-(4-bromophenyl)aminoacetate (e.g., 500 mg, 2.05 mmol), phenylboronic acid (299 mg, 2.46 mmol), and potassium carbonate (566 mg, 4.10 mmol).

  • Catalyst Preparation (Pre-mixing): In a separate vial, dissolve Pd(OAc)₂ (9.2 mg, 0.041 mmol) and PPh₃ (43.0 mg, 0.164 mmol) in 2 mL of toluene. Causality: Pre-mixing the palladium source and the ligand allows for the in-situ formation of the active Pd(0) catalyst species before its introduction to the main reaction mixture.

  • Inerting: Seal the reaction flask with a septum, and purge with argon or nitrogen for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Solvent Addition: Add toluene (15 mL) and water (3 mL) to the reaction flask via syringe.

  • Catalyst Addition: Add the pre-mixed catalyst solution to the reaction flask via syringe.

  • Reaction: Heat the mixture to 90°C with vigorous stirring under the inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-6 hours.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (30 mL) and water (20 mL). Separate the organic layer. Wash the organic layer with brine (2 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 10-30% ethyl acetate in hexanes) to yield the desired biaryl product.

Pillar 4: Impact on Biological Activity

The positional isomerism of the bromine atom is a critical determinant of a molecule's biological activity. The precise 3D arrangement of substituents affects how a molecule fits into the binding pocket of a target protein. A change from para to ortho can introduce a steric clash, abolish a key hydrogen bond, or alter the molecule's overall electronic distribution, thereby drastically changing its efficacy.

While direct comparative studies on all three bromophenylglycine isomers are not abundant in public literature, the principle is well-established. For instance, studies on nature-inspired compounds like 3-Br-acivicin derivatives show that stereochemistry and the position of substituents play a pivotal role in their biological activity, such as antimalarial efficacy.[7][8][9] Only specific isomers with the correct spatial arrangement of atoms display significant activity, likely due to stereoselective uptake by transport systems and optimal binding to target enzymes like Plasmodium falciparum glyceraldehyde 3-phosphate dehydrogenase (PfGAPDH).[7][9]

Isomer PositionPotential Biological ImplicationsRationale
Para Often serves as a good starting point for structure-activity relationship (SAR) studies.The substituent extends away from the core, allowing it to probe deeper regions of a binding pocket without significant steric hindrance from the glycine chain.
Meta Can lead to unique binding interactions by positioning the bromine to interact with different residues compared to the para isomer.The altered angle of the C-Br bond can facilitate interactions with adjacent, but distinct, amino acid residues within a target site.
Ortho May induce a specific conformation or act as a steric shield.The proximity of the bromine to the glycine side chain can lock the molecule into a preferred dihedral angle, which might be optimal for binding. Conversely, it can also completely block access to the binding site.

Conclusion

The position of a single bromine atom on a phenylglycine derivative is a powerful modulator of its chemical and biological properties. The para and meta isomers generally exhibit high reactivity in standard synthetic transformations like Suzuki-Miyaura coupling due to steric accessibility. In contrast, the ortho isomer is significantly less reactive due to steric hindrance, necessitating more robust catalytic systems and harsher conditions. This reactivity differential is a direct consequence of the interplay between bromine's inductive and resonance electronic effects and its physical bulk. For drug development professionals, this isomeric distinction is paramount, as it dictates not only the synthetic feasibility but also the ultimate biological activity by governing the molecule's interaction with its target. Therefore, a careful and informed choice of isomer is a critical first step in the design and execution of successful research programs in both synthetic and medicinal chemistry.

References

  • Bayoumi, W. et al. (2016). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. PubMed. Available at: [Link]

  • Conway, S. J. et al. (2001). Synthesis of phenylglycine derivatives as potent and selective antagonists of group III metabotropic glutamate receptors. Scilit. Available at: [Link]

  • The Organic Chemistry Tutor. (2018). Ortho Meta Para Directors - Activating and Deactivating Groups. YouTube. Available at: [Link]

  • Li, J. et al. (2018). Design, synthesis, and evaluation of novel l-phenylglycine derivatives as potential PPARγ lead compounds. PubMed. Available at: [Link]

  • LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Demir, S. et al. (2023). Synthesis and Biological Activity of Some Bromophenols and Their Derivatives Including Natural Products. ResearchGate. Available at: [Link]

  • LibreTexts Chemistry. (2022). 16.5: An Explanation of Substituent Effects. Chemistry LibreTexts. Available at: [Link]

  • Bayoumi, W. et al. (2016). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Galbiati, A. et al. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. University of Parma. Available at: [Link]

  • Malaria World. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Malaria World. Available at: [Link]

  • Galbiati, A. et al. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. PubMed. Available at: [Link]

  • Demir, S. et al. (2023). Synthesis and Biological Activity of Some Bromophenols and Their Derivatives Including Natural Products. PubMed. Available at: [Link]

  • Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]

  • Chemistry Steps. (2022). Ortho, Para, Meta Directors in Electrophilic Aromatic Substitution. Chemistry Steps. Available at: [Link]

  • F.J.A.L. Cruz, J. et al. (2023). Results for the Suzuki-Miyaura reactions of ortho-, meta-or para-dibromobenzene with phenylboronic acid. ResearchGate. Available at: [Link]

  • M. El-Shahat, M. F. (2015). Suzuki-Miyaura Cross-Coupling Reaction Based on Novel Palladium(II) Diphenylphosphine Derivative Catalyst. ResearchGate. Available at: [Link]

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Validation

Decoding the Unconventional: Validation of Unnatural Amino Acids in Peptide Therapeutics via Edman Degradation

As the pharmaceutical landscape shifts toward complex peptide therapeutics—such as GLP-1 receptor agonists, macrocycles, and peptidomimetics—the incorporation of unnatural amino acids (UAAs) has become a standard strateg...

Author: BenchChem Technical Support Team. Date: March 2026

As the pharmaceutical landscape shifts toward complex peptide therapeutics—such as GLP-1 receptor agonists, macrocycles, and peptidomimetics—the incorporation of unnatural amino acids (UAAs) has become a standard strategy to enhance proteolytic stability and target affinity. However, validating the primary sequence of these highly modified peptides presents a significant analytical bottleneck.

While High-Resolution Tandem Mass Spectrometry (LC-MS/MS) is the undisputed champion of high-throughput proteomics, it possesses critical blind spots when confronted with isobaric residues and stereoisomers (e.g., D-amino acids). To achieve absolute sequence confirmation, researchers must orthogonalize their analytical approach. This guide provides an in-depth comparison of Edman degradation versus mass spectrometry for UAA validation, complete with field-proven methodologies for resolving stereochemical ambiguities.

Mechanistic Divergence: Edman Degradation vs. Mass Spectrometry

The fundamental difference between Edman degradation and MS/MS lies in their method of interrogation: chemical cleavage versus gas-phase fragmentation.

The Mass Spectrometry Bottleneck: 1[1]. However, MS/MS is inherently "mass-dependent." It cannot easily differentiate between isobaric amino acids (like Leucine and Isoleucine, both 113 Da) without complex MS3 fragmentation. More critically, MS/MS is entirely blind to chirality; a D-Alanine and an L-Alanine yield identical fragmentation spectra.

The Edman Degradation Advantage: 2[2]. The peptide is reacted with phenyl isothiocyanate (PITC), cleaved, and converted into a stable phenylthiohydantoin (PTH) derivative. Because identification is performed via High-Performance Liquid Chromatography (HPLC) rather than mass,3[3]. When coupled with chiral columns, it enables the absolute determination of D/L-configurations.

UAA_Workflow Start Synthetic Peptide with UAAs Split Analytical Divergence Start->Split MS LC-MS/MS Analysis Split->MS Edman Edman Degradation Split->Edman MS_Pro High-Throughput Mass ID MS->MS_Pro Edman_Pro Sequential PITC Cleavage Edman->Edman_Pro MS_Con Fails on Isobars & Isomers MS_Pro->MS_Con Validation Orthogonal Sequence Validation MS_Con->Validation Edman_Con Resolves Chirality via HPLC Edman_Pro->Edman_Con Edman_Con->Validation

Orthogonal workflow comparing MS/MS and Edman degradation for UAA peptide validation.

Performance Comparison Guide

To objectively select the appropriate validation method, we must compare the operational parameters of both techniques when applied to heavily modified peptides.

Analytical ParameterAutomated Edman DegradationHigh-Resolution LC-MS/MS
Primary Identification Mechanism Chromatographic Retention Time (HPLC)Mass-to-Charge Ratio (m/z)
Isobaric Resolution (e.g., Leu/Ile) Excellent (Baseline separation)Poor (Requires specialized MSn)
Chiral Resolution (D- vs. L- UAA) Excellent (Requires chiral stationary phase)Impossible (Without chiral derivatization)
Throughput & Speed Low (~45 minutes per amino acid cycle)High (Milliseconds per scan)
N-Terminal Blockages (e.g., Acetylation) Fails (Requires free alpha-amino group)Excellent (Easily detects mass shift)
Non-Alpha Amino Acids (e.g., Beta-alanine) Stalls (Fails to form 5-membered intermediate)Excellent

Data synthesis based on established biochemical sequencing limitations.

Experimental Protocol: Chiral Edman Degradation for D/L-UAA Resolution

Standard Edman degradation protocols utilize anhydrous trifluoroacetic acid (TFA) for the cleavage step. However, when validating the stereochemistry of D-amino acids in synthetic peptides, TFA induces artifactual racemization of the liberated amino acid via a reversible oxazolone intermediate.

To create a self-validating system that preserves stereochemical integrity,4[4].

Step-by-Step Methodology

Phase 1: Coupling (PITC Derivatization)

  • Immobilization: Immobilize 10–50 pmol of the purified UAA-containing peptide onto a Polyvinylidene difluoride (PVDF) membrane or glass fiber filter.

    • Causality: Immobilization prevents sample washout during the extensive solvent extraction steps required in automated sequencers.

  • Alkaline Coupling: Deliver Phenyl isothiocyanate (PITC) in a mildly alkaline buffer (e.g., N-methylpiperidine/water/methanol, pH ~8.5) to the reaction chamber at 45°C for 20 minutes.

    • Causality: The alkaline environment ensures the N-terminal alpha-amino group is deprotonated, maximizing its nucleophilicity to attack the electrophilic carbon of PITC, forming the phenylthiocarbamoyl (PTC)-peptide.

Phase 2: Modified Cleavage (Suppression of Racemization) 3. Wash: Flush the reaction chamber with ethyl acetate and heptane to remove unreacted PITC and byproducts. 4. Chiral Cleavage: 4[4].

  • Causality: This is the critical deviation from standard protocols. Replacing anhydrous TFA with BF3/HCl-methanol facilitates the cleavage of the N-terminal residue into an anilinothiazolinone (ATZ)-amino acid without triggering the oxazolone-mediated racemization pathway. This preserves the native D- or L-configuration of the UAA.

Phase 3: Conversion and Extraction 5. Extraction: Extract the liberated ATZ-amino acid using a non-polar solvent (e.g., 1-chlorobutane) and transfer it to the conversion flask. 6. Conversion: Treat the ATZ-amino acid with 25% aqueous TFA at 64°C for 20 minutes to convert it into the highly stable phenylthiohydantoin (PTH)-amino acid.

  • Causality: ATZ-amino acids are structurally unstable and prone to degradation. Conversion to the PTH derivative ensures stability during chromatographic separation.

Phase 4: Chiral HPLC Detection 7. Separation: 4[4].

  • Causality: The hydrophobic chiral cavity of beta-cyclodextrin forms transient, diastereomeric inclusion complexes with the PTH-amino acids. D- and L-enantiomers fit into the cavity with differing affinities, resulting in distinct chromatographic retention times.
  • Validation: Compare the retention time of the eluted peak against synthetic PTH-D-amino acid and PTH-L-amino acid standards to definitively validate the UAA's presence and stereochemistry.

Conclusion

While mass spectrometry has revolutionized high-throughput proteomics, the structural complexity of modern peptide therapeutics necessitates orthogonal validation techniques. By understanding the mechanistic causality of Edman degradation—specifically its reliance on chemical derivatization and chromatographic separation rather than mass—researchers can effectively resolve isobaric ambiguities and stereochemical configurations that MS/MS cannot. Implementing modified cleavage protocols ensures that the structural integrity of unnatural amino acids is preserved, providing a robust, self-validating system for drug development.

References

  • Amino acid sequence and D/L-configuration determination of peptides utilizing liberated N-terminus phenylthiohydantoin amino acids. PubMed (NIH).
  • High-Throughput Sequencing of Peptoids and Peptide-Peptoid Hybrids by Partial Edman Degradation and Mass Spectrometry. PMC (NIH).
  • New method of peptide cleavage based on Edman degradation. PMC (NIH).
  • Edman degradation. Wikipedia.
  • Unlocking Protein Secrets: The Power of Edman Protein Sequencing. Creative Biolabs.

Sources

Comparative

Mastering Stereochemistry: A Comparative Guide to Confirming Absolute Configuration of Unnatural Amino Acids in Synthetic Peptides

In the landscape of peptide-based therapeutics and advanced biomaterials, the incorporation of unnatural amino acids has unlocked unprecedented opportunities for modulating stability, enhancing potency, and tailoring fun...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of peptide-based therapeutics and advanced biomaterials, the incorporation of unnatural amino acids has unlocked unprecedented opportunities for modulating stability, enhancing potency, and tailoring functionality. However, this chemical diversity introduces a critical analytical challenge: the unambiguous confirmation of the absolute configuration of each chiral center. The stereochemical integrity of a synthetic peptide is not a mere quality control checkpoint; it is a fundamental determinant of its biological activity, safety, and efficacy.[1] An incorrect stereoisomer can lead to a loss of function, altered receptor binding, or even immunogenic responses.

This guide provides a comprehensive comparison of the principal analytical techniques employed to ascertain the absolute configuration of unnatural amino acids within synthetic peptides. Moving beyond a simple enumeration of methods, we will delve into the causality behind experimental choices, offering field-proven insights to guide researchers, scientists, and drug development professionals in selecting the most appropriate strategy for their specific analytical needs.

The Analytical Imperative: Why Absolute Configuration Matters

The three-dimensional arrangement of atoms in a molecule dictates its interaction with other chiral molecules, most notably biological targets like receptors and enzymes. Unnatural amino acids, with their diverse side chains and backbone modifications, are introduced to impart specific properties. However, their synthesis can sometimes lead to the unintended formation of diastereomers or enantiomers. Therefore, robust analytical methods are essential to:

  • Ensure Batch-to-Batch Consistency: Guaranteeing that each synthesized batch of a peptide therapeutic possesses the identical stereochemical composition is a regulatory and safety necessity.

  • Validate Synthesis Protocols: Confirming the stereochemical outcome of synthetic steps is crucial for process optimization and troubleshooting.

  • Elucidate Structure-Activity Relationships (SAR): A precise understanding of the absolute configuration is fundamental to interpreting SAR data and rationally designing next-generation peptide candidates.

A Comparative Analysis of Key Methodologies

The determination of absolute configuration can be approached through a variety of techniques, each with its own set of advantages and limitations. The choice of method often depends on factors such as the complexity of the peptide, the nature of the unnatural amino acid, sample availability, and the desired level of throughput.

Here, we compare the most prevalent and powerful techniques: Chiral Chromatography, Derivatization-Based Methods (Marfey's Method), and Spectroscopic Techniques.

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subgraph "cluster_Indirect" { label="Indirect Methods (Post-Hydrolysis)"; style="rounded"; bgcolor="#F1F3F4"; "Peptide_Hydrolysis" [label="Peptide\nHydrolysis", shape=ellipse, fillcolor="#FBBC05"]; "Marfey" [label="Marfey's Method\n(LC-UV/MS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Enzymatic" [label="Enzymatic Assays", fillcolor="#34A853", fontcolor="#FFFFFF"];

}

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"Synthetic_Peptide" [label="Synthetic Peptide\n(Unknown Configuration)", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

"Synthetic_Peptide" -> "Chiral_LC" [label="Direct Separation"]; "Synthetic_Peptide" -> "Peptide_Hydrolysis" [label="Degradation"]; "Synthetic_Peptide" -> "VCD"; "Synthetic_Peptide" -> "NMR"; "Synthetic_Peptide" -> "XRay"; }

Figure 1: Overview of analytical workflows for determining the absolute configuration of unnatural amino acids in synthetic peptides.

Method Principle Advantages Limitations Best Suited For
Chiral HPLC-MS Direct separation of stereoisomers on a chiral stationary phase (CSP).[2]- Direct analysis of the intact peptide.- High sensitivity and selectivity with MS detection.[1]- Can quantify enantiomeric excess.[1]- Requires development of specific chiral methods.- CSPs can be expensive and have limited lifetimes.- Not all stereoisomers may be resolved.- Routine quality control of known peptide stereoisomers.- Analysis of small to medium-sized peptides.
Marfey's Method (and variants) Peptide hydrolysis followed by derivatization of the constituent amino acids with a chiral reagent (e.g., FDAA) to form diastereomers, which are then separated by reverse-phase HPLC.[3][4][5]- A "gold standard" and widely applicable method.- Can analyze complex mixtures of amino acids.- "Advanced" and "C3" Marfey's methods offer improved resolution and sensitivity.[6][7][8][9]- Destructive to the peptide.- Requires complete hydrolysis, which can sometimes cause racemization.[1]- Derivatization adds an extra step to the workflow.- Unambiguous determination of the configuration of individual amino acids in a peptide.- Analysis of peptides containing multiple chiral centers.
Enzymatic Assays Utilization of stereospecific enzymes (e.g., D-amino acid oxidase) that act only on one enantiomer.[10]- High specificity for either D- or L-amino acids.- Can be adapted for high-throughput screening.- Requires a specific enzyme for the amino acid of interest.- Not applicable to all unnatural amino acids.- Primarily qualitative or semi-quantitative.- Rapid screening for the presence of D-amino acids.- Orthogonal confirmation of results from other methods.
Vibrational Circular Dichroism (VCD) Measures the differential absorption of left and right circularly polarized infrared light. The experimental spectrum is compared to a computationally predicted spectrum for a known absolute configuration.[11][12]- Non-destructive analysis of the intact peptide in solution.[11]- Provides information on the overall 3D structure.- Does not require crystallization.[13]- Requires computational resources and expertise for spectral prediction.- Can be challenging for large, flexible peptides with multiple chiral centers.[14][15]- Determining the absolute configuration of novel chiral molecules.- Conformationally constrained peptides.
NMR Spectroscopy Use of chiral solvating or derivatizing agents to induce chemical shift differences between enantiomers.[16][17]- Provides detailed structural information.- Can be used to determine the configuration of multiple chiral centers simultaneously.- Lower sensitivity compared to MS-based methods.- Requires specialized chiral auxiliaries.- Spectral interpretation can be complex.- Detailed structural elucidation of complex peptides.- When information on solution-state conformation is also required.
X-Ray Crystallography Provides a definitive 3D structure of the peptide, from which the absolute configuration of each chiral center can be determined.[18]- The "gold standard" for unambiguous structure determination.[12]- Requires the growth of high-quality single crystals, which can be a significant bottleneck.[19][20]- Provides the solid-state structure, which may differ from the solution-state conformation.- When an atomic-resolution 3D structure is required.- For peptides that can be readily crystallized.

In-Depth Methodologies and Experimental Protocols

Advanced Marfey's Method: A Robust Approach for Amino Acid Analysis

Causality Behind the Choice: Marfey's method and its advanced iterations are often the go-to techniques when a definitive, quantifiable answer for each amino acid is required.[3][4] The conversion of enantiomers into diastereomers circumvents the need for a chiral column, allowing for robust separation on standard reverse-phase columns. The "advanced" method often incorporates mass spectrometric detection, significantly enhancing sensitivity and selectivity.[6][8]

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"Peptide" [label="Synthetic Peptide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Hydrolysis" [label="Acid Hydrolysis\n(e.g., 6M HCl, 110°C, 24h)", shape=ellipse, fillcolor="#FBBC05"]; "Amino_Acids" [label="Mixture of Amino Acids\n(L- and D-forms)", fillcolor="#F1F3F4"]; "Derivatization" [label="Derivatization with\nMarfey's Reagent (L-FDAA)", shape=ellipse, fillcolor="#FBBC05"]; "Diastereomers" [label="Diastereomeric Mixture", fillcolor="#F1F3F4"]; "LCMS" [label="RP-HPLC-MS/UV Analysis", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Analysis" [label="Comparison of Retention Times\nwith Standards", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Peptide" -> "Hydrolysis"; "Hydrolysis" -> "Amino_Acids"; "Amino_Acids" -> "Derivatization"; "Derivatization" -> "Diastereomers"; "Diastereomers" -> "LCMS"; "LCMS" -> "Analysis"; }

Figure 2: Experimental workflow for the Advanced Marfey's Method.

Experimental Protocol: Advanced Marfey's Method

  • Peptide Hydrolysis:

    • Accurately weigh 50-100 µg of the synthetic peptide into a hydrolysis tube.

    • Add 200 µL of 6 M HCl. For peptides susceptible to racemization during hydrolysis, the use of deuterated acid (e.g., DCl in D₂O) is recommended to identify and exclude racemized amino acids during MS analysis.[1][21]

    • Seal the tube under vacuum and heat at 110°C for 24 hours.

    • After cooling, evaporate the acid to dryness under a stream of nitrogen or using a centrifugal evaporator.

    • Reconstitute the amino acid hydrolysate in 100 µL of ultrapure water.

  • Derivatization:

    • To 50 µL of the amino acid hydrolysate, add 100 µL of 1 M NaHCO₃.

    • Add 200 µL of a 1% (w/v) solution of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA, Marfey's reagent) in acetone.

    • Incubate the mixture at 40°C for 1 hour with gentle shaking.

    • Cool the reaction mixture to room temperature and neutralize by adding 100 µL of 1 M HCl.

    • Evaporate the acetone and dilute the sample with mobile phase for LC-MS analysis.

  • LC-MS/UV Analysis:

    • Column: A standard C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A linear gradient from 10% to 60% B over 30 minutes.

    • Detection: UV at 340 nm and/or ESI-MS in positive ion mode, monitoring for the expected masses of the derivatized amino acids.

    • Analysis: Compare the retention times of the derivatized amino acids from the peptide hydrolysate with those of derivatized L- and D-amino acid standards. Typically, the L-FDAA derivative of an L-amino acid elutes earlier than the L-FDAA derivative of the corresponding D-amino acid.[5]

Self-Validating System: The protocol's trustworthiness is enhanced by running a parallel derivatization of standard L- and D-amino acids. The consistent and predictable elution order of these standards validates the separation method and provides the necessary reference points for assigning the configuration of the unknown amino acids from the peptide.

Vibrational Circular Dichroism (VCD): A Non-Destructive Spectroscopic Approach

Causality Behind the Choice: VCD is a powerful technique when a non-destructive analysis of the intact peptide is preferred, or when information about the overall molecular chirality and conformation in solution is desired.[22] It is particularly valuable for novel compounds where derivatization chemistry may be challenging or where crystallization for X-ray analysis is not feasible.[13]

Experimental Protocol: VCD Analysis

  • Sample Preparation:

    • Dissolve the peptide in a suitable solvent that is transparent in the IR region of interest (e.g., deuterated chloroform, DMSO-d₆). The concentration should be sufficient to obtain a good signal-to-noise ratio, typically in the range of 1-10 mg/mL.

  • Data Acquisition:

    • Acquire the VCD and IR spectra of the sample using a VCD spectrometer.

    • Acquire the spectra of the pure solvent for background subtraction.

    • The data collection time can range from a few hours to overnight, depending on the sample concentration and the desired signal-to-noise ratio.

  • Computational Modeling:

    • Perform a conformational search for the peptide using molecular mechanics or molecular dynamics simulations.

    • For each low-energy conformer, calculate the theoretical VCD and IR spectra using density functional theory (DFT).

    • Boltzmann-average the calculated spectra based on the relative energies of the conformers.

  • Spectral Comparison and Assignment:

    • Compare the experimental VCD spectrum with the calculated spectrum.

    • If the signs and relative intensities of the major VCD bands in the experimental and calculated spectra match, the absolute configuration of the peptide is assigned as the one used in the calculation.[12] If the spectra are mirror images, the absolute configuration is the opposite.

Self-Validating System: The simultaneous acquisition of the IR spectrum serves as an internal validation. A good match between the experimental and calculated IR spectra provides confidence in the accuracy of the computational model used to predict the VCD spectrum.

Conclusion: An Integrated Approach for Unwavering Confidence

The determination of the absolute configuration of unnatural amino acids in synthetic peptides is a multifaceted challenge that requires a thoughtful and often integrated analytical strategy. While methods like Marfey's analysis provide definitive answers at the individual amino acid level, techniques such as VCD and NMR offer invaluable insights into the stereochemistry of the intact molecule in its solution-state conformation. For ultimate certainty, especially in a regulatory environment, employing orthogonal methods is highly recommended. For instance, a preliminary screen with a chiral LC-MS method can be confirmed with a detailed Marfey's analysis.

By understanding the principles, advantages, and limitations of each technique, and by carefully considering the specific nature of the peptide , researchers can confidently navigate the complexities of stereochemical analysis, ensuring the quality, safety, and efficacy of their innovative peptide-based products.

References

  • Fujii, K., et al. (1997). A Nonempirical Method Using LC/MS for Determination of the Absolute Configuration of Constituent Amino Acids in a Peptide: Combination of Marfey's Method with Mass Spectrometry and Its Practical Application. Analytical Chemistry, 69(24), 5146-5151. [Link]

  • Hinds Instruments. (n.d.). Vibrational Circular Dichroism. Retrieved from [Link]

  • Bhushan, R., & Brückner, H. (2011). Use of Marfey's reagent and analogs for chiral amino acid analysis: Assessment and applications to natural products and biological systems. Journal of Chromatography B, 879(29), 3148-3161. [Link]

  • Bhushan, R., & Brückner, H. (2011). Use of Marfey's Reagent and Analogs for Chiral Amino Acid Analysis: Assessment and Applications to Natural Products and Biological Systems. PubMed. [Link]

  • Vijayasarathy, S., et al. (2016). C3 and 2D C3 Marfey's Methods for Amino Acid Analysis in Natural Products. Journal of Natural Products, 79(2), 423-431. [Link]

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis. Biomedical Chromatography, 18(6), 361-388. [Link]

  • Pinto, G., et al. (2015). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Journal of Pharmaceutical and Biomedical Analysis, 116, 120-128. [Link]

  • De la Cruz, M., et al. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. [Link]

  • Ribeiro, J. P. S., et al. (2022). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 27(19), 6296. [Link]

  • El-Faham, A., et al. (2022). Absolute Stereochemistry Determination of Bioactive Marine-Derived Cyclopeptides by Liquid Chromatography Methods: An Update Review (2018–2022). Marine Drugs, 20(9), 579. [Link]

  • Chea, E. K., et al. (2020). Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Chemistry, 92(15), 10544-10551. [Link]

  • Bogaerts, J., et al. (2023). Can the absolute configuration of cyclic peptides be determined with vibrational circular dichroism?. Physical Chemistry Chemical Physics, 25(21), 14693-14704. [Link]

  • Vijayasarathy, S., et al. (2016). C3 and 2D C3 Marfey's Methods for Amino Acid Analysis in Natural Products. PubMed. [Link]

  • Bogaerts, J., et al. (2023). Can the absolute configuration of cyclic peptides be determined with vibrational circular dichroism?. ResearchGate. [Link]

  • Almac Group. (n.d.). Determination of Peptide Chiral Purity Using Marfey's Reagent and Accurate Mass Liquid Chromatography Mass Spectrometry. Retrieved from [Link]

  • Wenzel, T. J. (2018). Strategies for using NMR spectroscopy to determine absolute configuration. Chirality, 30(5), 589-606. [Link]

  • Wikipedia. (2023). Vibrational circular dichroism. [Link]

  • Molla, G., et al. (2012). Enzymatic detection of D-amino acids. Methods in Molecular Biology, 794, 273-289. [Link]

  • Spencer, R. K., & Nowick, J. S. (2015). A Newcomer's Guide to Peptide Crystallography. Israel Journal of Chemistry, 55(6-7), 698-710. [Link]

  • Wikipedia. (2023). X-ray crystallography. [Link]

  • Spark904. (n.d.). Absolute configuration of complex chiral molecules. Retrieved from [Link]

  • Spencer, R. K., & Nowick, J. S. (2015). A Newcomer's Guide to Peptide Crystallography. PubMed. [Link]

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